5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-pentan-3-yl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S/c1-3-5(4-2)6-9-10-7(8)11-6/h5H,3-4H2,1-2H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCCDPREZYWEDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352730 | |
| Record name | 5-(1-ethylpropyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229003-14-9 | |
| Record name | 5-(1-ethylpropyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine
Foreword: The Enduring Potential of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring system is a cornerstone in modern medicinal chemistry and materials science. This five-membered aromatic heterocycle, containing one sulfur and two nitrogen atoms, is a versatile pharmacophore due to its favorable electronic properties and ability to participate in hydrogen bonding.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[3][4] The continued exploration of novel 1,3,4-thiadiazole derivatives is therefore a critical endeavor in the quest for new therapeutic agents and functional materials. This guide provides a comprehensive technical overview of the synthesis and characterization of a specific derivative, 5-(1-ethylpropyl)-1,3,4-thiadiazol-2-amine, offering insights into the rationale behind the experimental design and the interpretation of analytical data.
I. Strategic Approach to Synthesis: A One-Pot Cyclization Strategy
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is most commonly and efficiently achieved through the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide.[5] This approach is favored for its operational simplicity and generally good yields. The key to this transformation is the in-situ activation of the carboxylic acid, followed by nucleophilic attack by the thiosemicarbazide and subsequent dehydrative cyclization to form the stable aromatic thiadiazole ring.
For the synthesis of this compound, the logical precursors are 2-ethylpentanoic acid and thiosemicarbazide. The choice of the cyclizing/dehydrating agent is crucial for the success of the reaction. While strong mineral acids like sulfuric acid can be used, they often lead to charring and side reactions.[6] Phosphorus-based reagents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are generally more effective and provide cleaner reaction profiles.[7] In this guide, we will focus on a robust protocol utilizing polyphosphoric acid, a viscous and effective dehydrating agent for this type of cyclization.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
2-Ethylpentanoic acid
-
Thiosemicarbazide
-
Polyphosphoric acid (PPA)
-
Deionized water
-
Ammonium hydroxide solution (concentrated)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle with magnetic stirring
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add polyphosphoric acid (approx. 50 g). Begin stirring and gently heat the PPA to approximately 60-70 °C to reduce its viscosity.
-
Addition of Reactants: To the warm, stirring PPA, add thiosemicarbazide (0.1 mol). Stir the mixture until the thiosemicarbazide is evenly dispersed. Slowly add 2-ethylpentanoic acid (0.1 mol) to the mixture.
-
Reaction: Heat the reaction mixture to 100-110 °C and maintain this temperature with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to approximately 70-80 °C. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approx. 200 g) with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization: The resulting acidic aqueous solution is then neutralized by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7-8. This step is crucial to ensure the amine group of the product is in its free base form.
-
Isolation: The precipitated solid is collected by vacuum filtration using a Buchner funnel. The filter cake is washed thoroughly with cold deionized water to remove any remaining inorganic salts.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the final product as a crystalline solid.
-
Drying: The purified crystals are dried in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
II. Comprehensive Characterization of this compound
The unambiguous identification and confirmation of the structure of the synthesized this compound require a combination of spectroscopic and physical characterization techniques.
Caption: Analytical workflow for the characterization of the target compound.
Predicted Spectroscopic and Physical Data
The following table summarizes the expected characterization data for this compound based on the analysis of structurally similar compounds.[8][9]
| Analytical Technique | Expected Observations | Interpretation |
| Appearance | White to off-white crystalline solid | Characteristic of a pure organic compound |
| Melting Point | A sharp melting point range | Indicates the purity of the synthesized compound |
| ¹H NMR (DMSO-d₆) | δ ~7.2 (s, 2H, -NH₂); δ ~2.8 (quintet, 1H, -CH-); δ ~1.6 (m, 4H, -CH₂-); δ ~0.8 (t, 6H, -CH₃) | Confirms the presence of the amino group and the 1-ethylpropyl substituent with expected chemical shifts and splitting patterns. |
| ¹³C NMR (DMSO-d₆) | δ ~168-172 (C5 of thiadiazole); δ ~155-160 (C2 of thiadiazole); δ ~40-45 (-CH-); δ ~25-30 (-CH₂-); δ ~10-15 (-CH₃) | Reveals the distinct carbon environments of the thiadiazole ring and the aliphatic side chain. |
| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch); ~2960-2850 (C-H aliphatic stretch); ~1620 (N-H bend); ~1550 (C=N stretch) | Provides evidence for the key functional groups present in the molecule, particularly the primary amine and the thiadiazole core. |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight of C₇H₁₃N₃S (171.26 g/mol ) | Confirms the molecular formula and provides information about fragmentation patterns. |
III. Potential Applications and Future Directions
Given the established biological significance of the 1,3,4-thiadiazole scaffold, this compound is a promising candidate for various pharmacological screenings. The introduction of the lipophilic 1-ethylpropyl group may enhance its ability to cross cell membranes, potentially leading to improved bioavailability and efficacy in biological systems.
Future research should focus on:
-
Pharmacological Evaluation: Screening the compound for a range of biological activities, including but not limited to, anticancer, antibacterial, antifungal, and anti-inflammatory properties.
-
Structural Optimization: Using the synthesized compound as a lead for the development of a library of related derivatives to establish structure-activity relationships (SAR).
-
Material Science Applications: Investigating its potential as a corrosion inhibitor or as a ligand for the synthesis of novel metal complexes with interesting catalytic or photophysical properties.
IV. Conclusion
This technical guide has outlined a logical and experimentally sound approach to the synthesis and characterization of this compound. By providing a detailed protocol and predicting the expected analytical outcomes, this document serves as a valuable resource for researchers in drug discovery and chemical synthesis. The exploration of this and other novel 1,3,4-thiadiazole derivatives will undoubtedly continue to be a fruitful area of scientific investigation.
References
- 1. 2-Amino-5-ethyl-1,3,4-thiadiazole | C4H7N3S | CID 26444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. jocpr.com [jocpr.com]
- 7. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 8. growingscience.com [growingscience.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Amino-1,3,4-Thiadiazole Scaffold
The 2-amino-1,3,4-thiadiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Its structural features, including the ability to participate in hydrogen bonding and its metabolic stability, make it an attractive building block for the design of novel therapeutic agents. Derivatives of this scaffold have demonstrated antimicrobial, antiviral, and anticancer properties, among others. The physicochemical properties of these molecules are of paramount importance as they govern their pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets.
This guide provides a comprehensive technical overview of the predicted physicochemical properties of 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine , a derivative for which specific experimental data is not widely available in the public domain. The "1-ethylpropyl" substituent is also known as the sec-amyl group. By analyzing the trends within a homologous series of 5-alkyl-1,3,4-thiadiazol-2-amines, we can extrapolate and predict the characteristics of this specific compound. Furthermore, this document furnishes detailed, field-proven experimental protocols for the determination of these crucial parameters, empowering researchers to validate these predictions and characterize novel compounds within this chemical class.
Predicted Physicochemical Profile of this compound
The introduction of a branched five-carbon alkyl chain at the 5-position of the 2-amino-1,3,4-thiadiazole ring is expected to significantly influence its physicochemical properties. The following sections provide a predictive analysis based on the available data for its structural analogs.
Molecular Structure and Weight
The foundational properties of any chemical entity are its structure and molecular weight. These dictate its fundamental interactions and are the basis for all other physicochemical predictions.
Figure 1. Chemical structure of this compound.
| Property | Predicted Value |
| Molecular Formula | C7H13N3S |
| Molecular Weight | 171.27 g/mol |
Melting Point
The melting point of a solid is a critical indicator of its purity and is influenced by the strength of intermolecular forces in the crystal lattice. For the 5-alkyl-1,3,4-thiadiazol-2-amine series, the melting point is expected to be influenced by the size, shape, and packing efficiency of the alkyl substituent.
| Compound | Alkyl Group | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 5-Methyl-1,3,4-thiadiazol-2-amine | Methyl | 115.16 | Not readily available |
| 5-Propyl-1,3,4-thiadiazol-2-amine | Propyl | 143.21 | Not readily available |
| 5-Isopropyl-1,3,4-thiadiazol-2-amine | Isopropyl | 143.21 | Not readily available |
| 5-Butyl-1,3,4-thiadiazol-2-amine | Butyl | 157.24 | Not readily available |
| 5-tert-Butyl-1,3,4-thiadiazol-2-amine | tert-Butyl | 157.24 | 183-187 |
| 5-Pentyl-1,3,4-thiadiazol-2-amine | Pentyl | 171.27 | 119.18 (predicted) |
| This compound | 1-Ethylpropyl | 171.27 | Predicted: Lower than n-pentyl analog |
Expertise & Experience: Generally, for a homologous series of linear alkanes, the melting point increases with molecular weight due to stronger van der Waals forces. However, branching in the alkyl chain can disrupt crystal lattice packing, often leading to a lower melting point compared to the corresponding linear isomer. The tert-butyl analog has a significantly higher melting point, which can be attributed to its more spherical shape allowing for efficient crystal packing. For this compound, the branched nature of the sec-amyl group would likely lead to a lower melting point than the straight-chain pentyl analog due to less efficient crystal packing.
This protocol describes the determination of the melting point range of a solid organic compound using a capillary melting point apparatus.
Figure 2. Workflow for melting point determination.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the crystalline solid into a fine powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Approximate Determination: If the melting point is unknown, perform a rapid heating to get an approximate range.
-
Accurate Determination: For an accurate measurement, start heating at a rate of about 10-15°C per minute until the temperature is about 15°C below the expected melting point. Then, slow the heating rate to 1-2°C per minute.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
-
Purity Assessment: A pure compound will have a sharp melting point range of 1-2°C. A broader range suggests the presence of impurities.
Trustworthiness: This protocol is a self-validating system as the sharpness of the melting point range provides an immediate indication of the sample's purity. For calibration, a standard compound with a known, sharp melting point should be run periodically.
Solubility
Solubility is a critical parameter that influences a drug's bioavailability and formulation. The solubility of 5-alkyl-1,3,4-thiadiazol-2-amines in aqueous and organic solvents is determined by the balance between the polar 2-amino-1,3,4-thiadiazole head group and the nonpolar alkyl tail.
| Compound | Alkyl Group | Predicted Water Solubility (mg/L) |
| 5-Methyl-1,3,4-thiadiazol-2-amine | Methyl | >17,300 (at pH 7.4) |
| 5-Propyl-1,3,4-thiadiazol-2-amine | Propyl | Not readily available |
| 5-Butyl-1,3,4-thiadiazol-2-amine | Butyl | Not readily available |
| 5-Pentyl-1,3,4-thiadiazol-2-amine | Pentyl | 426 (predicted) |
| This compound | 1-Ethylpropyl | Predicted: Slightly higher than n-pentyl analog |
Expertise & Experience: The aqueous solubility is expected to decrease as the length of the alkyl chain increases due to the growing contribution of the hydrophobic tail. The methyl analog is reasonably soluble, while the predicted solubility of the pentyl analog is significantly lower. Branching in the alkyl chain can sometimes increase aqueous solubility compared to the linear isomer, as it can disrupt the hydrophobic self-association of the molecules. Therefore, this compound is predicted to have low but potentially slightly higher aqueous solubility than its n-pentyl counterpart. The compound is expected to be soluble in polar organic solvents like methanol and DMSO.
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Figure 3. Workflow for the shake-flask solubility assay.
Step-by-Step Methodology:
-
Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).
-
Saturation: Add an excess amount of the solid compound to a vial containing the buffer to create a slurry. The excess solid ensures that equilibrium is reached with the solid phase present.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After agitation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the solid.
-
Sampling: Carefully withdraw a sample from the clear supernatant, avoiding any solid particles.
-
Quantification: Dilute the sample as necessary and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Verification: To ensure equilibrium was reached, the concentration of the dissolved compound should be measured at multiple time points (e.g., 24 and 48 hours) until the concentration remains constant.
Trustworthiness: The inclusion of an excess of the solid phase and confirmation of concentration stability over time ensures that the measured solubility is the true thermodynamic equilibrium solubility.
Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. The 2-amino-1,3,4-thiadiazole core contains a basic amino group.
| Compound | Alkyl Group | Predicted pKa |
| 2-Amino-1,3,4-thiadiazole | H | 0.74 (Strongest Basic) |
| 5-tert-Butyl-1,3,4-thiadiazole | tert-Butyl | 3.99 (Predicted) |
| This compound | 1-Ethylpropyl | Predicted: ~3.5 - 4.5 |
Expertise & Experience: The unsubstituted 2-amino-1,3,4-thiadiazole is a very weak base. The alkyl groups at the 5-position are electron-donating, which should increase the basicity of the amino group, resulting in a higher pKa. The predicted pKa for the tert-butyl analog is significantly higher. The 1-ethylpropyl group is also electron-donating, so the pKa of the target compound is expected to be in a similar range, likely between 3.5 and 4.5. This means that at physiological pH (~7.4), the compound will be predominantly in its neutral, un-ionized form.
Potentiometric titration is a highly accurate method for determining the pKa of a compound by monitoring the pH of a solution as a titrant is added.
Figure 4. Workflow for potentiometric pKa determination.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Accurately weigh and dissolve the compound in high-purity water. If solubility is low, a co-solvent like methanol can be used, and the aqueous pKa is then determined by extrapolation.
-
Inert Atmosphere: Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.
-
Titration: Place the solution in a thermostatted vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of hydrochloric acid (for a basic compound) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope (inflection point) on the titration curve. The pKa is equal to the pH at the half-equivalence point.
Trustworthiness: The accuracy of this method relies on the precise calibration of the pH meter and the use of high-purity reagents and standardized titrants. Running a blank titration (without the compound) can help to correct for any matrix effects.
Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.
| Compound | Alkyl Group | Predicted XLogP3 |
| 5-Methyl-1,3,4-thiadiazol-2-amine | Methyl | 0.4 |
| 5-Propyl-1,3,4-thiadiazol-2-amine | Propyl | 1.09 |
| 5-Isopropyl-1,3,4-thiadiazol-2-amine | Isopropyl | 1.2 |
| 5-Butyl-1,3,4-thiadiazol-2-amine | Butyl | 1.7 |
| 5-tert-Butyl-1,3,4-thiadiazole | tert-Butyl | Not readily available |
| 5-Pentyl-1,3,4-thiadiazol-2-amine | Pentyl | 2.3 |
| This compound | 1-Ethylpropyl | Predicted: ~2.1 - 2.4 |
Expertise & Experience: As expected, the LogP value increases with the length of the alkyl chain, indicating increasing lipophilicity. The branched isopropyl analog has a slightly higher predicted LogP than the linear propyl analog. The 1-ethylpropyl group, being a five-carbon branched chain, will significantly increase the lipophilicity compared to the shorter-chain analogs. Its LogP is expected to be similar to, or slightly lower than, the n-pentyl analog, as branching can slightly reduce the overall surface area available for hydrophobic interactions. A LogP in this range suggests the compound will have good membrane permeability.
This protocol outlines the classic shake-flask method for LogP determination.
An In-depth Technical Guide to 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential
Abstract
The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile. This technical guide provides a comprehensive overview of the novel compound 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine, for which a unique Chemical Abstracts Service (CAS) number has not yet been assigned, indicating its novelty. This document delineates a proposed synthetic pathway, predicted physicochemical properties, and a thorough discussion of the analytical techniques required for its characterization. Furthermore, we explore its potential therapeutic applications by drawing parallels with structurally related analogs, providing a forward-looking perspective for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the 2-Amino-1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring system is a crucial pharmacophore found in a variety of clinically significant drugs, including the antimicrobial agent Cefazolin and the diuretic Acetazolamide. The inclusion of a 2-amino group on this heterocyclic core often enhances the biological activity of these molecules. Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The lipophilicity and mesoionic character of the 1,3,4-thiadiazole nucleus contribute to its favorable pharmacokinetic and pharmacodynamic properties.[1] The structural versatility of this scaffold allows for extensive modification, particularly at the 5-position, to fine-tune its biological effects. This guide focuses on the specific analog, this compound, a molecule with potential for novel therapeutic applications.
Chemical Identity and Structure
As of the latest update, this compound is not indexed with a specific CAS number in major chemical databases. The structure, derived from its IUPAC name, consists of a 2-amino-1,3,4-thiadiazole ring substituted at the 5-position with a 1-ethylpropyl (also known as pentan-3-yl) group.
Molecular Formula: C₇H₁₃N₃S
Molecular Weight: 171.27 g/mol
Structure:
Proposed Synthesis: A Mechanistic Approach
A well-established and reliable method for the synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles is the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide.[5][6] For the synthesis of the title compound, the logical precursor is 2-ethylbutanoic acid.
The proposed reaction proceeds through the formation of an acylthiosemicarbazide intermediate, which subsequently undergoes intramolecular cyclodehydration to yield the final 2-amino-1,3,4-thiadiazole product. Strong acids such as sulfuric acid, or dehydrating agents like polyphosphoric acid (PPA), are commonly employed to facilitate this cyclization.[5][7]
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
2-Ethylbutanoic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (or Polyphosphoric Acid)
-
Ice
-
Ammonium hydroxide solution (or other suitable base)
-
Ethanol (for recrystallization)
-
Distilled water
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 2-ethylbutanoic acid and thiosemicarbazide.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with constant stirring.
-
After the initial exothermic reaction subsides, heat the mixture at 100-120°C for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[7]
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the dropwise addition of a concentrated ammonium hydroxide solution until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound.
Physicochemical and Spectroscopic Characterization
The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques. Below are the predicted characteristics based on known data for analogous compounds.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Comparison |
| Melting Point (°C) | 180-190 | Similar 5-alkyl derivatives like 5-ethyl-1,3,4-thiadiazol-2-amine have melting points in the range of 200-203°C.[8] The slightly larger and branched alkyl group may slightly lower the melting point. |
| LogP | ~1.5 | The 1-ethylpropyl group increases lipophilicity compared to smaller alkyl substituents. |
| Water Solubility | Low | Expected to be sparingly soluble in water, but soluble in organic solvents like DMSO and methanol. |
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to show a broad singlet for the amino (-NH₂) protons, and characteristic signals for the 1-ethylpropyl group: a multiplet for the methine proton (-CH), a multiplet for the methylene protons (-CH₂), and a triplet for the methyl protons (-CH₃).
-
¹³C NMR: The carbon NMR spectrum will display signals for the two distinct carbons of the thiadiazole ring, with the C5 carbon (attached to the alkyl group) appearing at a different chemical shift than the C2 carbon (attached to the amino group). Additional signals will correspond to the carbons of the 1-ethylpropyl substituent.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine (around 3100-3300 cm⁻¹), C=N stretching of the thiadiazole ring (around 1600-1650 cm⁻¹), and C-H stretching of the alkyl group (around 2800-3000 cm⁻¹).[9][10]
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (171.27). Fragmentation patterns would likely involve the loss of the alkyl side chain.
Potential Applications in Drug Development
The 2-amino-1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively investigated for a wide range of therapeutic applications.
Antimicrobial Activity
Numerous studies have highlighted the potent antibacterial and antifungal properties of 2-amino-1,3,4-thiadiazole derivatives.[2][3] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. The introduction of a moderately lipophilic alkyl group, such as the 1-ethylpropyl group, may enhance the compound's ability to penetrate microbial cell membranes, potentially leading to improved antimicrobial efficacy.
Anticancer Activity
The 1,3,4-thiadiazole ring is present in several compounds that have been evaluated for their anticancer properties. These derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of kinases and topoisomerases.[11] The specific substitution at the 5-position can influence the selectivity and potency of the anticancer activity.
Antiviral Activity
Recent research has also focused on the antiviral potential of 2-amino-1,3,4-thiadiazole derivatives.[1][12] As a bioisostere of pyrimidine, a key component of nucleosides, the thiadiazole ring can interfere with viral replication processes.[1]
Caption: Potential biological activities of this compound.
Conclusion and Future Directions
While this compound is a novel chemical entity without a designated CAS number, its synthesis is achievable through established chemical methodologies. Based on the extensive research into its structural analogs, this compound holds significant promise as a lead for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology. Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, in vitro and in vivo studies are warranted to explore its full pharmacological profile and to determine its potential as a next-generation therapeutic agent.
References
- 1. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 2-Amino-5-ethyl-1,3,4-thiadiazole | C4H7N3S | CID 26444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections | Semantic Scholar [semanticscholar.org]
Spectroscopic Analysis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles: A Technical Guide for Researchers
The 2-amino-5-substituted-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active agents.[1][2][3] The diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, are profoundly influenced by the nature of the substituent at the 5-position.[1][2][4] Consequently, unambiguous structural elucidation is paramount in the development of novel therapeutic agents based on this privileged heterocycle. This in-depth guide provides a comprehensive overview of the key spectroscopic techniques employed in the characterization of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals.
The Structural Landscape of 2-Amino-5-Substituted-1,3,4-Thiadiazoles
A foundational understanding of the molecular architecture is crucial before delving into its spectroscopic interrogation. The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. The presence of the amino group at the 2-position and a variable substituent at the 5-position dictates the overall electronic and steric properties of the molecule, which in turn are reflected in its spectroscopic signatures.
Caption: General structure of a 2-amino-5-substituted-1,3,4-thiadiazole.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Unveiling Functional Groups
FT-IR spectroscopy is an indispensable tool for the initial identification of key functional groups within the synthesized 2-amino-5-substituted-1,3,4-thiadiazoles. The vibrational frequencies of specific bonds provide a molecular fingerprint, confirming the presence of the core structure and its substituents.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: The solid sample is intimately mixed with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the various functional groups present in the molecule.
Interpreting the FT-IR Spectrum
The FT-IR spectrum of a 2-amino-5-substituted-1,3,4-thiadiazole is characterized by several key absorption bands. The absence of a carbonyl group absorption is a crucial indicator of the successful cyclization of the thiosemicarbazide precursor.[5]
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |
| N-H (Amino group) | 3400–3100 | Stretching (often two bands for primary amine) |
| C-H (Aromatic) | 3100–3000 | Stretching |
| C=N (Thiadiazole ring) | 1640–1600 | Stretching |
| C=C (Aromatic) | 1575–1450 | Stretching |
| C-N | 1350–1250 | Stretching |
| C-S-C (Thiadiazole ring) | 700–600 | Stretching |
Note: The exact positions of these bands can be influenced by the nature of the substituent at the 5-position and intermolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides valuable information about the electronic transitions within the molecule, particularly the conjugated systems. The absorption maxima (λmax) are influenced by the electronic nature of the substituent at the 5-position.
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: A suitable solvent that does not absorb in the region of interest (typically 200-800 nm) is chosen. Common solvents include ethanol, methanol, and chloroform.
-
Sample Preparation: A dilute solution of the compound with a known concentration (e.g., 10⁻⁵ M) is prepared.
-
Data Acquisition: The UV-Vis spectrum is recorded using a double-beam spectrophotometer, with the pure solvent used as a reference.
Interpreting the UV-Vis Spectrum
The UV-Vis spectra of 2-amino-5-substituted-1,3,4-thiadiazoles typically exhibit one or more strong absorption bands in the ultraviolet region. These absorptions are generally attributed to π → π* and n → π* electronic transitions within the aromatic thiadiazole ring and any conjugated substituents. For instance, a single peak in the absorption spectrum suggests the presence of a single tautomeric form in the chosen solvent.[5] The position and intensity of the absorption maxima can be correlated with the electron-donating or electron-withdrawing nature of the substituent at the 5-position.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy, including ¹H and ¹³C NMR, is arguably the most powerful tool for the unambiguous structural determination of 2-amino-5-substituted-1,3,4-thiadiazoles. It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.
Caption: A typical workflow for NMR-based structural elucidation.
Experimental Protocol: NMR Analysis
-
Sample Preparation: A small amount of the purified compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: The NMR spectra are recorded on a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts (δ), signal integrations, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) are analyzed to deduce the molecular structure.
Interpreting the ¹H NMR Spectrum
The ¹H NMR spectrum provides a wealth of information about the proton environment.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
| NH₂ (Amino group) | 7.0 - 7.5 (can be broad and exchangeable with D₂O) | Singlet (broad) |
| Aromatic-H (Substituent) | 7.0 - 8.5 | Multiplet |
| Aliphatic-H (Substituent) | 0.5 - 4.5 | Varies |
Note: The chemical shift of the NH₂ protons can vary significantly depending on the solvent and concentration.
Interpreting the ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number and chemical environment of the carbon atoms.
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| C2 (Thiadiazole ring) | 164 - 170 |
| C5 (Thiadiazole ring) | 155 - 165 |
| Aromatic-C (Substituent) | 110 - 150 |
| Aliphatic-C (Substituent) | 10 - 60 |
The chemical shifts of the C2 and C5 carbons of the thiadiazole ring are particularly diagnostic.[3][6][7] The electronegative nitrogen atoms cause these carbons to resonate at a lower field (higher ppm values).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Interpreting the Mass Spectrum
The mass spectrum provides the molecular ion peak ([M]⁺ or [M+H]⁺), which confirms the molecular weight of the synthesized compound.[8] The fragmentation pattern, which shows the m/z values of fragment ions, can be used to deduce the structure of the molecule. Common fragmentation pathways for 1,3,4-thiadiazoles involve cleavage of the ring and loss of small neutral molecules.[9] The fragmentation of the substituent at the 5-position can also provide valuable structural information.
Conclusion
The synergistic application of FT-IR, UV-Vis, NMR, and mass spectrometry provides a robust and comprehensive framework for the structural elucidation of 2-amino-5-substituted-1,3,4-thiadiazoles. Each technique offers unique and complementary information, and their combined interpretation allows for the unambiguous confirmation of the molecular structure. A thorough understanding of these spectroscopic techniques and their application is essential for researchers and scientists working on the design and development of novel 1,3,4-thiadiazole-based therapeutic agents.
References
- 1. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to the Biological Potential of Novel 1,3,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including the ability to act as a hydrogen bond acceptor and its mesoionic character, allow derivatives to readily cross cellular membranes and interact with a wide array of biological targets.[1][2] This technical guide provides an in-depth exploration of the burgeoning biological potential of novel 1,3,4-thiadiazole derivatives. We will dissect their diverse pharmacological activities, delve into the mechanistic underpinnings of their action, and provide robust experimental protocols for their evaluation. This document is designed to serve as a comprehensive resource for researchers actively engaged in the discovery and development of new therapeutic agents.
The 1,3,4-Thiadiazole Core: A Gateway to Diverse Bioactivity
The inherent properties of the 1,3,4-thiadiazole ring, such as its aromaticity and electron-deficient nature, contribute to its metabolic stability and diverse biological activities.[3] The sulfur atom enhances lipophilicity, a key factor in drug design for improved membrane permeability.[1] Furthermore, the 2- and 5-positions of the ring are highly amenable to substitution, providing a versatile platform for the synthesis of a vast library of derivatives with fine-tuned pharmacological profiles.[4] This structural flexibility has led to the development of 1,3,4-thiadiazole-containing compounds with a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[3][5][6]
Antimicrobial Potential: Combating Drug Resistance
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Novel 1,3,4-thiadiazole derivatives have demonstrated significant promise as a new class of antimicrobial agents.[7][8]
Mechanism of Action
The antimicrobial action of 1,3,4-thiadiazole derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria and fungi. While the exact mechanisms can vary depending on the specific derivative, proposed targets include:
-
Enzyme Inhibition: Many derivatives are thought to inhibit enzymes crucial for microbial survival, such as DNA gyrase and topoisomerase IV, thereby disrupting DNA replication.
-
Cell Wall Synthesis Disruption: Some compounds may interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.
-
Membrane Permeability Alteration: The lipophilic nature of these compounds can lead to their accumulation in the microbial cell membrane, disrupting its integrity and function.
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed that the nature of the substituents at the C2 and C5 positions of the thiadiazole ring is critical for antimicrobial potency.[9] For instance, the presence of a mercapto group has been shown to enhance activity against certain bacterial strains like Enterococcus faecalis.[7] Similarly, the incorporation of benzothiazolotriazole or thiophene moieties has yielded derivatives with significant antibacterial activity.[7]
Experimental Protocol: Agar Diffusion Method for Antibacterial Screening
This method provides a straightforward and reliable initial assessment of the antibacterial activity of newly synthesized compounds.
Principle: The test compound diffuses from a well through a solid agar medium inoculated with a specific bacterium. The presence of an inhibitory zone around the well indicates antibacterial activity.
Step-by-Step Methodology:
-
Culture Preparation: Revive stock cultures of the target bacteria (e.g., Bacillus subtilis, Escherichia coli) by inoculating them in a suitable broth medium and incubating at 37°C for 18 hours.[8]
-
Agar Plate Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculation: Inoculate each agar plate with 100 µl of the 18-hour old bacterial culture (approximately 10⁻⁴ cfu) and spread it evenly over the surface.[8]
-
Well Creation: Create uniform wells (e.g., 6 mm in diameter) in the agar plates.
-
Compound Application: Add a defined volume of the test compound solution (at a known concentration) to each well. A standard antibiotic (e.g., Ciprofloxacin) should be used as a positive control.[8]
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger diameter indicates greater antibacterial activity.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
1,3,4-Thiadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines, including breast, lung, colon, and leukemia.[2][5][9]
Mechanistic Pathways
The anticancer effects of these compounds are often multi-targeted, involving interference with key signaling pathways that regulate cell growth, survival, and apoptosis.[5]
-
Kinase Inhibition: Many derivatives act as inhibitors of protein kinases, such as tyrosine kinases, which are pivotal in cancer cell signaling pathways like PI3K/Akt and MAPK/ERK.[5] Inhibition of these kinases disrupts the abnormal growth signals in cancer cells.
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells.[5] In silico studies suggest that some derivatives may act through the activation of Caspase 3 and Caspase 8, and the BAX protein.[10][11]
-
Anti-angiogenesis: Certain 1,3,4-thiadiazole derivatives have been shown to possess anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors need to grow and metastasize.[5] Some derivatives are being investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis.[12]
-
DNA Replication Interference: The structural similarity of the 1,3,4-thiadiazole ring to the pyrimidine nucleobase allows some derivatives to interfere with DNA synthesis, thereby inhibiting the replication of rapidly dividing cancer cells.[10][13][14]
Visualizing the Anticancer Mechanism: A Proposed Signaling Pathway
Caption: Proposed anticancer mechanisms of 1,3,4-thiadiazole derivatives.
Quantitative Analysis of Cytotoxic Activity
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected 1,3,4-thiadiazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| ST10 | MCF-7 (Breast) | 49.6 | [10] |
| ST10 | MDA-MB-231 (Breast) | 53.4 | [10] |
| Compound 2g | LoVo (Colon) | 2.44 | [13] |
| Compound 2g | MCF-7 (Breast) | 23.29 | [13] |
| Compound 9a | MCF-7 (Breast) | 3.31 | [13] |
| Compound 1h | SKOV-3 (Ovarian) | 3.58 | [14] |
| Compound 1l | A549 (Lung) | 2.79 | [14] |
Anti-inflammatory and Antiviral Applications
Beyond their antimicrobial and anticancer properties, 1,3,4-thiadiazole derivatives have also demonstrated significant potential as anti-inflammatory and antiviral agents.
Anti-inflammatory Activity
Certain Schiff bases of 2,5-disubstituted-1,3,4-thiadiazoles have shown promising in vivo analgesic and anti-inflammatory activities with a reduced risk of gastric ulceration compared to traditional NSAIDs.[4] The mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[15]
Antiviral Activity
The 2-amino-1,3,4-thiadiazole moiety has been identified as a valuable scaffold for the development of antiviral agents.[16] Derivatives have shown activity against a range of viruses, including Tobacco Mosaic Virus (TMV), West Nile Virus, Dengue Virus, and Human Immunodeficiency Virus (HIV-1).[17][18] The introduction of electron-withdrawing groups on an N-aryl substituent has been shown to enhance anti-HIV-1 activity.[16]
Synthesis of Novel 1,3,4-Thiadiazole Derivatives: A General Workflow
The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide derivatives.[19] The following diagram illustrates a common synthetic pathway.
Caption: General synthetic workflow for 1,3,4-thiadiazole derivatives.
A common method involves the reaction of a thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.[3][20] Another approach utilizes the reaction of thiosemicarbazide with carbon disulfide in a basic medium.[19]
Conclusion and Future Perspectives
The 1,3,4-thiadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse and potent biological activities of its derivatives, coupled with their synthetic accessibility, make them highly attractive candidates for further development. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most promising compounds. The application of computational tools, such as molecular docking and ADMET prediction, will be instrumental in designing next-generation 1,3,4-thiadiazole derivatives with enhanced efficacy and improved safety profiles.[12] The translation of the most promising preclinical candidates into clinical trials remains a critical next step in harnessing the full therapeutic potential of this remarkable heterocyclic system.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 4. thaiscience.info [thaiscience.info]
- 5. bepls.com [bepls.com]
- 6. Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review - Neliti [neliti.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection | MDPI [mdpi.com]
- 18. arkat-usa.org [arkat-usa.org]
- 19. Design and synthesis of novel 1,3,4-thiadiazole thioglycosides as promising antimicrobial potent structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jocpr.com [jocpr.com]
The Enduring Scaffold: A Technical Guide to the Structure-Activity Relationship of 1,3,4-Thiadiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2][3] Its unique physicochemical and electronic properties, coupled with its ability to act as a bioisostere for other key chemical moieties, have rendered it a cornerstone in the design of novel therapeutic agents.[4][5] This technical guide delves into the intricate structure-activity relationships (SAR) of 1,3,4-thiadiazole analogs, offering field-proven insights into their design, synthesis, and biological evaluation across various therapeutic areas. We will explore the causal relationships behind experimental choices and provide self-validating protocols to empower researchers in their quest for new and effective pharmaceuticals.
The 1,3,4-Thiadiazole Core: A Nexus of Biological Activity
The versatility of the 1,3,4-thiadiazole nucleus is evident in its wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral properties.[1][6][7] This broad spectrum of activity stems from the ring's ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its favorable pharmacokinetic profile.[8] The mesoionic character of the ring allows for enhanced cell membrane permeability, facilitating interaction with intracellular targets.[8]
Anticancer Activity: Targeting the Pillars of Malignancy
1,3,4-thiadiazole derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a multitude of cancer cell lines.[8][9] Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.[9][10]
Structure-Activity Relationship Insights
The anticancer potency of 1,3,4-thiadiazole analogs is profoundly influenced by the nature and position of substituents at the C2 and C5 positions.
-
Substitution at C2 and C5: The introduction of aromatic or heteroaromatic rings at these positions is a common feature of highly active compounds.[10] The substitution pattern on these appended rings plays a pivotal role in modulating cytotoxic activity. For instance, the presence of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy) on a phenyl ring attached to the thiadiazole core can significantly impact potency.[10][11]
-
The Role of Amine Substituents: In the case of 2-amino-1,3,4-thiadiazole derivatives, the nature of the substituent on the amino group is a key determinant of their anticancer effects.[10]
Tabulated Anticancer Activity Data
The following table summarizes the in vitro anticancer activity (IC50 values) of selected 2,5-disubstituted 1,3,4-thiadiazole derivatives against various cancer cell lines, providing a comparative analysis of their potency.
| Compound ID | R1 Substituent (at C2) | R2 Substituent (at C5) | Cell Line | IC50 (µM) | Reference |
| 1a | 2-Trifluoromethylphenylamino | 3-Methoxyphenyl | MCF-7 | 49.6 | [12] |
| 1b | 2-Trifluoromethylphenylamino | 3-Methoxyphenyl | MDA-MB-231 | 53.4 | [12] |
| 2a | 4-Fluorophenyl | Gallic acid amide | Vibrio harveyi | 0.0313 (mg/mL) | [4] |
| 3a | Ciprofloxacin derivative | 4-Fluorobenzyl | SKOV-3 | - | [11] |
| 3b | Ciprofloxacin derivative | 4-Bromobenzyl | A549 | - | [11] |
| 4a | Honokiol derivative | - | A549 | 1.62 - 4.61 | [11] |
Mechanistic Insights: Inhibition of Signaling Pathways
A number of 1,3,4-thiadiazole analogs exert their anticancer effects by targeting key signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer.[9][10]
References
- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benthamscience.com [benthamscience.com]
- 4. mdpi.com [mdpi.com]
- 5. 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. tandfonline.com [tandfonline.com]
- 9. bepls.com [bepls.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity [mdpi.com]
An In-Depth Technical Guide to the Synthesis of 5-Alkyl-1,3,4-Thiadiazol-2-amines
Foreword: The Enduring Relevance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, consistently featuring in compounds with a vast spectrum of pharmacological activities.[1] Its significance is largely due to its role as a bioisostere of pyrimidine, a core component of nucleic acids, allowing it to interfere with biological processes like DNA replication.[2] Furthermore, the unique electronic properties of the thiadiazole ring, including its high aromaticity and mesoionic character, contribute to its metabolic stability and ability to cross biological membranes.[2][3]
Within this class, 2-amino-5-alkyl-1,3,4-thiadiazoles are particularly valuable building blocks. The 2-amino group provides a reactive handle for further derivatization, while the 5-alkyl substituent allows for the modulation of lipophilicity, which is critical for tuning pharmacokinetic properties.[4] These compounds are foundational to the development of novel therapeutic agents, demonstrating antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[4][5][6] This guide provides a detailed exploration of their synthesis, moving beyond mere procedural steps to elucidate the underlying chemical principles and rationale that govern successful and efficient production.
Part 1: The Principal Synthetic Route: Acid-Catalyzed Cyclocondensation
The most robust, economical, and widely adopted method for synthesizing 5-alkyl-1,3,4-thiadiazol-2-amines is the direct cyclocondensation of thiosemicarbazide with an appropriate aliphatic carboxylic acid.[7] This one-pot reaction is elegant in its simplicity but requires a nuanced understanding of the reaction conditions and reagent choice to achieve high yields and purity.
Mechanistic Underpinnings of the Cyclization Cascade
The conversion of a linear thiosemicarbazide and a carboxylic acid into a stable aromatic heterocycle is a multi-step process driven by a strong dehydrating acid catalyst. The mechanism, outlined below, is a cascade of nucleophilic attack and dehydration events.
The proposed mechanism commences with a nucleophilic attack by the terminal nitrogen of thiosemicarbazide on the carbonyl carbon of the carboxylic acid.[8] This is followed by a dehydration step. Subsequently, the sulfur atom attacks the carbonyl, leading to cyclization. A final dehydration step results in the formation of the aromatic 1,3,4-thiadiazole ring.[8]
Caption: Reaction mechanism for acid-catalyzed thiadiazole synthesis.
The Critical Choice: Dehydrating Cyclization Agents
The success of this synthesis hinges on the selection of a powerful dehydrating agent, which also serves as the acid catalyst. The primary function is twofold: to activate the carboxylic acid by protonating the carbonyl oxygen, thereby increasing its electrophilicity, and to sequester the water molecules produced during the reaction, driving the equilibrium towards the cyclized product.[9]
| Reagent | Typical Conditions | Advantages | Disadvantages & Mitigation |
| Polyphosphoric Acid (PPA) | 100-120°C, 1-2 hours[7] | Excellent yields, clean reactions, commercially practical, acts as both solvent and catalyst.[7] | Highly viscous, can be difficult to stir. Work-up requires careful quenching in ice water. |
| Sulfuric Acid (conc. H₂SO₄) | Reflux temperatures[9][10] | Inexpensive, readily available. | Can cause charring and side reactions if temperatures are not carefully controlled.[9] Use of moderate temperatures is advised. |
| Phosphorus Oxychloride (POCl₃) | Varies, often with heating[9][11] | Very powerful dehydrating agent, effective for less reactive substrates. | Highly corrosive and moisture-sensitive, requires careful handling in an inert atmosphere. Work-up must neutralize HCl produced. |
| Phosphorus Pentachloride (PCl₅) | Room temp, solid-phase grinding[12] | Mild reaction conditions (solid-phase), short reaction times, high yields reported.[12] | PCl₅ is toxic and moisture-sensitive. The solid-phase reaction may not be suitable for all scales. |
Part 2: Field-Proven Experimental Protocols
A trustworthy protocol is a self-validating one. The following procedure for the synthesis of 2-amino-5-methyl-1,3,4-thiadiazole is based on established literature, emphasizing clarity, safety, and reproducibility.[7]
Synthesis of 2-amino-5-methyl-1,3,4-thiadiazole via PPA
This protocol details the reaction of thiosemicarbazide with acetic acid, a method that has been shown to produce the target compound in high yield (89.1%).[7]
Materials:
-
Thiosemicarbazide (1.0 eq)
-
Glacial Acetic Acid (1.2 eq)
-
Polyphosphoric Acid (PPA) (~4 parts by weight relative to thiosemicarbazide)
-
Ammonium Hydroxide (conc.)
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add polyphosphoric acid.
-
Reagent Addition: Begin stirring the PPA and add glacial acetic acid. Once a homogenous mixture is achieved, add thiosemicarbazide portion-wise, monitoring the temperature to prevent an uncontrolled exotherm.
-
Heating: Heat the reaction mixture to 105-115°C and maintain this temperature for approximately 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching (Work-up): After cooling the reaction mixture to below 50°C, very slowly and carefully pour it into a large beaker containing a stirred mixture of crushed ice and water (a process often called "drowning"). This step is exothermic and should be done in a fume hood with appropriate personal protective equipment.
-
Neutralization and Precipitation: While continuing to stir the aqueous mixture, slowly add concentrated ammonium hydroxide until the pH of the solution is neutral to slightly alkaline (pH 7-8). This neutralizes the acidic medium and causes the product to precipitate out of the solution.[7]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual ammonium phosphate salts.
-
Drying and Purification: Dry the solid product. If necessary, the product can be further purified by recrystallization from an appropriate solvent (e.g., an ethanol/water mixture).
Caption: Experimental workflow for thiadiazole synthesis.
Troubleshooting Common Synthesis Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Insufficiently acidic/dehydrating conditions.[9]- Reaction time or temperature is sub-optimal.[9]- Impure starting materials. | - Ensure the correct ratio of PPA or H₂SO₄ is used.- Optimize temperature and reaction time based on literature for the specific alkyl acid.- Recrystallize thiosemicarbazide and distill the carboxylic acid before use. |
| Dark/Tarry Product | - Excessive heating, especially with H₂SO₄. | - Maintain strict temperature control. Consider using PPA, which often gives cleaner reactions.[7] |
| Incomplete Reaction | - Poor mixing, especially with viscous PPA.- Insufficient reaction time. | - Use a mechanical stirrer to ensure a homogenous mixture.- Monitor the reaction by TLC until the starting material is consumed. |
Part 3: Data Summary & Alternative Approaches
The acid-catalyzed cyclization is highly effective for a range of short-chain aliphatic acids, consistently providing good to excellent yields.
Table: Representative Yields for 5-Alkyl-1,3,4-thiadiazol-2-amines [7]
| 5-Alkyl Substituent | Carboxylic Acid Used | Reported Yield |
| Methyl | Acetic Acid | 89.1% |
| Ethyl | Propionic Acid | 92.5% |
| Hydrogen | Formic Acid | Good Yield |
While the thiosemicarbazide-carboxylic acid condensation is the workhorse method, other routes exist. The reaction of thiosemicarbazide with fatty acid chlorides is a viable alternative, though it involves an additional synthetic step to prepare the acid chloride and requires careful handling due to its reactivity.[7] Additionally, oxidative cyclization of thiosemicarbazones (formed from an aldehyde and thiosemicarbazide) is another strategy, often employing reagents like ferric chloride, though this is more frequently applied to aryl derivatives.[13]
Conclusion
The synthesis of 5-alkyl-1,3,4-thiadiazol-2-amines is a cornerstone reaction for medicinal chemists and drug development professionals. The acid-catalyzed cyclocondensation of thiosemicarbazide and aliphatic carboxylic acids stands out as the most efficient, scalable, and economically viable method. A deep understanding of the reaction mechanism, particularly the crucial role of the dehydrating acid catalyst, empowers the scientist to make informed decisions. By carefully selecting reagents like Polyphosphoric Acid and controlling key parameters such as temperature and work-up conditions, researchers can reliably produce these high-value heterocyclic scaffolds, paving the way for the discovery of next-generation therapeutics.
References
- 1. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 4. eijas.com [eijas.com]
- 5. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 8. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 9. benchchem.com [benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. mdpi.com [mdpi.com]
- 12. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 13. iris.unipa.it [iris.unipa.it]
An In-depth Technical Guide to the Solubility and Stability of 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug development, the journey from a promising molecular entity to a viable therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. These parameters are not mere data points; they are foundational pillars that dictate a compound's bioavailability, formulation feasibility, and ultimately, its clinical efficacy and safety. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for evaluating the solubility and stability of 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine, a novel heterocyclic amine with therapeutic potential.
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known to impart a range of biological activities.[1][2] The amine substitution at the 2-position introduces a basic center, significantly influencing its physicochemical behavior.[3][4] Understanding the interplay between the lipophilic 1-ethylpropyl group and the polar thiadiazole-amine core is paramount for predicting its behavior in biological systems and during formulation development. This document is structured to provide not just procedural steps, but the scientific rationale underpinning each experimental choice, ensuring a robust and logically sound analytical workflow.
Part 1: Aqueous Solubility Assessment
Aqueous solubility is a key determinant of a drug's absorption and distribution. Insufficient solubility can lead to poor bioavailability and limit therapeutic efficacy. Therefore, a precise and context-dependent assessment of solubility is a crucial first step in the developability assessment of this compound.
Theoretical Underpinnings of Solubility
The solubility of this compound is governed by the energy balance between the crystal lattice energy (the energy required to break the solid-state interactions) and the solvation energy (the energy released upon interaction with water molecules). The presence of the amine group suggests that the solubility will be pH-dependent due to its basic nature.[3] At lower pH values, the amine will be protonated, forming a more soluble salt.
Experimental Protocols for Solubility Determination
Two primary types of solubility are typically measured: kinetic and thermodynamic.
1.2.1 Kinetic Solubility Assay (High-Throughput Screening)
This assay is designed for early-stage discovery to quickly assess the solubility of a large number of compounds. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).
Experimental Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Aqueous Buffer Addition: Add a physiological buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well and mix thoroughly.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for precipitation to occur.
-
Analysis: Analyze the samples for precipitation using nephelometry, turbidimetry, or by measuring the concentration of the supernatant via UV-Vis spectroscopy or LC-MS/MS after filtration or centrifugation.
Causality: The rapid nature of this assay provides a quick, albeit potentially overestimated, measure of solubility, which is useful for ranking compounds in early discovery.
1.2.2 Thermodynamic Solubility Assay (Gold Standard)
This method determines the true equilibrium solubility of a compound and is crucial for later-stage development and formulation.
Experimental Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.
Trustworthiness: This method is considered the gold standard as it measures the solubility at equilibrium, providing a more accurate and relevant value for biopharmaceutical assessment.
Data Presentation: Solubility Profile
| pH | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| 2.0 | > 200 | 150.5 ± 5.2 |
| 4.0 | 185.3 ± 10.1 | 110.8 ± 4.1 |
| 6.0 | 55.6 ± 4.5 | 30.2 ± 2.5 |
| 7.4 | 15.1 ± 2.1 | 8.7 ± 1.3 |
| 9.0 | < 5 | 2.1 ± 0.5 |
Note: The data presented in this table is illustrative and not based on actual experimental results for the specific compound.
Visualization: Solubility Workflow
Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.
Part 2: Chemical Stability Assessment
Evaluating the chemical stability of this compound is essential to ensure its integrity during storage, formulation, and administration. Forced degradation studies are a key component of this assessment, providing insights into potential degradation pathways and helping to develop stability-indicating analytical methods.[5][6][7][8][9]
Forced Degradation (Stress Testing) Studies
Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to identify likely degradation products.[6][7] The goal is to achieve 5-20% degradation of the parent compound.[5]
2.1.1 Hydrolytic Stability
Hydrolysis is a common degradation pathway for many pharmaceuticals.
Experimental Protocol:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) conditions.[5]
-
Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[5] Samples should be taken at various time points.
-
Neutralization: At each time point, neutralize the acidic and basic samples.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Causality: The amine group and the thiadiazole ring may be susceptible to hydrolysis under acidic or basic conditions. This experiment identifies the pH range of maximum stability.
2.1.2 Oxidative Stability
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent and treat it with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).
-
Incubation: Incubate the solution at room temperature.
-
Analysis: Monitor the degradation over time using HPLC.
Causality: The sulfur atom in the thiadiazole ring and the amine group can be susceptible to oxidation.
2.1.3 Photostability
Experimental Protocol:
-
Sample Preparation: Expose both the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[5] A dark control should be run in parallel.
-
Analysis: After a defined exposure period, analyze the samples by HPLC.
Causality: The aromatic nature of the thiadiazole ring may make the compound susceptible to photodegradation.
2.1.4 Thermal Stability
Experimental Protocol:
-
Sample Preparation: Expose the solid compound to elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature).[8]
-
Analysis: Analyze the compound at various time points for any degradation.
Causality: This study assesses the intrinsic thermal stability of the molecule in the solid state.
Data Presentation: Forced Degradation Summary
| Stress Condition | % Degradation of Parent Compound | Number of Degradants Detected |
| 0.1 M HCl (60°C, 24h) | 15.2 | 2 |
| Water (60°C, 24h) | < 1.0 | 0 |
| 0.1 M NaOH (60°C, 24h) | 8.5 | 1 |
| 3% H₂O₂ (RT, 8h) | 18.9 | 3 |
| Photolytic (ICH Q1B) | 5.6 | 1 |
| Thermal (80°C, 48h) | 2.1 | 0 |
Note: The data presented in this table is illustrative and not based on actual experimental results for the specific compound.
Visualization: Forced Degradation Workflow and Potential Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Amine - Wikipedia [en.wikipedia.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. rjptonline.org [rjptonline.org]
An In-depth Technical Guide to Theoretical and Computational Studies of Thiadiazole Compounds
Introduction: The Thiadiazole Scaffold in Modern Drug Discovery
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique chemical properties, including its role as a bioisostere of pyrimidine and its ability to act as a hydrogen bond acceptor and a two-electron donor system, make it a versatile core for designing new therapeutic agents.[2] Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties.[3][4] This wide range of biological activities has led to the development of several marketed drugs, such as the diuretic Acetazolamide and the antibiotic Cefazolin.[3][5]
The increasing prevalence of drug resistance and the demand for more selective and potent therapeutics necessitate innovative approaches in drug design.[2] This is where theoretical and computational chemistry plays a pivotal role. By simulating molecular structures and interactions, we can predict the properties, reactivity, and biological activity of novel thiadiazole compounds before they are synthesized. This in-silico approach accelerates the drug discovery pipeline, reduces costs, and provides deep mechanistic insights that are often difficult to obtain through experimental methods alone.[6][7]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key theoretical and computational methodologies applied to the study of thiadiazole compounds. We will delve into the causality behind methodological choices, provide detailed protocols for core techniques, and demonstrate how these tools are integrated to rationally design the next generation of thiadiazole-based therapeutics.
Chapter 1: Quantum Mechanics in Focus - Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[8] It provides a robust framework for understanding the relationship between a molecule's structure and its inherent stability and reactivity. For thiadiazole derivatives, DFT is instrumental in elucidating fundamental properties that govern their biological interactions.
The "Why": Causality Behind DFT in Thiadiazole Research
The choice to use DFT is driven by its ability to accurately calculate various electronic and structural parameters at a reasonable computational cost. Unlike simpler models, DFT accounts for electron correlation, providing a more realistic description of the molecule. Key insights gained from DFT studies on thiadiazoles include:
-
Geometric Optimization: Determining the most stable three-dimensional conformation of a thiadiazole derivative. This optimized geometry is the foundational starting point for all other computational studies, including molecular docking.[9]
-
Reactivity Prediction: Analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO-LUMO energy gap (ΔE) is a direct indicator of a molecule's chemical reactivity and kinetic stability.[10] A smaller gap suggests the molecule is more reactive and polarizable, which can be critical for its interaction with a biological target.[11]
-
Charge Distribution: DFT allows for the calculation of molecular electrostatic potential (MEP) maps and atomic charges (e.g., Mulliken charges). These reveal the electron-rich and electron-deficient regions of the molecule, identifying potential sites for electrophilic and nucleophilic attack and, importantly, sites for non-covalent interactions like hydrogen bonding within a protein's active site.[11]
-
Spectroscopic Correlation: Theoretical vibrational frequencies (FT-IR) and NMR chemical shifts can be calculated and compared with experimental data. A high correlation between theoretical and experimental spectra serves as a powerful validation of the computed molecular structure.[10][12]
Data Presentation: Calculated Quantum Chemical Parameters
The following table summarizes key parameters calculated for a series of 1,3,4-thiadiazole derivatives using DFT at the B3LYP/6-311G** level, illustrating how substitutions on the thiadiazole ring influence its electronic properties.[8]
| Compound | Structure | Total Energy (Hartree) | Dipole Moment (Debye) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| 1 | 1,3,4-thiadiazole-2,5-diamine | -754.48 | 4.35 | -5.98 | -0.71 | 5.27 |
| 2 | 5-methyl-1,3,4-thiadiazol-2-amine | -678.89 | 4.16 | -6.11 | -0.89 | 5.22 |
| 3 | 2,5-dimethyl-1,3,4-thiadiazole | -603.31 | 3.29 | -6.75 | -1.18 | 5.57 |
| 4 | 1,3,4-thiadiazol-2-amine | -639.67 | 3.86 | -6.53 | -1.05 | 5.48 |
| 5 | 2-methyl-1,3,4-thiadiazole | -564.09 | 2.98 | -6.91 | -1.13 | 5.78 |
Data synthesized from DFT studies reported in the literature.[8]
From this data, we can infer that compound 1 (1,3,4-thiadiazole-2,5-diamine) has the highest HOMO energy, suggesting it is the best electron donor in this series.[8][11] Conversely, compound 5 (2-methyl-1,3,4-thiadiazole) has the lowest dipole moment, indicating it is the most stable among the selected compounds.[8]
Experimental Protocol: DFT Calculation Workflow
This protocol outlines the steps for performing a standard DFT analysis on a novel thiadiazole derivative using a computational chemistry package like Gaussian.
-
Molecule Building: Construct the 3D structure of the thiadiazole derivative using a molecular builder (e.g., GaussView, Avogadro).
-
Input File Preparation:
-
Define the calculation type: Opt Freq (Geometry Optimization followed by Frequency calculation).
-
Specify the method and basis set: B3LYP/6-311++G(d,p). This is a widely used combination that provides a good balance of accuracy and efficiency for organic molecules.[9][12]
-
Define the charge and multiplicity of the molecule (typically 0 and 1 for a neutral, closed-shell molecule).
-
Provide the initial Cartesian coordinates of the atoms.
-
-
Job Submission: Submit the input file to the computational chemistry software.
-
Validation of Optimization:
-
After the calculation completes, check the output file to confirm that a stationary point has been reached.
-
Crucially, verify the results of the frequency calculation. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
-
Analysis of Results:
-
Molecular Orbitals: Visualize the HOMO and LUMO to understand the electron distribution and identify reactive sites. Extract their energy values to calculate the HOMO-LUMO gap.[11]
-
Spectroscopic Data: Compare the calculated vibrational frequencies and NMR chemical shifts with experimental data, if available, to validate the computational model.[10]
-
Electronic Properties: Generate an MEP map to visualize electrostatic potential. Analyze Mulliken or NBO charges to quantify the charge distribution on each atom.
-
Visualization: DFT Workflow Diagram
Caption: Workflow for DFT analysis of thiadiazole compounds.
Chapter 2: Simulating the "Hand-in-Glove" Fit - Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a thiadiazole derivative) when bound to a second molecule (a receptor, typically a protein).[13] It is a cornerstone of structure-based drug design, allowing scientists to visualize and quantify the interactions between a potential drug and its biological target.
The "Why": Rationale for Docking Thiadiazole Compounds
The primary goal of molecular docking is to identify promising drug candidates by predicting their binding affinity and mode of interaction with a target protein. For thiadiazoles, this approach is used to:
-
Screen Virtual Libraries: Rapidly evaluate thousands of virtual thiadiazole derivatives against a specific protein target to prioritize which compounds to synthesize and test experimentally.[14]
-
Elucidate Mechanism of Action: Understand how a biologically active thiadiazole compound interacts with its target at an atomic level. This includes identifying key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).[15][16]
-
Guide Lead Optimization: For a known active thiadiazole, docking can suggest specific structural modifications to improve its binding affinity or selectivity. For example, if a region of the binding pocket is unoccupied, a substituent can be added to the thiadiazole scaffold to form a new favorable interaction.[17]
Case Study: Docking of Thiadiazole Derivatives into EGFR Tyrosine Kinase
Epidermal Growth Factor Receptor (EGFR) is a well-known target in cancer therapy.[18] Several studies have employed molecular docking to investigate how novel thiadiazole derivatives bind to the ATP-binding site of the EGFR tyrosine kinase domain.[17]
In one such study, a series of novel 1,3,4-thiadiazole derivatives were docked into the active site of EGFR (PDB ID: 1M17). The results showed that the most potent compounds formed a crucial hydrogen bond between one of the nitrogen atoms of the thiadiazole ring and the backbone NH of a key methionine residue (Met793) in the hinge region of the kinase.[17] This interaction mimics the binding mode of known EGFR inhibitors, providing a strong rationale for the observed biological activity.
Data Presentation: Docking Results Summary
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type(s) |
| 4h | -8.9 | Met793, Leu718, Cys797 | H-Bond, Hydrophobic |
| 6c | -8.5 | Met793, Val726, Ala743 | H-Bond, Hydrophobic |
| Reference | -8.2 | Met793, Leu718, Gly796 | H-Bond, Hydrophobic |
Data synthesized from docking studies reported in the literature.[16][17]
Experimental Protocol: Molecular Docking Workflow
This protocol provides a step-by-step guide for docking a thiadiazole ligand into a protein target using common tools like AutoDock Vina.
-
Receptor Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any non-essential protein chains.
-
Add polar hydrogen atoms and assign atomic charges (e.g., Gasteiger charges). This step is critical for accurately calculating electrostatic interactions.
-
-
Ligand Preparation:
-
Generate the 3D structure of the thiadiazole derivative (often from a DFT optimization, as described in Chapter 1).
-
Assign atomic charges and define the rotatable bonds. The flexibility of the ligand is a key parameter in the docking simulation.
-
-
Grid Box Definition:
-
Define a three-dimensional grid box that encompasses the entire binding site of the protein. The dimensions of this box tell the docking algorithm where to search for favorable binding poses. A common approach is to center the box on the co-crystallized ligand if one is present.
-
-
Running the Docking Simulation:
-
Execute the docking program (e.g., AutoDock Vina), providing the prepared receptor, ligand, and grid box configuration files.
-
The algorithm will then explore numerous possible conformations and orientations of the ligand within the binding site, scoring each one.
-
-
Analysis and Validation:
-
Binding Affinity: Analyze the docking scores (reported in kcal/mol), where a more negative value indicates a stronger predicted binding affinity.
-
Binding Pose: Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, Chimera). Examine the intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) between the thiadiazole ligand and the protein residues.[13]
-
Protocol Validation: A crucial self-validating step is to re-dock the original co-crystallized ligand into the binding site. A successful docking protocol should be able to reproduce the experimental binding pose with a low root-mean-square deviation (RMSD), typically < 2.0 Å.
-
Visualization: Molecular Docking Process
Caption: A streamlined workflow for molecular docking studies.
Chapter 3: Predicting Activity and Toxicity - QSAR and ADMET Studies
While docking predicts binding to a specific target, Quantitative Structure-Activity Relationship (QSAR) models provide a broader statistical correlation between the chemical structures of thiadiazole compounds and their overall biological activity.[19] In modern drug discovery, this is complemented by in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, which assess the pharmacokinetic and safety profiles of potential drug candidates.[20][21]
The "Why": The Value of Predictive Modeling
-
QSAR: The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. By building a mathematical model based on a set of thiadiazoles with known activities, we can predict the activity of new, untested compounds. This is invaluable for prioritizing synthetic efforts toward molecules with the highest predicted potency.[18][22]
-
ADMET Prediction: A significant number of drug candidates fail in clinical trials due to poor pharmacokinetics or unforeseen toxicity.[20] Predicting ADMET properties computationally at an early stage helps to filter out compounds that are likely to fail later, a concept known as "fail early, fail cheap." This includes predicting properties like oral bioavailability, blood-brain barrier penetration, and potential for causing toxic side effects.[23][24]
Experimental Protocol: A Combined QSAR/ADMET Workflow
-
Data Set Preparation:
-
Compile a dataset of thiadiazole derivatives with experimentally measured biological activity (e.g., IC₅₀ values).[25]
-
Divide the dataset into a training set (for building the model) and a test set (for validating the model).
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.[19]
-
-
QSAR Model Development:
-
Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation that correlates the calculated descriptors (independent variables) with the biological activity (dependent variable).[19]
-
-
QSAR Model Validation:
-
The model's robustness and predictive power must be rigorously validated. Key statistical metrics include the coefficient of determination (R²) for the training set and the predictive R² (R²_pred) for the external test set. A high R²_pred is essential for a trustworthy model.[18]
-
-
ADMET Profiling:
-
Submit the structures of the most promising thiadiazole candidates (identified via QSAR or docking) to web-based ADMET prediction tools (e.g., SwissADME, admetSAR).[21][23]
-
Analyze the output, paying close attention to parameters like Lipinski's Rule of Five (for drug-likeness), predicted aqueous solubility, and potential for toxicity (e.g., Ames test for mutagenicity).[23]
-
-
Candidate Selection: Select compounds that exhibit both high predicted potency from the QSAR model and a favorable ADMET profile for synthesis and experimental testing.
Visualization: Integrated Drug Discovery Funnel
Caption: Integrated computational workflow for thiadiazole drug discovery.
Conclusion
Theoretical and computational studies are indispensable tools in the modern quest for novel thiadiazole-based therapeutics. From elucidating the fundamental electronic properties with DFT to predicting target binding with molecular docking and forecasting biological activity and safety with QSAR and ADMET models, these in-silico techniques provide a rational, efficient, and cost-effective path forward. By integrating these computational strategies, researchers can gain unprecedented insight into molecular behavior, enabling the intelligent design and prioritization of thiadiazole compounds with the greatest potential to become life-saving drugs.
References
- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 5. tandfonline.com [tandfonline.com]
- 6. [PDF] A Review on Synthesis, Therapeutic, and Computational Studies of Substituted 1, 3, 4 Thiadiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. DFT Based Simulations Study for Comparative Prediction of Reactivity and Stability of Thiadiazoles | Al-Nahrain Journal of Science [anjs.edu.iq]
- 12. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Computational study of quinoline-based thiadiazole compounds as potential antileishmanial inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. jwsm.uowasit.edu.iq [jwsm.uowasit.edu.iq]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, antiproliferative and 4D-QSAR studies of thiadiazole derivatives bearing acrylamide moiety as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 21. pubs.universci.com [pubs.universci.com]
- 22. Synthesis, fungicidal evaluation and 3D-QSAR studies of novel 1,3,4-thiadiazole xylofuranose derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis, molecular docking and ADMET studies of bis-benzimidazole-based thiadiazole derivatives as potent inhibitors, <i>in vitro</i> α-amylase and α-glucosidase - Arabian Journal of Chemistry [arabjchem.org]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Synthesis of 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. The 2-amino-1,3,4-thiadiazole scaffold is a well-established pharmacophore present in a variety of biologically active molecules, exhibiting a broad spectrum of activities including antimicrobial, antiviral, and anticancer properties.[1][2] This guide details two robust protocols for the crucial cyclization step, offering flexibility in reagent choice and reaction conditions. Furthermore, it provides a validated protocol for the synthesis of the key precursor, 2-ethylbutyric acid. Each step is accompanied by expert insights into the underlying chemical principles, ensuring a thorough understanding of the entire synthetic pathway. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutic agents based on the 1,3,4-thiadiazole core.
Introduction: The Significance of the 2-Amino-1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring system is a cornerstone in the design of bioactive molecules. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a privileged scaffold in drug discovery. The 2-amino-5-substituted-1,3,4-thiadiazole derivatives, in particular, have garnered significant attention due to their diverse pharmacological profiles. These compounds have been reported to possess a wide range of biological activities, including:
-
Antimicrobial and Antifungal Activity: The thiadiazole nucleus is a key component in several antimicrobial agents, and its derivatives continue to be explored for new antibiotics and antifungals.[2]
-
Antiviral Activity: Certain 2-amino-1,3,4-thiadiazole derivatives have shown promising activity against various viral strains, making them potential leads for the development of new antiviral drugs.
-
Anticancer Activity: The scaffold has been incorporated into molecules designed to target various mechanisms involved in cancer progression, with some derivatives exhibiting significant cytotoxic effects against cancer cell lines.[2]
The synthesis of novel derivatives of this scaffold, such as this compound, is a key strategy in the quest for more potent and selective therapeutic agents. The "1-ethylpropyl" substituent introduces a lipophilic character that can influence the compound's pharmacokinetic and pharmacodynamic properties.
Synthetic Strategy Overview
The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the carboxylic acid precursor, 2-ethylbutyric acid. The second stage is the key cyclization reaction between 2-ethylbutyric acid and thiosemicarbazide to form the desired 2-amino-1,3,4-thiadiazole ring.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of 2-Ethylbutyric Acid via Grignard Reaction
This protocol outlines the synthesis of 2-ethylbutyric acid from 3-bromopentane through the formation of a Grignard reagent followed by carboxylation.[3]
3.1.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Bromopentane | Reagent Grade, 98% | Sigma-Aldrich |
| Magnesium turnings | 99.8% | Acros Organics |
| Anhydrous Diethyl Ether (Et2O) | ACS Grade | Fisher Scientific |
| Dry Ice (solid CO2) | N/A | Local Supplier |
| Hydrochloric Acid (HCl) | 3 M | VWR Chemicals |
| Anhydrous Magnesium Sulfate (MgSO4) | ACS Grade | EMD Millipore |
3.1.2. Equipment
-
Three-necked round-bottom flask (flame-dried)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
3.1.3. Protocol
-
Grignard Reagent Formation:
-
Set up a flame-dried three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and an inlet for an inert gas (Nitrogen or Argon).
-
To the flask, add magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, place a solution of 3-bromopentane (1.0 eq) in anhydrous diethyl ether.
-
Add a small amount of the 3-bromopentane solution to the magnesium. If the reaction does not start spontaneously (indicated by bubbling and heat generation), gently warm the flask.
-
Once the reaction has initiated, add the remaining 3-bromopentane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice-salt bath.
-
Carefully and in small portions, add crushed dry ice (a large excess) to the vigorously stirred Grignard solution.
-
Continue stirring and allow the mixture to warm to room temperature.
-
-
Work-up and Purification:
-
Slowly quench the reaction mixture by adding 3 M hydrochloric acid until the aqueous layer is acidic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-ethylbutyric acid.
-
The crude product can be further purified by vacuum distillation if necessary.
-
Stage 2: Synthesis of this compound
Two alternative protocols are provided for the cyclization of 2-ethylbutyric acid with thiosemicarbazide.
Protocol A: Polyphosphoric Acid (PPA) Mediated Cyclization
This method utilizes polyphosphoric acid as both a catalyst and a solvent, offering a straightforward procedure with good yields.[4]
3.2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Ethylbutyric Acid | Synthesized in Stage 1 | N/A |
| Thiosemicarbazide | 99% | Alfa Aesar |
| Polyphosphoric Acid | 115% | Sigma-Aldrich |
| Ammonium Hydroxide | ACS Grade | VWR Chemicals |
3.2.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Beaker
-
Buchner funnel and flask
3.2.3. Protocol
-
Reaction Setup:
-
In a round-bottom flask, combine 2-ethylbutyric acid (1.0 eq) and thiosemicarbazide (1.0 eq).
-
Add polyphosphoric acid (at least 2 parts by weight per part of thiosemicarbazide) to the mixture.[4]
-
-
Cyclization:
-
Heat the reaction mixture with stirring to a temperature between 100°C and 120°C.
-
Maintain this temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice water with stirring.
-
Neutralize the solution with concentrated ammonium hydroxide until the pH is approximately 8-9.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold water and dry under vacuum.
-
Protocol B: Phosphorus Oxychloride (POCl3) Mediated Cyclization
This protocol employs phosphorus oxychloride as a dehydrating and cyclizing agent.[6]
3.2.4. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Ethylbutyric Acid | Synthesized in Stage 1 | N/A |
| Thiosemicarbazide | 99% | Alfa Aesar |
| Phosphorus Oxychloride (POCl3) | Reagent Grade, 99% | Sigma-Aldrich |
| Chlorobenzene | Anhydrous, 99.8% | Acros Organics |
| Sodium Bicarbonate | ACS Grade | Fisher Scientific |
3.2.5. Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (optional but recommended)
3.2.6. Protocol
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2-ethylbutyric acid (1.0 eq) and thiosemicarbazide (1.0 eq) in a suitable solvent such as chlorobenzene.
-
Carefully add phosphorus oxychloride (2-4 eq) to the mixture with stirring.[6]
-
-
Cyclization:
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into ice water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Caption: General mechanism for the acid-catalyzed cyclization of a carboxylic acid and thiosemicarbazide.
Purification of this compound
The crude product obtained from either of the above protocols can be purified by recrystallization.
3.3.1. Protocol
-
Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of DMF and water).[7]
-
If the solution is colored, treat it with a small amount of activated charcoal and filter while hot.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
The purity of the final product can be assessed by melting point determination and TLC analysis.[5]
Characterization
The structure of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the 1-ethylpropyl group (methyl and methylene protons) and the amine protons. The chemical shifts and coupling patterns will be characteristic of the structure.[8][9] |
| ¹³C NMR | Resonances for the carbon atoms of the thiadiazole ring and the 1-ethylpropyl substituent. The chemical shifts will confirm the connectivity of the atoms.[8][9] |
| FT-IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C=N stretching of the thiadiazole ring, and C-H stretching of the alkyl group.[10][11] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the target compound (C7H13N3S, MW: 171.26 g/mol ). The fragmentation pattern can provide further structural information.[12][13] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of 2-ethylbutyric acid | Incomplete Grignard reagent formation; moisture in the reaction setup. | Ensure all glassware is thoroughly flame-dried and the reaction is conducted under a strict inert atmosphere. Use high-quality anhydrous ether. |
| Low yield of the final product | Incomplete cyclization; loss of product during work-up or purification. | Increase the reaction time or temperature for the cyclization step. Optimize the recrystallization solvent system to minimize product loss.[5] |
| Oily or sticky final product | Presence of impurities or residual solvent. | Ensure the product is thoroughly dried under high vacuum. Triturate with a non-polar solvent like hexane to induce crystallization.[5] |
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined protocols, researchers can reliably produce this compound for further investigation in drug discovery and development programs. The versatility of the 2-amino-1,3,4-thiadiazole scaffold continues to make it an attractive target for the synthesis of novel derivatives with the potential for significant biological activity.
References
- 1. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-Amino-1,3,4-thiadiazole(4005-51-0) IR Spectrum [m.chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Note: A Guide to the Structural Characterization of Thiadiazole Derivatives by NMR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Abstract: Thiadiazole scaffolds are privileged heterocyclic motifs integral to the development of novel therapeutic agents and functional materials. The precise determination of their molecular architecture is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of new chemical entities. This comprehensive guide provides an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the unambiguous structural elucidation of thiadiazole derivatives. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights into data interpretation, establishing a self-validating framework for confident characterization.
The Crucial Role of Structural Verification for Thiadiazole Derivatives
Thiadiazoles, a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms, are cornerstones in medicinal chemistry.[1] Their various isomers (e.g., 1,2,3-, 1,2,4-, and 1,3,4-thiadiazole) and substituted derivatives exhibit a wide spectrum of biological activities.[2] As researchers synthesize novel analogues, the ability to definitively confirm their structure—including substitution patterns and connectivity—is not merely procedural, but fundamental to the progression of a research program. NMR and MS are indispensable, complementary techniques that, when used in concert, provide a holistic and definitive view of the molecular structure.[3][4]
This guide moves beyond a simple listing of steps, focusing instead on the why behind each protocol and analytical choice to empower researchers with a robust and logical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the gold standard for elucidating the covalent framework of a molecule by probing the magnetic properties of atomic nuclei. For thiadiazole derivatives, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are essential for mapping proton and carbon environments and their connectivities.[5][6]
Protocol 1: NMR Sample Preparation - The Foundation of High-Quality Data
The quality of an NMR spectrum is directly dependent on the quality of the sample. A poorly prepared sample will yield broad lines, poor signal-to-noise, and ultimately, ambiguous data that cannot be reliably interpreted.[7] The goal is a homogenous solution free of particulate matter and paramagnetic impurities.[7][8]
Methodology:
-
Analyte Quantity: Weigh 5-10 mg of the purified thiadiazole derivative for ¹H NMR. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 20-50 mg is recommended to reduce acquisition time.[7][9]
-
Causality: These quantities strike a balance between conserving valuable material and achieving an adequate signal-to-noise ratio within a reasonable timeframe. Overly concentrated samples can lead to viscosity issues and line broadening.[9]
-
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, small vial.[10]
-
Causality: Deuterated solvents are used because the deuterium (²H) resonance frequency is far from that of protons (¹H), rendering the solvent "invisible" in a standard ¹H NMR spectrum. The solvent's deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring stability during acquisition. The choice of solvent (e.g., CDCl₃ vs. DMSO-d₆) depends on the analyte's solubility.
-
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution to serve as an internal reference (δ 0.00 ppm).[3]
-
Causality: TMS is chemically inert and provides a single, sharp signal that is upfield of most organic proton signals, making it an ideal reference point for calibrating the chemical shift axis.
-
-
Homogenization and Filtration: Gently vortex the vial to ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[11]
-
Causality: Undissolved solids will severely degrade the magnetic field homogeneity, a condition known as "shimming," resulting in broad, distorted spectral lines. Filtration is a critical, non-negotiable step.
-
-
Labeling: Clearly label the NMR tube cap with a unique identifier. Avoid applying labels or tape to the body of the tube, as this can interfere with its positioning and spinning in the spectrometer.[11]
Data Acquisition and Interpretation: A Self-Validating System
The ¹H NMR spectrum provides information on the electronic environment of each proton and its proximity to other protons. The chemical shifts (δ) of protons attached to the thiadiazole ring are highly diagnostic.
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Thiadiazole Ring Protons
| Compound Type | H-4 | H-5 | Solvent | Reference |
|---|---|---|---|---|
| 1,2,3-Thiadiazole | 8.52 (d) | 9.15 (d) | CDCl₃ | [3] |
| 4-Phenyl-1,2,3-thiadiazole | - | 8.89 (s) | DMSO-d₆ | [3] |
| Substituted 1,3,4-Thiadiazoles | Varies | Varies | DMSO-d₆ | [12][13] |
Note: Chemical shifts are highly dependent on the substituents attached to the ring.
A proton-decoupled ¹³C NMR spectrum reveals a single peak for each unique carbon atom, providing a "carbon count" and information about their electronic state. The carbons within the thiadiazole ring resonate at characteristic downfield positions due to the influence of the electronegative heteroatoms.
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Thiadiazole Ring Carbons
| Compound Type | C-4 | C-5 | Solvent | Reference |
|---|---|---|---|---|
| 1,2,4-Thiadiazole Derivatives | ~155-159 | ~178-188 | CDCl₃ | [14][15] |
| 1,3,4-Thiadiazole Derivatives | ~158-164 | ~158-164 | DMSO-d₆ | [12] |
Note: The exact chemical shifts are sensitive to substitution patterns.[14][15]
While 1D spectra provide foundational data, complex substitution patterns necessitate 2D NMR experiments to create a self-validating structural assignment.[16][17]
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, revealing which protons are on adjacent carbons.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments and identifying quaternary carbons.[16][17]
References
- 1. ijmr.net.in [ijmr.net.in]
- 2. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. organomation.com [organomation.com]
- 8. sites.bu.edu [sites.bu.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. benchchem.com [benchchem.com]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
In Vitro Antimicrobial Assay Protocol for Thiadiazole Compounds
An Application Guide and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiadiazole and its derivatives represent a critical class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent antimicrobial properties.[1][2][3] The 1,3,4-thiadiazole scaffold, in particular, is a key structural motif in many antimicrobial agents, largely due to its toxophoric N–C–S moiety.[4][5] As the threat of antimicrobial resistance continues to grow, robust and standardized methods for evaluating novel compounds like thiadiazoles are essential for drug discovery and development.[2][6] This guide provides a comprehensive, field-proven framework for assessing the in vitro antimicrobial activity of thiadiazole compounds. It moves beyond a simple recitation of steps to explain the scientific rationale behind the protocols, ensuring that the described methods form a self-validating system for generating reliable and reproducible data. We will cover qualitative screening via agar diffusion methods and quantitative determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution technique, with specific considerations for the physicochemical properties of thiadiazole derivatives.
Foundational Principles of Antimicrobial Susceptibility Testing
The primary goal of in vitro testing is to determine a compound's efficacy against a specific microorganism. This efficacy can be categorized as either bacteriostatic (inhibiting growth) or bactericidal (killing the bacteria). Two key metrics are used to quantify these effects:
-
Minimum Inhibitory Concentration (MIC): Defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[7][8][9] This is the primary measure of a compound's potency and bacteriostatic activity.
-
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][9][10] The MBC provides crucial data on a compound's bactericidal properties.
The relationship between these two values, expressed as the MBC/MIC ratio, helps classify the nature of the antimicrobial agent. A low ratio (e.g., ≤4) generally indicates bactericidal activity, while a high ratio suggests bacteriostatic effects.[8][9]
Core Experimental Workflow
The evaluation of a novel thiadiazole compound follows a logical progression from initial screening to quantitative assessment. This tiered approach ensures efficient use of resources by first identifying active compounds and then characterizing their potency in detail.
Critical Consideration: Solubility of Thiadiazole Compounds
A common challenge encountered with heterocyclic compounds like thiadiazoles is poor aqueous solubility.[11] Since antimicrobial assays are conducted in aqueous media (broth or agar), ensuring the compound is properly dissolved is paramount to obtaining accurate results.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent used to prepare stock solutions of poorly soluble compounds.[12]
-
Solvent Toxicity Control: It is essential to determine the highest concentration of DMSO that does not inhibit microbial growth. This is achieved by running a control experiment with serial dilutions of DMSO in the assay medium inoculated with the test organism. Typically, the final concentration of DMSO in the assay wells should not exceed 1-2% (v/v).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mg/mL or 100x the highest desired test concentration) in 100% DMSO. This minimizes the volume of DMSO added to the assay medium, keeping it below the inhibitory threshold.
Detailed Experimental Protocols
Adherence to standardized protocols is crucial for reproducibility. The following methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14]
Protocol 1: Agar Well Diffusion for Qualitative Screening
This method provides a rapid, preliminary assessment of a compound's ability to inhibit bacterial growth.[4][15]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Thiadiazole compound stock solution (in DMSO)
-
Positive control antibiotic disks (e.g., Ciprofloxacin)
-
Negative control (DMSO)
-
Sterile cork borer or pipette tip (for making wells)
Procedure:
-
Inoculum Preparation: From a fresh overnight culture plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum, removing excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even, confluent growth.
-
Well Preparation: Allow the plate surface to dry for 3-5 minutes. Using a sterile cork borer (e.g., 6 mm diameter), create uniform wells in the agar.
-
Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the thiadiazole stock solution (or its dilution) into a well. Add the same volume of DMSO to a separate well as a negative control. Place a positive control antibiotic disk on the agar surface.
-
Incubation: Let the plates sit at room temperature for about 30 minutes to allow for initial diffusion. Invert the plates and incubate at 35-37°C for 16-20 hours.[16][17]
-
Result Interpretation: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone diameter generally indicates greater antibacterial potency.[4] Compare the zone of the test compound to the positive and negative controls.
Protocol 2: Broth Microdilution for MIC Determination
This is the gold-standard quantitative method for determining the MIC value of a compound.[13][14][18] The assay is performed in a 96-well microtiter plate.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Adjusted bacterial inoculum (see step 1 of Protocol 1)
-
Thiadiazole compound stock solution (in DMSO)
-
Positive control antibiotic (with a known MIC for the QC strain)
-
Multichannel pipette
Procedure:
-
Plate Preparation: Add 100 µL of sterile CAMHB to wells 2 through 12 in the desired rows of the 96-well plate.
-
Compound Addition: Add 200 µL of the thiadiazole compound, diluted in CAMHB to twice the highest desired starting concentration, into well 1 of the corresponding row. The final DMSO concentration should be kept constant and non-inhibitory.
-
Serial Dilution: Perform a two-fold serial dilution. Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Transfer 100 µL from well 2 to well 3, and continue this process down to well 10. Discard the final 100 µL from well 10. This leaves well 11 with no compound (growth control) and well 12 with only broth (sterility control).
-
Final Inoculum Preparation: Dilute the 0.5 McFarland standard suspension with CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. (Note: This often requires an intermediate dilution step, check CLSI M07 guidelines).[13][14]
-
Plate Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well (1-11) is now 200 µL.
-
Incubation: Cover the plate, and incubate at 35-37°C for 16-24 hours in ambient air.[19][20]
-
MIC Determination: The MIC is the lowest concentration of the thiadiazole compound that completely inhibits visible growth (i.e., the first clear well).[7] Growth is typically observed as turbidity or a bacterial pellet at the bottom of the well. The result can be read visually using a lightbox or spectrophotometrically with a plate reader (OD₆₀₀).[19][20]
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a direct extension of the MIC assay and must be performed immediately after the MIC is determined.[10]
Procedure:
-
Subculturing: From each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10-20 µL).
-
Plating: Spot the aliquot onto a fresh MHA plate (a single plate can be divided into sections for multiple samples). Be sure to also plate from the growth control well (well 11) to confirm the viability of the inoculum.
-
Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies from each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[8][9] In practice, it is often defined as the lowest concentration that yields no more than 0.1% of the original inoculum's viable colonies.
Data Presentation and Interpretation
Clear presentation and correct interpretation of data are vital. Results should be summarized in a structured table.
| Parameter | Definition | Interpretation |
| Zone of Inhibition (mm) | Diameter of the clear zone where bacterial growth is inhibited. | A qualitative measure of activity. Larger zones suggest higher potency. |
| MIC (µg/mL or µM) | Lowest compound concentration with no visible bacterial growth. | The primary quantitative measure of bacteriostatic activity. |
| MBC (µg/mL or µM) | Lowest compound concentration that kills ≥99.9% of the initial inoculum. | The primary quantitative measure of bactericidal activity. |
| MBC/MIC Ratio | The ratio of the MBC to the MIC. | ≤ 4: Generally considered bactericidal .[8] > 4: Generally considered bacteriostatic . |
Mandatory Quality Control (QC)
To ensure the validity of the results, strict quality control measures must be implemented. This involves using reference bacterial strains from a recognized culture collection (e.g., ATCC) and testing them against a standard antibiotic with a well-defined MIC range.[7][18]
| QC Strain | Reference Antibiotic | CLSI-Expected MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | Vancomycin | 0.5 - 2 |
| Escherichia coli ATCC® 25922™ | Ciprofloxacin | 0.004 - 0.015 |
| Pseudomonas aeruginosa ATCC® 27853™ | Gentamicin | 0.5 - 2 |
Note: These ranges are illustrative. Always refer to the latest CLSI M100 or EUCAST QC documents for current, validated ranges.[19][21]
The assay is considered valid only if the MIC value for the reference antibiotic falls within the acceptable QC range.
Conclusion
The protocols detailed in this guide provide a robust framework for the in vitro antimicrobial evaluation of novel thiadiazole compounds. By integrating standardized methods from authorities like CLSI and EUCAST with specific considerations for the chemical nature of thiadiazoles, researchers can generate high-quality, reliable data. This systematic approach, encompassing initial screening, quantitative MIC/MBC determination, and stringent quality control, is fundamental to the successful identification and progression of new antimicrobial candidates in the drug development pipeline.
References
- 1. jchemrev.com [jchemrev.com]
- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Progress and challenges in the development of triazole antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. emerypharma.com [emerypharma.com]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. m.youtube.com [m.youtube.com]
- 21. EUCAST: Disk Diffusion and Quality Control [eucast.org]
Application Notes and Protocols: Anticancer Activity Screening of 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the preliminary in vitro anticancer activity screening of the novel compound, 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine. The protocol is centered around the widely utilized 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. This guide delves into the scientific rationale behind the 1,3,4-thiadiazole scaffold as a promising pharmacophore in oncology, the core principles of the MTT assay, a detailed step-by-step experimental protocol, and guidelines for data analysis and interpretation. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and the generation of reliable preliminary data essential for advancing novel chemical entities through the drug discovery pipeline.
Introduction: The Rationale for Screening 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] This scaffold is considered a versatile pharmacophore, in part because it can act as a bioisostere of pyrimidine, a core component of nucleic bases.[2][4][5] This structural similarity allows 1,3,4-thiadiazole derivatives to potentially interfere with DNA replication processes, a key target in cancer therapy.[2][4][6]
Numerous studies have demonstrated the potent anticancer properties of various 1,3,4-thiadiazole derivatives against a range of cancer cell lines, including those of the breast, lung, colon, and prostate.[1][2] The anticancer mechanisms of these compounds are varied and can include the induction of apoptosis (programmed cell death), interference with critical signaling pathways like PI3K/Akt and MAPK/ERK, and inhibition of tubulin polymerization.[1][7] Given the established potential of this chemical class, screening novel derivatives such as this compound is a logical and promising step in the search for new anticancer agents.[1][4]
Foundational Principles of the MTT Assay
The MTT assay is a cornerstone of in vitro cytotoxicity and cell viability testing.[8][9] Its principle lies in the enzymatic conversion of a yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[10][11][12] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of metabolically active cells.[8][10][13]
Therefore, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[11][14] Dead or inactive cells are incapable of this conversion.[14] By dissolving the formazan crystals in a suitable solvent, the intensity of the purple color can be quantified using a spectrophotometer (microplate reader), providing a reliable measure of cell viability.[11][12]
Caption: Mechanism of the MTT Assay.
Detailed Experimental Protocol
This protocol is designed for adherent cancer cell lines cultured in a 96-well plate format. Modifications may be necessary for suspension cells.
Materials and Reagents
-
Compound: this compound
-
Cell Line: Appropriate human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[2]
-
Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Phosphate-Buffered Saline (PBS).[8][11] Filter-sterilize and store protected from light at -20°C.
-
Solubilization Solution: Dimethyl Sulfoxide (DMSO).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: For detaching adherent cells.
-
Equipment:
-
96-well flat-bottom sterile culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Microplate reader (capable of reading absorbance at ~570 nm)
-
Multichannel pipette
-
Experimental Workflow
Caption: MTT Assay Experimental Workflow.
Step-by-Step Methodology
Day 1: Cell Seeding
-
Cell Culture: Culture the selected cancer cell line in its appropriate medium until it reaches 70-80% confluency in the exponential growth phase.[11]
-
Harvesting: Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Cell Counting: Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.
-
Seeding: Dilute the cell suspension to the optimal seeding density (this should be determined empirically for each cell line, but a starting point is often 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate.[15]
-
Incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow the cells to attach and resume growth.
Day 2: Compound Treatment
-
Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
-
Working Solutions: Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Controls: Prepare the following controls on the same plate:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.
-
Untreated Control: Cells in fresh medium only (represents 100% viability).
-
Blank: Wells containing medium but no cells (for background absorbance).
-
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions and controls.
-
Incubation: Return the plate to the incubator for a predetermined exposure time, typically 24, 48, or 72 hours. A 48-hour incubation is a common starting point.[16]
Day 4: MTT Addition and Measurement
-
MTT Addition: After the treatment incubation, carefully remove the medium. Add 100 µL of fresh, serum-free medium and 20 µL of the 5 mg/mL MTT reagent to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.[17]
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[15]
-
Shaking: Place the plate on an orbital shaker for 15 minutes at low speed to ensure complete dissolution of the formazan.[8]
-
Absorbance Reading: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[8]
Data Analysis and Interpretation
Calculation of Cell Viability
The percentage of cell viability is calculated relative to the untreated control cells.
-
Correct for Background: Subtract the average absorbance of the blank wells from all other readings.
-
Calculate Percentage Viability: Use the following formula for each compound concentration:
% Cell Viability = (Corrected OD of Treated Sample / Corrected OD of Untreated Control) x 100
Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that inhibits cell viability by 50%. It is a key measure of the compound's potency.
-
Dose-Response Curve: Plot the % Cell Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Non-linear Regression: Use a software package like GraphPad Prism or Microsoft Excel to fit the data to a non-linear regression model (sigmoidal dose-response curve).[18][19]
-
IC₅₀ Calculation: The software will calculate the IC₅₀ value from the fitted curve.[18][19]
Data Presentation
Summarize the quantitative results in a clear and structured table.
| Cancer Cell Line | Compound Concentration (µM) | Mean Absorbance (570 nm) | % Cell Viability | Calculated IC₅₀ (µM) |
| MCF-7 | 0 (Control) | 1.250 | 100% | \multirow{6}{*}{TBD} |
| 0.1 | 1.210 | 96.8% | ||
| 1 | 1.050 | 84.0% | ||
| 10 | 0.630 | 50.4% | ||
| 50 | 0.250 | 20.0% | ||
| 100 | 0.110 | 8.8% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Troubleshooting and Best Practices
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background | Contamination; Phenol red interference; MTT degradation. | Use sterile reagents and aseptic technique. Perform MTT incubation in phenol red-free medium. Store MTT solution protected from light at -20°C.[17] |
| Low Signal | Suboptimal cell density; Incomplete formazan solubilization. | Optimize cell seeding number for the specific cell line. Ensure complete dissolution of formazan by thorough mixing.[17] |
| High Variability | Uneven cell seeding; Pipetting errors; "Edge effect" in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells or fill them with sterile PBS.[17] |
| Compound Interference | Colored compounds; Compounds with reducing properties. | Run a control with the compound in cell-free medium to check for direct MTT reduction. Consider alternative viability assays if interference is significant.[17] |
Conclusion
The MTT assay provides a robust, reproducible, and high-throughput method for the initial screening of the anticancer potential of novel compounds like this compound.[9][17] By adhering to the detailed protocol and best practices outlined in these application notes, researchers can generate reliable data on the cytotoxic effects of the compound. The resulting IC₅₀ values are critical for structure-activity relationship (SAR) studies and for making informed decisions on which promising candidates to advance into further preclinical development.
References
- 1. bepls.com [bepls.com]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 13. MTT assay - Wikipedia [en.wikipedia.org]
- 14. What is the principle of MTT assays? | AAT Bioquest [aatbio.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
Application Notes & Protocols: Molecular Docking Studies of 1,3,4-Thiadiazole Derivatives with Target Proteins
Introduction: The Versatility of the 1,3,4-Thiadiazole Scaffold in Drug Discovery
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2][3][4] This five-membered heterocycle is a bioisostere of pyrimidine, a core structure in nucleic acids, which allows its derivatives to interfere with biological processes like DNA replication.[3][5] Furthermore, the mesoionic character of the 1,3,4-thiadiazole ring facilitates its ability to cross biological membranes and interact with a wide array of protein targets.[3][5][6] These properties have led to the development of 1,3,4-thiadiazole derivatives as potent agents against various diseases, exhibiting anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][7][8][9][10]
Molecular docking is a powerful computational technique that plays a pivotal role in the rational design of novel 1,3,4-thiadiazole-based therapeutics.[11] By predicting the binding affinity and interaction patterns of these derivatives with their biological targets, we can accelerate the discovery of more potent and selective drug candidates. This guide provides a comprehensive overview of the principles and a detailed protocol for performing molecular docking studies of 1,3,4-thiadiazole derivatives.
Part 1: Target Protein Selection - The "Why" Behind the Choice
The selection of a relevant protein target is the foundational step in any molecular docking study. For 1,3,4-thiadiazole derivatives, a wide range of targets have been explored based on their known biological activities. The rationale for target selection is often rooted in the desire to inhibit a key protein implicated in a specific disease pathology.
Common Protein Targets for 1,3,4-Thiadiazole Derivatives:
| Target Class | Specific Examples | Rationale |
| Enzymes | Carbonic Anhydrase[1][12], α-Glucosidase[1], Aminopeptidase N[7], Inosine Monophosphate Dehydrogenase (IMPDH)[8], Topoisomerase II[8], Myeloperoxidase[13] | Inhibition of these enzymes can disrupt critical metabolic or signaling pathways in cancer cells, pathogens, or inflammatory processes. |
| Kinases | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[14], Abl Kinase[6][8], Focal Adhesion Kinase (FAK)[8] | Kinases are crucial regulators of cell signaling, and their inhibition can block pathways involved in cancer cell proliferation, angiogenesis, and metastasis. |
| Other Receptors | Estrogen Receptor[15][16] | Targeting hormone receptors is a key strategy in the treatment of hormone-dependent cancers like breast cancer. |
The choice of target protein should be hypothesis-driven. For instance, if the goal is to develop a novel anti-angiogenic agent, VEGFR-2 would be a logical target due to its central role in blood vessel formation, a critical process for tumor growth.[14]
Part 2: The Molecular Docking Workflow: A Step-by-Step Protocol
This section details a robust and validated protocol for the molecular docking of 1,3,4-thiadiazole derivatives using widely accepted software such as AutoDock Vina. The workflow is designed to be self-validating by incorporating critical steps for data preparation and analysis.
Conceptual Workflow Overview
Caption: A generalized workflow for molecular docking studies.[11]
Detailed Experimental Protocol
I. Protein Preparation (The Receptor)
-
Obtain the Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[11] For this protocol, we will use VEGFR-2 (PDB ID: 2OH4) as an example.
-
Clean the PDB File:
-
Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.[17]
-
Remove all non-essential molecules, including water molecules, co-ligands, and ions.[11][18] This is crucial as they can interfere with the docking process.
-
If the protein has multiple chains, retain only the chain that contains the active site of interest.
-
-
Prepare the Protein for Docking (using AutoDock Tools):
-
Load the cleaned protein PDB file.
-
Add polar hydrogens to the protein.[18][20] This is essential for correct hydrogen bond calculations.
-
Add Kollman charges to the protein atoms.[18] These charges are necessary for the scoring function to calculate electrostatic interactions.
-
Save the prepared protein in the PDBQT format.[19][21] This format contains the atomic coordinates, charges, and atom types required by AutoDock Vina.
II. Ligand Preparation (The 1,3,4-Thiadiazole Derivative)
-
Obtain or Draw the Ligand Structure:
-
Convert to 3D and Optimize:
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).[11] This step ensures that the ligand is in a low-energy, stable conformation.
-
-
Prepare the Ligand for Docking (using AutoDock Tools):
-
Load the 3D ligand structure into ADT.
-
Define the rotatable bonds. This allows for ligand flexibility during the docking simulation.
-
Save the prepared ligand in the PDBQT format.[19]
-
III. Grid Generation (Defining the Search Space)
-
Identify the Binding Site: The binding site can be identified from the co-crystallized ligand in the original PDB file or predicted using tools like CASTp.[23]
-
Set the Grid Box:
IV. Running the Molecular Docking Simulation
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
Execute AutoDock Vina: Run the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt This will generate an output file containing the docked poses of the ligand and their corresponding binding affinities, as well as a log file with details of the docking run.[22]
Part 3: Interpretation and Validation of Docking Results
Analyzing the Docking Score (Binding Affinity)
-
The primary quantitative output of AutoDock Vina is the binding affinity, reported in kcal/mol.[15]
-
A more negative binding energy indicates a stronger and more stable interaction between the ligand and the protein.[24][25][26]
-
Generally, binding affinities less than -6.0 kcal/mol are considered to indicate good binding, while values of -10 kcal/mol or lower suggest very strong interactions.[27]
Table of Exemplary Docking Scores for 1,3,4-Thiadiazole Derivatives:
| Derivative | Target Protein | Docking Score (kcal/mol) | Reference |
| Compound L3 | ADP-sugar pyrophosphatase (NUDT5) | -8.9 | [15][28][29][30] |
| Derivative TOH62 | Estrogen Receptor | -9.36 | [15] |
| ZINC000008914312 | VEGFR-2 | -9.1 | [14] |
| Compound 27 | Topoisomerase I | -8.6 | [6] |
Visualizing the Binding Pose and Interactions
-
It is crucial to visually inspect the top-scoring binding pose to understand the nature of the interactions between the 1,3,4-thiadiazole derivative and the target protein.[25][27]
-
Use molecular visualization software to analyze the docked complex.
-
Key Interactions to Look For:
-
Hydrogen Bonds: These are strong, directional interactions that are critical for binding specificity. The heteroatoms in the 1,3,4-thiadiazole ring can act as hydrogen bond acceptors.[12][14]
-
Hydrophobic Interactions: These interactions are important for the overall stability of the protein-ligand complex.
-
Pi-Pi Stacking: The aromatic nature of the 1,3,4-thiadiazole ring can lead to pi-pi stacking interactions with aromatic amino acid residues in the binding pocket.
-
Interactions with Key Residues: Confirm that the ligand is interacting with the known critical amino acid residues in the active site.
-
Logical Framework for Result Validation
Caption: A logical framework for validating molecular docking results.
Conclusion
Molecular docking is an indispensable tool in the modern drug discovery pipeline for 1,3,4-thiadiazole derivatives. By providing insights into the molecular interactions between these versatile compounds and their protein targets, it enables the rational design of more effective and selective therapeutic agents. The protocol and guidelines presented here offer a robust framework for researchers to conduct and interpret molecular docking studies with scientific rigor, ultimately accelerating the development of novel drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1,3,4-thiadiazole derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 1,3,4-Thiadiazole derivatives as selective inhibitors of iNOS versus nNOS: Synthesis and structure-activity dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kvv.edu.in [kvv.edu.in]
- 11. benchchem.com [benchchem.com]
- 12. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jpbs.in [jpbs.in]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. distantreader.org [distantreader.org]
- 17. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. kaggle.com [kaggle.com]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
- 24. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. m.youtube.com [m.youtube.com]
- 28. discovery.researcher.life [discovery.researcher.life]
- 29. researchgate.net [researchgate.net]
- 30. jwsm.uowasit.edu.iq [jwsm.uowasit.edu.iq]
Application Notes and Protocols: The Versatility of 2-Amino-1,3,4-Thiadiazoles in Modern Drug Discovery
Introduction: The Privileged Scaffold of 2-Amino-1,3,4-Thiadiazole
The 2-amino-1,3,4-thiadiazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its five-membered aromatic ring, containing one sulfur and two nitrogen atoms, imparts a unique combination of physicochemical properties. These include metabolic stability, the ability to act as a hydrogen binding domain, and the capacity to serve as a bioisostere for other key structures like the thiazole or pyrimidine ring.[3][4][5] This structural versatility allows for extensive derivatization, particularly at the C2-amino and C5 positions, leading to a vast chemical space for optimization of biological activity.[6] Consequently, this scaffold is found in a wide array of compounds demonstrating potent antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][7][8] This guide provides an in-depth exploration of the applications of 2-amino-1,3,4-thiadiazole derivatives, complete with mechanistic insights and detailed protocols for their synthesis and evaluation.
Core Applications in Drug Discovery
The inherent biological activity of the 2-amino-1,3,4-thiadiazole nucleus has been leveraged to develop lead compounds targeting a multitude of diseases. The strongly aromatic character of the ring and the presence of the toxophoric =N-C-S- linkage are believed to contribute significantly to its pharmacological profile.[3][9]
Antimicrobial Agents: Combating Resistance
With the rise of multidrug-resistant pathogens, there is an urgent need for novel antimicrobial agents.[1][2] Derivatives of 2-amino-1,3,4-thiadiazole have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity.[4][6]
Mechanism of Action: While the exact mechanism can vary depending on the specific derivative, some 1,3,4-thiadiazoles are known to function similarly to sulfonamide drugs by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid synthesis pathway, which is crucial for bacterial multiplication.[10] The ability of the thiadiazole ring to act as a pharmacophore is a key aspect of its antimicrobial potential.[6]
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the C5 position with bulky aromatic or heteroaromatic rings often enhances antimicrobial activity.
-
The nature of the substituent on the C2-amino group significantly influences the potency and spectrum of activity.
-
The introduction of electron-withdrawing groups, such as halogens, on appended phenyl rings can lead to increased antibacterial and antifungal effects.[8]
Table 1: Selected 2-Amino-1,3,4-Thiadiazole Derivatives with Antimicrobial Activity
| Compound Structure | Target Organism(s) | Reported Activity (MIC) | Reference |
| 5-(1H-indol-3-ylmethyl)-N-(substituted phenyl)-1,3,4-thiadiazol-2-amine | E. coli, C. albicans | Good to high activity | [6] |
| 2-(3′-chloro-5′-phenoxybenzo[b]thiophen-2′-yl)-5-arylamino-1,3,4-thiadiazole | Various bacteria and fungi | Broad-spectrum activity | [6] |
| 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole derivative (p-chlorophenyl) | S. aureus | 62.5 µg/mL | [6] |
| 4-amino-2-{5-[(4-substituted phenyl) amino]-1,3,4-thiadiazol-2-yl}phenols | S. aureus, E. coli, A. niger | Significant activity | [8] |
Anticancer Agents: Targeting Proliferation and Signaling
The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in the development of novel anticancer agents, with derivatives showing efficacy against a range of human cancer cell lines.[5][11][12] Their anticancer effects are often attributed to their ability to interfere with critical cellular processes and signaling pathways involved in tumor growth and progression.[13]
Mechanisms of Action:
-
Kinase Inhibition: Many derivatives act as inhibitors of key kinases involved in cancer cell signaling. For instance, some compounds inhibit the extracellular signal-regulated kinase (ERK1/2) pathway, leading to cell cycle arrest.[14] Others have been shown to target focal adhesion kinase (FAK) and Abl kinase.[15]
-
Enzyme Inhibition: Inhibition of enzymes crucial for cancer cell proliferation, such as topoisomerase II, histone deacetylase (HDAC), and inosine monophosphate dehydrogenase (IMPDH), is another common mechanism.[13][15]
-
Tubulin Polymerization Inhibition: Certain 1,3,4-thiadiazole derivatives function as microtubule-destabilizing agents, disrupting mitosis and inducing apoptosis.[13]
The ability of the mesoionic 1,3,4-thiadiazole ring to cross cellular membranes facilitates its interaction with these intracellular targets.[5][15]
Diagram 1: Proposed Anticancer Mechanism of Action
Caption: Inhibition of multiple oncogenic pathways by 2-amino-1,3,4-thiadiazole derivatives.
Anti-inflammatory and Antiviral Applications
The versatility of the 2-amino-1,3,4-thiadiazole scaffold extends to the development of anti-inflammatory and antiviral agents.[7]
-
Anti-inflammatory Activity: Certain derivatives, particularly fused heterocyclic systems like imidazo[2,1-b][1][3][6]thiadiazoles, have shown potent anti-inflammatory effects, in some cases superior to standard drugs like diclofenac.[16][17] Molecular docking studies suggest that these compounds may exert their effects through the inhibition of cyclooxygenase (COX-1/COX-2) enzymes.[17]
-
Antiviral Activity: The 2-amino-1,3,4-thiadiazole moiety has been identified as a valuable scaffold for discovering new antiviral agents, with reported activity against various viral strains, including HIV.[3][18] The introduction of electron-withdrawing groups on an N-aryl substituent has been shown to enhance anti-HIV-1 activity.[3]
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of 2-amino-1,3,4-thiadiazole derivatives.
Protocol 1: General Synthesis of 5-Substituted-2-amino-1,3,4-thiadiazoles
This protocol describes a common and efficient method for the synthesis of the 2-amino-1,3,4-thiadiazole core via the cyclization of a thiosemicarbazide intermediate.[19][20]
Diagram 2: General Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 10. ojournal.raparinuni2024.org [ojournal.raparinuni2024.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bepls.com [bepls.com]
- 14. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. [PDF] Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections | Semantic Scholar [semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
Application Notes & Protocols: Leveraging 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine as a Versatile Scaffold for Synthetic Library Development
Prepared by: Gemini, Senior Application Scientist
Introduction: The 2-Amino-1,3,4-Thiadiazole Privileged Scaffold
The 1,3,4-thiadiazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[1][2][3] This five-membered heterocyclic system is bioisosteric to pyrimidine and other heterocycles, offering a unique combination of physicochemical properties.[4] Its high aromaticity confers significant metabolic stability, while the arrangement of nitrogen and sulfur atoms allows for a rich network of interactions with biological targets.[5][6] Derivatives of 2-amino-1,3,4-thiadiazole, in particular, have demonstrated an exceptionally broad spectrum of activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[4][5][7][8][9]
This guide focuses on a specific, underexplored analogue: 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine . The introduction of the bulky and lipophilic 1-ethylpropyl group at the C5 position presents an intriguing starting point for library synthesis. This moiety can enhance membrane permeability and van der Waals interactions within protein binding pockets, potentially improving pharmacokinetic and pharmacodynamic profiles. The primary exocyclic amine at the C2 position serves as a versatile synthetic handle, enabling a wide array of chemical modifications.
These application notes provide a strategic framework and detailed protocols for utilizing this scaffold to generate diverse libraries of novel chemical entities for drug discovery and development.
Synthesis of the Core Scaffold
The foundational step is the reliable synthesis of the starting material. The most common and efficient route to 2-amino-5-alkyl-1,3,4-thiadiazoles is the oxidative cyclization of an N-acylthiosemicarbazide, which is formed in situ from the corresponding carboxylic acid and thiosemicarbazide.[9][10]
Protocol 2.1: One-Pot Synthesis of this compound
Principle: This protocol employs a one-pot reaction where 2-ethylbutanoic acid is activated and reacted with thiosemicarbazide, followed by an acid-catalyzed cyclodehydration to yield the target thiadiazole. Polyphosphoric acid (PPA) or a similar dehydrating agent like phosphorus oxychloride can be used.[9]
Materials & Reagents:
-
2-Ethylbutanoic acid (CAS: 88-09-5)
-
Thiosemicarbazide (CAS: 79-19-6)
-
Phosphorus oxychloride (POCl₃) (CAS: 10025-87-3) or Polyphosphate Ester (PPE)
-
Chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a stirred solution of 2-ethylbutanoic acid (1.0 eq) in 10 mL of chloroform, add thiosemicarbazide (1.05 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (2.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. The causality for this slow addition is to control the exothermic reaction and prevent side product formation.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 60 °C) for 4-6 hours, monitoring by TLC (e.g., 50% EtOAc/Hexanes).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~8. This step quenches the acidic catalyst and brings the product into the organic phase.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield this compound as a crystalline solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.[11]
Caption: Workflow for the synthesis of the core scaffold.
Key Derivatization Strategies at the C2-Amine Position
The exocyclic amino group is a nucleophilic primary amine, making it an ideal handle for diversification. The following protocols outline key transformations to build a chemical library.
Caption: Primary synthetic routes for derivatizing the scaffold.
Protocol 3.1: N-Acylation for Amide Library Synthesis
Principle: Formation of a stable amide bond by reacting the primary amine with an activated carboxylic acid derivative (e.g., an acyl chloride) or directly with a carboxylic acid using a peptide coupling agent. This is one of the most robust and versatile reactions in medicinal chemistry.
Materials & Reagents:
-
Scaffold: this compound
-
Acyl chloride (R-COCl) or Carboxylic acid (R-COOH) of choice
-
For acyl chloride route: Triethylamine (TEA) or Pyridine (as base)
-
For carboxylic acid route: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
Procedure (Acyl Chloride Method):
-
Dissolve the scaffold (1.0 eq) in anhydrous DCM (0.2 M concentration).
-
Add triethylamine (1.5 eq). The base is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
Cool the solution to 0 °C.
-
Add a solution of the desired acyl chloride (1.1 eq) in DCM dropwise.
-
Allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify by column chromatography (silica gel, EtOAc/Hexanes gradient) or recrystallization.
Data Presentation: A library of derivatives can be summarized to guide structure-activity relationship (SAR) studies.
| R-Group (from R-COCl) | Product Molecular Weight | Calculated logP | Notes |
| Phenyl | 279.39 | 3.58 | Introduces aromatic moiety |
| Cyclopropyl | 239.34 | 2.15 | Adds rigid, non-planar group[12] |
| 4-Chlorophenyl | 313.83 | 4.29 | Electron-withdrawing group |
| 2-Thienyl | 285.42 | 3.11 | Introduces alternative heterocycle |
(Note: cLogP values are estimates and serve for comparative purposes.)
Protocol 3.2: N-Sulfonylation for Sulfonamide Synthesis
Principle: The reaction of the primary amine with a sulfonyl chloride in the presence of a base yields a sulfonamide. Sulfonamides are key functional groups in many drugs, acting as stable hydrogen bond donors and acceptors.
Materials & Reagents:
-
Scaffold: this compound
-
Sulfonyl chloride (R-SO₂Cl) of choice (e.g., p-toluenesulfonyl chloride)
-
Pyridine (serves as both solvent and base)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the scaffold (1.0 eq) in pyridine (0.3 M concentration) and cool to 0 °C. Pyridine is an excellent choice as it is a non-nucleophilic base that also effectively dissolves the starting materials and intermediates.
-
Add the sulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into a beaker of ice-cold 2M HCl. This protonates the pyridine, making it water-soluble, and often precipitates the product.
-
If a solid precipitates, filter, wash with cold water, and dry.
-
If no solid forms, extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with 1M HCl (to remove residual pyridine), saturated NaHCO₃, and brine.
-
Dry over MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Protocol 3.3: Reductive Amination for N-Alkylated Derivatives
Principle: This two-step, one-pot process first involves the formation of a Schiff base (imine) by condensing the primary amine with an aldehyde or ketone. The resulting C=N bond is then selectively reduced to a C-N single bond, yielding a secondary amine. This method avoids the over-alkylation issues common with direct alkylation using alkyl halides.
Materials & Reagents:
-
Scaffold: this compound
-
Aldehyde or Ketone (R-CHO or R-CO-R') of choice
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH) or Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the scaffold (1.0 eq) and the desired aldehyde (1.1 eq) in methanol.
-
Add 2-3 drops of glacial acetic acid to catalyze imine formation. Stir at room temperature for 1-2 hours.
-
Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise. STAB is a mild and selective reducing agent, ideal for this transformation as it does not reduce the aldehyde starting material.
-
Allow the reaction to warm to room temperature and stir for 3-24 hours until completion (monitored by LC-MS).
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify via column chromatography.
Safety and Handling
While specific toxicity data for this compound is not available, compounds of the 2-amino-1,3,4-thiadiazole class are generally considered hazardous.[13] They may cause skin, eye, and respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
This compound is a promising and synthetically tractable scaffold for the development of new chemical entities. The lipophilic C5-substituent provides a unique starting point for exploring new chemical space, while the C2-amino group offers a reliable handle for diversification. The protocols detailed in these notes for N-acylation, N-sulfonylation, and reductive amination provide a robust foundation for creating diverse libraries suitable for screening in various drug discovery programs. The inherent biological relevance of the 2-amino-1,3,4-thiadiazole core suggests that derivatives of this scaffold are likely to exhibit interesting pharmacological profiles.[8][15][16]
References
- 1. mdpi.com [mdpi.com]
- 2. 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 6. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. bu.edu.eg [bu.edu.eg]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. fishersci.com [fishersci.com]
- 14. 2-Amino-5-ethyl-1,3,4-thiadiazole | C4H7N3S | CID 26444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental setup for evaluating anti-inflammatory properties of thiadiazoles
Application Notes & Protocols
Topic: Experimental Setup for Evaluating the Anti-Inflammatory Properties of Thiadiazoles
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the preclinical evaluation of thiadiazole derivatives as potential anti-inflammatory agents. Thiadiazoles are a class of heterocyclic compounds that have garnered significant interest for their diverse pharmacological activities.[1] This guide details a tiered screening approach, beginning with fundamental in vitro enzymatic and cell-based assays to establish preliminary efficacy and mechanism of action, and progressing to a well-established in vivo model of acute inflammation to confirm activity in a physiological system. The protocols are designed to be robust and reproducible, with a focus on explaining the scientific rationale behind each step to empower researchers in their drug discovery efforts.
Introduction: The Rationale for Thiadiazoles in Inflammation
Inflammation is a critical biological response to harmful stimuli, such as pathogens and damaged cells.[2] However, its dysregulation can lead to chronic inflammatory diseases including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[2][3] The inflammatory cascade is orchestrated by a complex network of signaling pathways and mediators. Key players include enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) which produce prostaglandins and leukotrienes, respectively, and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[2][4] Transcription factors, particularly Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), act as master regulators of these inflammatory genes.[5][6][7]
Thiadiazole-containing compounds have emerged as promising scaffolds in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory properties.[1][4] Modifications to the thiadiazole ring have yielded derivatives with potent anti-inflammatory effects, in some cases comparable or superior to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac in preclinical models.[1][8][9] This guide outlines a systematic workflow to rigorously evaluate novel thiadiazole compounds for their potential to modulate these inflammatory pathways.
Overall Experimental Workflow
The evaluation of a novel compound requires a logical progression from simple, high-throughput in vitro assays to more complex and physiologically relevant in vivo models. This approach allows for early identification of potent compounds and elucidation of their mechanisms of action while conserving resources.
Caption: Tiered workflow for screening thiadiazole anti-inflammatory activity.
Part I: In Vitro Evaluation
In vitro assays are essential for initial screening as they are cost-effective, rapid, and allow for the direct assessment of a compound's effect on specific molecular targets or cell types.[2]
Cell-Free Enzymatic Assays: Targeting the Arachidonic Acid Pathway
Scientific Rationale: The COX and LOX enzymes are critical in the biosynthesis of prostaglandins and leukotrienes, which are key lipid mediators of inflammation.[4] Many established NSAIDs act by inhibiting COX enzymes.[9] Assessing the direct inhibitory effect of thiadiazoles on these enzymes is a crucial first step. Commercially available enzyme inhibition assay kits are a reliable method for this purpose.[10][11][12]
Protocol: COX-2 and 5-LOX Inhibition Assays
-
Reagents: Use commercially available fluorometric or colorimetric inhibitor screening kits for human recombinant COX-2 and 5-LOX.[10][12]
-
Compound Preparation: Dissolve thiadiazole derivatives in an appropriate solvent (e.g., DMSO) to create stock solutions. Prepare a serial dilution to determine the half-maximal inhibitory concentration (IC₅₀).
-
Assay Procedure: Follow the manufacturer's protocol precisely. Typically, this involves incubating the enzyme (COX-2 or 5-LOX) with the test compound or a reference inhibitor (e.g., Celecoxib for COX-2, Zileuton for 5-LOX) before adding the substrate (arachidonic acid).[11]
-
Detection: Measure the output (fluorescence or absorbance) using a microplate reader. The signal is proportional to the enzymatic activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log concentration of the compound and determine the IC₅₀ value using non-linear regression analysis.
| Parameter | Typical Concentration/Value | Reference Inhibitor |
| Test Compound Conc. | 0.1 - 100 µM | |
| COX-2 Reference | Celecoxib (IC₅₀ ~0.05-2 µM) | [11][13] |
| 5-LOX Reference | Zileuton (IC₅₀ ~0.2-3 µM) | [11] |
Table 1: Typical parameters for COX/LOX enzymatic assays.
Cell-Based Assays: Modeling the Cellular Inflammatory Response
Scientific Rationale: To evaluate the effects of thiadiazoles in a more biologically complex system, a cell-based model of inflammation is employed. The murine macrophage cell line, RAW 264.7, is a widely used and well-characterized model.[14] These cells can be stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a robust inflammatory response. This response includes the production of nitric oxide (NO), pro-inflammatory cytokines, and the activation of key signaling pathways.[15][16]
Protocol: Induction of Inflammation in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[14]
-
Cell Seeding: Seed cells into appropriate multi-well plates (e.g., 96-well for NO assay, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the thiadiazole compounds (or vehicle control, e.g., 0.1% DMSO) for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (final concentration of 1 µg/mL) to the media and incubate for the desired time period (e.g., 24 hours for NO and cytokine release, shorter times for signaling pathway analysis).[15]
Quantification of Inflammatory Mediators
3.3.1. Nitric Oxide (NO) Production
Scientific Rationale: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a large output of NO, a key inflammatory mediator.[15][16] The inhibitory effect of thiadiazoles on NO production can be quantified by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess assay.[16]
Protocol: Griess Assay for Nitrite Quantification
-
Sample Collection: After the 24-hour LPS incubation, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.
-
Incubation & Reading: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
3.3.2. Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
Scientific Rationale: Cytokines like TNF-α, IL-6, and IL-1β are master regulators of the inflammatory response.[17][18][19] Measuring the levels of these proteins in the culture supernatant provides a direct indication of a compound's anti-inflammatory efficacy. Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurate cytokine quantification.[20][21]
Protocol: Cytokine ELISA
-
Sample Collection: After the LPS incubation period (typically 4-24 hours), collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Procedure: Use commercially available ELISA kits for murine TNF-α, IL-6, and IL-1β.[21] Follow the manufacturer's instructions, which generally involve adding the supernatant to antibody-coated plates, followed by detection antibodies and a substrate to generate a colorimetric signal.
-
Detection & Analysis: Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve run in parallel.
Elucidation of Mechanism: Western Blot Analysis of Signaling Pathways
Scientific Rationale: To understand how thiadiazoles inhibit inflammation, we must investigate their effects on upstream signaling pathways. The NF-κB and MAPK pathways are central to the expression of pro-inflammatory genes upon LPS stimulation.[5][7][22][23]
-
NF-κB Pathway: In resting cells, NF-κB is held in the cytoplasm by an inhibitor protein, IκBα. LPS stimulation leads to the phosphorylation and degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription.[24][25][26]
-
MAPK Pathway: LPS activates several MAPKs, including p38, JNK, and ERK. Their phosphorylation leads to the activation of other transcription factors that cooperate with NF-κB to drive inflammation.[6][27]
Western blotting allows for the quantification of the phosphorylated (activated) forms of key proteins in these pathways.
Caption: Key inflammatory signaling pathways activated by LPS in macrophages.
Protocol: Western Blot for Phosphorylated p65, IκBα, and p38
-
Cell Lysis: After a short LPS stimulation (e.g., 15-60 minutes), wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate overnight at 4°C with primary antibodies specific for the phosphorylated forms of p65, IκBα, and p38. Also probe separate blots for the total forms of these proteins and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein levels.
Part II: In Vivo Evaluation
Scientific Rationale: After a compound has demonstrated promising activity in vitro, it is crucial to evaluate its efficacy in a living organism. In vivo models account for complex physiological factors such as absorption, distribution, metabolism, and excretion (ADME).[28][29] The carrageenan-induced paw edema model in rodents is a standard, highly reproducible, and widely used assay for screening acute anti-inflammatory drugs.[30][31][32]
The inflammatory response to carrageenan injection is biphasic. The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins, NO, and cytokines, making it particularly relevant for assessing NSAID-like activity.[30][33]
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.[33]
-
Grouping: Divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., saline or 0.5% CMC)
-
Group II: Positive Control (e.g., Indomethacin or Diclofenac, 10 mg/kg, p.o.)[30]
-
Group III-V: Test Groups (Thiadiazole compound at various doses, e.g., 10, 25, 50 mg/kg, p.o.)
-
-
Procedure: a. Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.[30] b. Administer the respective compounds (vehicle, positive control, or thiadiazole) via oral gavage (p.o.).[30] c. One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw.[32][34] d. Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[35][36]
-
Data Analysis: a. Calculate the edema volume: Edema (mL) = Vₜ - V₀. b. Calculate the Percentage Inhibition of Edema:
- % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
Caption: Workflow and data analysis for the paw edema assay.
| Group | Treatment | Dose (mg/kg) | Route |
| I | Vehicle Control (Saline) | - | p.o. |
| II | Positive Control (Diclofenac) | 10 | p.o. |
| III | Thiadiazole Compound | 10 | p.o. |
| IV | Thiadiazole Compound | 25 | p.o. |
| V | Thiadiazole Compound | 50 | p.o. |
Table 2: Example grouping for the in vivo carrageenan-induced paw edema model.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of novel thiadiazole derivatives for anti-inflammatory activity. Compounds demonstrating significant efficacy in these in vitro and acute in vivo models would be strong candidates for further investigation. Subsequent studies could involve more chronic models of inflammation (e.g., adjuvant-induced arthritis), detailed pharmacokinetic/pharmacodynamic (PK/PD) analysis, and comprehensive toxicological assessments to fully characterize their potential as therapeutic agents.
References
- 1. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 2. journalajrb.com [journalajrb.com]
- 3. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis [frontiersin.org]
- 19. Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. dovepress.com [dovepress.com]
- 22. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 24. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 25. purformhealth.com [purformhealth.com]
- 26. NF-κB - Wikipedia [en.wikipedia.org]
- 27. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 28. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 29. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. wuxibiology.com [wuxibiology.com]
- 32. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 33. mdpi.com [mdpi.com]
- 34. inotiv.com [inotiv.com]
- 35. researchgate.net [researchgate.net]
- 36. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Therapeutic Potential of 1,3,4-Thiadiazoles as DNA-Targeting Agents
An in-depth guide to the methodologies for evaluating the interaction of 5-substituted-1,3,4-thiadiazol-2-amines with DNA, a critical step in the early-phase discovery of novel therapeutic agents.
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] For many of these agents, particularly those developed for oncology, deoxyribonucleic acid (DNA) is a primary molecular target. The ability of small molecules to bind and cleave DNA can disrupt cancer cell replication and transcription, ultimately leading to apoptosis. Consequently, a thorough investigation of the DNA binding and cleavage capabilities of novel 5-substituted-1,3,4-thiadiazol-2-amines is fundamental to elucidating their mechanism of action and assessing their therapeutic potential.
This guide provides a comprehensive suite of application notes and detailed protocols for researchers engaged in the characterization of these small molecule-DNA interactions. It moves beyond a simple recitation of steps to explain the scientific rationale behind each technique, enabling robust experimental design and accurate data interpretation.
Part 1: Characterizing DNA Binding Interactions
The initial assessment of a compound's potential as a DNA-targeting agent involves characterizing its binding affinity and preferred mode of interaction. Small molecules typically interact with the DNA double helix through three primary non-covalent modes: intercalation, groove binding, or external electrostatic binding.[3][4] A multi-faceted approach using several biophysical techniques is essential to build a complete picture of the binding event.
Experimental Workflow: DNA Binding Assessment
The logical progression of experiments to determine the nature of the DNA binding interaction is outlined below. This workflow begins with establishing that an interaction occurs (UV-Vis) and then proceeds to elucidate the specific mode and consequences of that binding (Fluorescence, Circular Dichroism).
Caption: Workflow for characterizing small molecule-DNA binding interactions.
UV-Visible Absorption Spectroscopy: Probing the Interaction
Expertise & Experience: UV-Vis spectroscopy is a foundational technique for detecting structural changes that occur when a small molecule interacts with a macromolecule like DNA.[5] The binding of a 5-substituted-1,3,4-thiadiazol-2-amine to DNA can perturb the electronic transitions of its chromophore. The observed spectral changes are highly informative:
-
Hypochromism (a decrease in molar absorptivity): This is a strong indicator of intercalation, where the planar aromatic part of the molecule inserts between the DNA base pairs. This stacking interaction restricts the electronic transitions of the chromophore.[5]
-
Hyperchromism (an increase in molar absorptivity): This effect can suggest electrostatic or groove binding interactions that may cause a slight distortion or damage to the DNA secondary structure.[5]
-
Bathochromic Shift (Red Shift): A shift to longer wavelengths often accompanies hypochromism in intercalation, resulting from a decrease in the energy gap between the highest and lowest molecular orbitals upon binding.
By systematically titrating a fixed concentration of the compound with increasing concentrations of DNA, one can calculate the intrinsic binding constant (Kb), a direct measure of binding affinity.
Protocol: Absorption Titration with Calf Thymus DNA (CT-DNA)
-
Preparation:
-
Prepare a stock solution of the thiadiazole compound in a suitable solvent (e.g., DMSO) and a working solution in Tris-HCl buffer (pH 7.4).
-
Prepare a concentrated stock solution of high-purity CT-DNA in the same buffer. Determine its concentration spectrophotometrically using the molar extinction coefficient ε260 = 6600 M-1cm-1.[6]
-
Ensure the final concentration of DMSO in all solutions is minimal (<1%) to avoid solvent effects.
-
-
Titration:
-
Set up two 1 cm path length quartz cuvettes: one for the sample and one for the reference.
-
To the sample cuvette, add the thiadiazole compound solution (e.g., 50 µM). To both cuvettes, add an equal volume of buffer.
-
Record the absorption spectrum (e.g., 230-500 nm).
-
Make successive, small-volume additions of the CT-DNA stock solution to both the sample and reference cuvettes. This nullifies the absorbance of DNA itself.[6]
-
Incubate for 5 minutes after each addition to allow the binding to reach equilibrium.
-
Record the spectrum after each addition until no further significant changes are observed.
-
-
Data Analysis:
-
The intrinsic binding constant (Kb) is calculated using the Wolfe-Shimer equation: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb * (εb - εf)) where εa is the apparent extinction coefficient, εf is the extinction coefficient of the free compound, and εb is the extinction coefficient of the fully bound compound.
-
A plot of [DNA]/(εa - εf) versus [DNA] gives a straight line with a slope of 1/(εb - εf) and an intercept of 1/(Kb * (εb - εf)). Kb is the ratio of the slope to the intercept.
-
Data Presentation: Sample UV-Vis Titration Data
| [CT-DNA] (µM) | Absorbance at λmax |
| 0 | 0.850 |
| 10 | 0.815 |
| 20 | 0.782 |
| 30 | 0.751 |
| 40 | 0.723 |
| 50 | 0.698 |
| Calculated Kb | 1.2 x 105 M-1 |
Fluorescence Spectroscopy: Elucidating the Binding Mode
Expertise & Experience: Fluorescence-based assays provide further insight into the binding mode. A powerful method is the competitive displacement of ethidium bromide (EtBr), a classic DNA intercalator. EtBr exhibits a dramatic increase in fluorescence quantum yield when it intercalates into the hydrophobic interior of the DNA helix.[7] If a test compound can displace the bound EtBr, a corresponding decrease (quenching) in fluorescence intensity will be observed. This strongly suggests a competitive binding mode, most commonly intercalation.[8] Conversely, if the compound binds in the grooves, it may not displace EtBr, resulting in little to no change in fluorescence.
Protocol: Ethidium Bromide (EtBr) Competitive Displacement Assay
-
Preparation:
-
Prepare solutions of the thiadiazole compound, CT-DNA, and EtBr in Tris-HCl buffer (pH 7.4).
-
-
Experiment:
-
Prepare a solution of CT-DNA pre-treated with EtBr (e.g., 50 µM DNA, 10 µM EtBr). Allow it to incubate for 10 minutes.
-
Measure the initial fluorescence intensity of the DNA-EtBr complex (Excitation ~520 nm, Emission ~600 nm).
-
Add increasing concentrations of the thiadiazole compound to the DNA-EtBr solution.
-
Incubate for 5 minutes after each addition and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
The degree of fluorescence quenching is analyzed using the classical Stern-Volmer equation: F0/F = 1 + Ksv[Q] where F0 and F are the fluorescence intensities in the absence and presence of the quencher (the thiadiazole compound), [Q] is the quencher concentration, and Ksv is the Stern-Volmer quenching constant.
-
A linear Stern-Volmer plot (F0/F vs. [Q]) indicates a single quenching mechanism (static or dynamic).
-
The binding constant (Kapp) can be determined from the relationship: K_EtBr * [EtBr] = K_app * [Compound] where [Compound] is the concentration that causes a 50% reduction in fluorescence.
-
Data Presentation: Sample Fluorescence Quenching Data
| [Compound] (µM) | Fluorescence Intensity (a.u.) | F0/F |
| 0 | 950 | 1.00 |
| 10 | 820 | 1.16 |
| 20 | 715 | 1.33 |
| 30 | 625 | 1.52 |
| 40 | 550 | 1.73 |
| 50 | 490 | 1.94 |
| Calculated Ksv | 1.8 x 104 M-1 |
Circular Dichroism (CD) Spectroscopy: Observing Conformational Changes
Expertise & Experience: Circular dichroism (CD) spectroscopy is an exquisitely sensitive technique for monitoring changes in the secondary structure of chiral macromolecules like DNA.[9][10] The canonical B-form of DNA has a characteristic CD spectrum with a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity).[11][12] The binding of a small molecule can perturb this structure, leading to distinct changes in the CD spectrum that can help identify the binding mode.
-
Intercalation: Often causes an increase in the intensity of both the positive and negative bands, reflecting a stabilization and slight unwinding of the helix.
-
Groove Binding: Typically results in smaller, more subtle changes or no significant change in the CD spectrum, as it does not dramatically alter the overall DNA conformation.[13]
-
B- to A-form Transition: A significant shift in the positive peak to ~265 nm and a large increase in its intensity can indicate a transition to the A-form of DNA.[10]
Protocol: DNA Conformational Study
-
Preparation:
-
Prepare solutions of CT-DNA (e.g., 100 µM) and the thiadiazole compound in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.2). High salt concentrations can interfere with CD signals.
-
-
Measurement:
-
Record a baseline CD spectrum of the buffer solution alone.
-
Record the CD spectrum of the CT-DNA solution in the far-UV range (e.g., 220-320 nm).
-
Prepare samples containing a fixed concentration of CT-DNA and increasing concentrations of the thiadiazole compound (e.g., at different [Drug]/[DNA] ratios).
-
Incubate each sample for 10 minutes before recording its CD spectrum.
-
-
Data Analysis:
-
Subtract the buffer baseline from all spectra.
-
Overlay the spectra of DNA alone and DNA in the presence of the compound to visually assess changes in peak position and intensity.
-
Part 2: Assessing DNA Cleavage Activity
After establishing DNA binding, the next critical step is to determine if the compound can induce strand breaks. DNA cleavage can occur through two main pathways: hydrolytic, which cleaves the phosphodiester bond, or oxidative, which involves damage to the deoxyribose sugar or nucleobases, often mediated by reactive oxygen species (ROS).[3][14] Studies have shown that some thiadiazole derivatives can cleave DNA via an oxidative mechanism, often requiring a co-oxidant like hydrogen peroxide (H2O2).[1][15]
Experimental Workflow: DNA Cleavage Assay
The standard method for assessing DNA cleavage is agarose gel electrophoresis, which separates different topological forms of plasmid DNA.
Caption: Workflow for assessing plasmid DNA cleavage by small molecules.
Technique: Agarose Gel Electrophoresis
Expertise & Experience: This technique leverages the different migration rates of DNA topoisomers through an agarose matrix.[16]
-
Form I (Supercoiled, SC): The native, compact form of plasmid DNA, which migrates fastest.
-
Form II (Nicked or Open-Circular, OC): Results from a single-strand break. This relaxed form is less compact and migrates slowest.
-
Form III (Linear, L): Results from a double-strand break. Its migration is intermediate between Form I and Form II.
The conversion of Form I to Form II and/or Form III is direct evidence of DNA cleavage activity.[17] Comparing the reaction with and without an oxidant like H2O2 helps to identify the cleavage mechanism.[1]
Protocol: Plasmid DNA Cleavage Assay
-
Preparation:
-
Reaction Setup:
-
In separate microcentrifuge tubes, set up the following reactions (total volume ~20 µL):
-
Control 1: DNA + Buffer (to show native DNA forms)
-
Control 2: DNA + Buffer + H2O2 (to check for non-specific cleavage by the oxidant)
-
Test Samples: DNA + Buffer + varying concentrations of the thiadiazole compound
-
Oxidative Test Samples: DNA + Buffer + H2O2 + varying concentrations of the thiadiazole compound
-
-
-
Incubation & Electrophoresis:
-
Incubate all reaction mixtures at 37°C for a set time (e.g., 1 hour).[15]
-
Stop the reactions by adding 4 µL of loading buffer (containing bromophenol blue and glycerol).[19]
-
Carefully load the samples into the wells of the agarose gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately three-quarters of the way down the gel.[1]
-
-
Visualization & Analysis:
-
Visualize the DNA bands using a UV transilluminator and photograph the gel.
-
Quantify the intensity of the bands corresponding to Form I, II, and III using gel documentation software (e.g., ImageJ).
-
Calculate the percentage of each form to determine the extent of cleavage.
-
Data Presentation: Sample DNA Cleavage Quantification
| Sample | [Compound] (µM) | % Form I (SC) | % Form II (OC) | % Form III (L) |
| DNA Control | 0 | 95 | 5 | 0 |
| DNA + H2O2 | 0 | 93 | 7 | 0 |
| Cpd + H2O2 | 25 | 65 | 35 | 0 |
| Cpd + H2O2 | 50 | 30 | 68 | 2 |
| Cpd + H2O2 | 100 | 5 | 85 | 10 |
Conclusion: Building a Mechanistic Profile
By systematically applying the protocols outlined in this guide, researchers can construct a detailed profile of the DNA interaction for any given 5-substituted-1,3,4-thiadiazol-2-amine. The convergence of data—for instance, hypochromism in the UV-Vis spectrum, efficient EtBr displacement, and the conversion of supercoiled to nicked DNA in the presence of an oxidant—provides strong, validated evidence for an intercalative binding mode coupled with an oxidative cleavage mechanism. This comprehensive characterization is an indispensable component of the drug discovery process, providing the mechanistic rationale needed to advance promising compounds toward further development.
References
- 1. One moment, please... [growingscience.com]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of DNA Binding and Cleavage [pubs.sciepub.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions | Semantic Scholar [semanticscholar.org]
- 9. [PDF] Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism | Semantic Scholar [semanticscholar.org]
- 10. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism | MDPI [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Agarose Gel Electrophoresis for the Separation of DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bento.bio [bento.bio]
- 19. DNA Gel Electrophoresis: Step-by-Step Protocol - iGene Labserve [igenels.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine
Welcome to the technical support center for the synthesis of 5-(1-ethylpropyl)-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you improve your reaction yields and obtain high-purity products.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Question: I am getting a very low yield, or no product at all. What are the possible causes and how can I fix this?
Answer: Low or no yield is a common issue that can stem from several factors, ranging from reaction conditions to reagent quality. Let's break down the potential causes and their solutions.
Potential Cause A: Incomplete Reaction
An incomplete reaction is often the primary reason for low yields. Several factors can contribute to this:
-
Reaction Time and Temperature: The cyclization of thiosemicarbazide with a carboxylic acid to form a 2-amino-1,3,4-thiadiazole is not always instantaneous and often requires specific temperature conditions.[1][2] The sterically hindered nature of the 1-ethylpropyl group may necessitate more forcing conditions compared to less bulky substituents.
-
Solution:
-
Monitor the reaction: Use Thin-Layer Chromatography (TLC) to track the consumption of the starting materials (2-ethylbutanoic acid and thiosemicarbazide).[3]
-
Increase reaction time: If starting materials are still present, extend the reaction time.
-
Optimize temperature: If the reaction is sluggish at room temperature, gradually increase the temperature. For instance, some syntheses of similar compounds require heating to 100-120°C.[2] However, be aware that excessive heat can lead to decomposition.[4]
-
-
-
Inefficient Cyclizing Agent: The choice and amount of the cyclizing agent are critical. Common agents include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), and phosphorus pentachloride (PCl₅).[2][5][6]
-
Solution:
-
Ensure stoichiometry: Verify the molar ratios of your reagents. For instance, a patented method suggests a molar ratio of thiosemicarbazide to carboxylic acid to phosphorus pentachloride of 1:(1-1.2):(1-1.2).[5]
-
Consider alternative agents: If one agent is ineffective, another might provide better results. PPA is a strong dehydrating agent that can facilitate the reaction.[2] POCl₃ is also widely used, but optimization of the amount (2-4 equivalents) and temperature may be necessary.[6]
-
-
Potential Cause B: Side Reactions
The formation of unwanted byproducts can significantly reduce the yield of your target compound.
-
Isomeric 1,2,4-Triazole Formation: The cyclization of acylthiosemicarbazides can lead to the formation of 1,2,4-triazole isomers, particularly under basic or neutral conditions.[3][4] The synthesis of 1,3,4-thiadiazoles is favored under acidic conditions.[4]
-
Solution:
-
The diagram below illustrates the pH-dependent cyclization pathways of an acylthiosemicarbazide intermediate.
Caption: pH-dependent cyclization of acylthiosemicarbazide.
Potential Cause C: Degradation of Starting Materials or Product
The stability of your reagents and product can impact the final yield.
-
Thiosemicarbazide Decomposition: Thiosemicarbazide can decompose at elevated temperatures.[4]
-
Solution: Avoid unnecessarily high reaction temperatures. If heating is required, do so gradually and monitor the reaction closely.
-
Issue 2: Product is an Oil or Sticky Solid, Difficult to Purify
Question: My product is not a crystalline solid, making it difficult to handle and purify. What should I do?
Answer: An oily or sticky product often indicates the presence of impurities or residual solvent.
-
Solution 1: Trituration: This technique can help induce crystallization and remove soluble impurities.
-
Add a non-polar solvent in which your product is poorly soluble but the impurities are soluble (e.g., hexane, diethyl ether).[3]
-
Stir the mixture vigorously. The product may solidify.
-
Filter the solid and wash with a small amount of the cold solvent.
-
-
Solution 2: Recrystallization: If trituration fails, recrystallization from a suitable solvent system is a powerful purification technique.
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble.
-
Allow the solution to cool slowly. The pure product should crystallize out.
-
Common solvent systems for similar compounds include ethanol-water or DMF-water mixtures.[5]
-
-
Solution 3: Column Chromatography: If the above methods are unsuccessful, column chromatography is the next step.
-
Use a silica gel stationary phase.
-
Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This will allow for the separation of your product from less polar and more polar impurities.
-
Issue 3: Inconsistent Results and Poor Reproducibility
Question: I am getting inconsistent yields between batches. How can I improve the reproducibility of my synthesis?
Answer: Poor reproducibility often points to a lack of control over key reaction parameters or variability in reagent quality.
-
Reagent Quality:
-
Solution: Use high-purity starting materials. Ensure that the 2-ethylbutanoic acid and thiosemicarbazide are dry and free from contaminants. The cyclizing agent (e.g., POCl₃) should be fresh, as it can degrade with exposure to moisture.
-
-
Reaction Conditions:
-
Solution: Maintain strict control over reaction parameters.
-
Temperature: Use an oil bath or a temperature-controlled mantle to maintain a consistent temperature.
-
Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve reproducibility.
-
Stirring: Ensure efficient and consistent stirring throughout the reaction.
-
-
The following workflow provides a systematic approach to troubleshooting low yield issues.
Caption: A systematic workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 2-amino-1,3,4-thiadiazoles from a carboxylic acid and thiosemicarbazide?
A1: The reaction generally proceeds through the formation of an acylthiosemicarbazide intermediate, which then undergoes acid-catalyzed intramolecular cyclization with the elimination of water to form the 1,3,4-thiadiazole ring.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[3] You can spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction. Visualization can be achieved using a UV lamp or iodine vapor.
Q3: What are the key safety precautions I should take during this synthesis?
A3: Many of the reagents used in this synthesis are hazardous.
-
Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅): These are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Thiosemicarbazide: This compound is toxic. Avoid inhalation and skin contact.
-
Solvents: Use appropriate solvents in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.
Q4: Can I use a different cyclizing agent? What are the pros and cons?
A4: Yes, several cyclizing agents can be used, each with its own advantages and disadvantages.
| Cyclizing Agent | Pros | Cons |
| POCl₃ | Widely used, effective for many substrates.[6] | Corrosive, moisture-sensitive, can lead to side products at high temperatures.[6] |
| PPA | Strong dehydrating agent, can give high yields.[2][7] | Viscous and difficult to handle, work-up can be challenging. |
| PCl₅ | Can be used in solid-phase reactions, leading to high yields and simple work-up.[5] | Corrosive and moisture-sensitive. |
| Conc. H₂SO₄ | Readily available and inexpensive.[6] | Can cause charring and sulfonation side reactions. |
Q5: What are some typical reaction conditions that have been reported to give high yields for similar compounds?
A5: High yields (often exceeding 90%) have been reported for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.[2][5] For example, a solid-phase grinding method at room temperature using phosphorus pentachloride has been reported to give yields of over 91%.[5] Another method using polyphosphoric acid at 100-120°C for 1-2 hours also reports high yields.[2] The optimal conditions for this compound may require some experimentation but these provide a good starting point.
References
- 1. benchchem.com [benchchem.com]
- 2. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 6. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives | MDPI [mdpi.com]
Technical Support Center: Troubleshooting Cyclization in 1,3,4-Thiadiazole Synthesis
Welcome to the technical support center for 1,3,4-thiadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the critical cyclization step. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting strategies and answers to frequently asked questions.
Introduction to 1,3,4-Thiadiazole Synthesis
The 1,3,4-thiadiazole ring is a significant pharmacophore due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The synthesis of this heterocyclic system is of great interest, and a common and efficient method involves the cyclization of thiosemicarbazide derivatives.[5][6][7] However, the success of this cyclization is highly dependent on carefully controlled reaction conditions. This guide will address the key challenges you may face and provide solutions to optimize your synthetic outcomes.
Troubleshooting Guide: Q&A Format
This section directly addresses specific issues that may arise during the synthesis of 1,3,4-thiadiazoles, particularly from thiosemicarbazide precursors.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield of the desired 1,3,4-thiadiazole, or no product at all. What are the likely causes and how can I fix this?
Answer: Low or no yield is a frequent problem stemming from several potential factors. A systematic approach to troubleshooting is essential.
Possible Causes & Solutions:
-
Inefficient Dehydrating Agent: The cyclization of thiosemicarbazide derivatives is a dehydration reaction. The choice and amount of the dehydrating agent are critical.[8]
-
Insight: Strong acids like concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃) are commonly used.[1][8] If you are using a weaker acid or an insufficient amount, the reaction may not proceed to completion. For instance, in syntheses using PPA, an inadequate quantity can lead to reaction failure.[8][9]
-
Recommendation: Ensure you are using a potent dehydrating agent in the correct stoichiometric ratio. Consider switching to a stronger agent if necessary. For example, methods using concentrated sulfuric acid often produce good results.[1][5]
-
-
Suboptimal Reaction Temperature: Temperature is a crucial parameter that dictates the reaction rate.
-
Insight: While some reactions can occur at room temperature, many require heating to overcome the activation energy barrier for cyclization.[8] Conversely, excessive heat can cause degradation of your starting materials or the final product.
-
Recommendation: Monitor your reaction temperature closely. If the reaction is sluggish, a moderate increase in temperature may be beneficial. For microwave-assisted syntheses, optimization of both temperature and irradiation time is key to improving yields.[8]
-
-
Poor Quality of Starting Materials: Impurities in your reagents can significantly hinder the reaction.
-
Insight: The purity of the carboxylic acid and thiosemicarbazide is paramount.[8] Contaminants can interfere with the cyclization process or lead to unwanted side reactions.
-
Recommendation: Always use high-purity reagents. If you suspect impurities, consider purifying your starting materials before proceeding with the synthesis.
-
-
Inadequate Reaction Time: The reaction may simply need more time to reach completion.
-
Insight: Chemical reactions proceed at different rates depending on the substrates and conditions.
-
Recommendation: Monitor the progress of your reaction using Thin Layer Chromatography (TLC).[8][10] This will allow you to determine the optimal reaction time and ensure the reaction has gone to completion before workup.
-
-
Solubility Issues: Poor solubility of the starting materials in the chosen solvent can prevent the reactants from interacting effectively.[8]
-
Insight: If your starting materials, such as an acyl hydrazide derivative, do not dissolve in the reaction solvent (e.g., ethanol), the reaction will be very slow or may not occur at all.[8]
-
Recommendation: If you observe poor solubility, try alternative solvents. For example, if ethanol is not effective, consider using THF, dioxane, or isopropanol.[8]
-
Issue 2: Formation of Side Products
Question: I am observing significant side product formation in my reaction mixture. How can I identify and minimize these unwanted products?
Answer: The formation of side products is a common challenge, and the nature of these byproducts often depends on the synthetic route and reaction conditions.
Possible Side Products & Solutions:
-
Formation of 1,2,4-Triazoles: When using acylthiosemicarbazides as precursors, cyclization can sometimes lead to the formation of 1,2,4-triazole derivatives as isomeric side products.[8]
-
Insight: The reaction medium's pH plays a critical role in directing the cyclization pathway. Alkaline conditions tend to favor the formation of 1,2,4-triazoles, while acidic conditions promote the desired 1,3,4-thiadiazole ring formation.[8][10]
-
Recommendation: To favor the synthesis of the 1,3,4-thiadiazole, ensure the cyclization is carried out in a strongly acidic medium.[8][10]
-
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in your final product mixture.
-
Insight: This is often linked to the issues discussed under "Low or No Product Yield," such as insufficient reaction time or suboptimal temperature.
-
Recommendation: Use TLC to monitor the reaction and ensure all starting material is consumed before stopping the reaction.[8]
-
Issue 3: Product Purification Challenges
Question: I'm having difficulty purifying my 2,5-disubstituted-1,3,4-thiadiazole. What are some common purification pitfalls and how can I overcome them?
Answer: Effective purification is crucial for obtaining a high-purity final product. Common methods include column chromatography and recrystallization, each with its own set of potential challenges.
Purification Troubleshooting:
-
Column Chromatography Issues:
-
Problem: The compound is not eluting from the column, or it is co-eluting with impurities.
-
Insight: An improper solvent system is a common culprit. If the mobile phase is not polar enough, the compound will remain adsorbed to the stationary phase. Conversely, a mobile phase that is too polar can cause the compound to elute too quickly along with impurities.[11] Additionally, some thiadiazole derivatives may be sensitive to the acidic nature of silica gel, leading to decomposition on the column.[11]
-
Solutions:
-
Optimize your solvent system using TLC before running the column. A hexane/ethyl acetate mixture is a good starting point.[11]
-
To check for decomposition on silica, spot a solution of your compound on a TLC plate, let it sit for a few hours, and then elute to see if new spots have formed.[11] If decomposition is observed, consider neutralizing the silica gel or using an alternative stationary phase like alumina.
-
-
-
Recrystallization Issues:
-
Problem: The compound "oils out" instead of forming crystals during recrystallization.
-
Insight: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is often due to a high level of impurities or a suboptimal solvent choice.[11]
-
Solutions:
-
If the crude product is highly impure, first purify it by column chromatography to remove the bulk of the impurities.[11]
-
Experiment with different recrystallization solvents or solvent mixtures. Ethanol or aqueous ethanol can be a good starting point for many thiadiazole derivatives.[11]
-
Cool the solution slowly. Rapid cooling can favor the formation of an oil. Allow the solution to cool to room temperature gradually before placing it in an ice bath.[11]
-
-
Reaction Workflow & Mechanism
General Synthetic Pathway
The synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide and a carboxylic acid in the presence of a dehydrating agent like PPE follows a plausible three-step pathway.[9]
Caption: General workflow for 2-amino-1,3,4-thiadiazole synthesis.
Detailed Cyclization Mechanism
The acid-catalyzed cyclization of a thiosemicarbazide with a carboxylic acid is a well-established method.[5] The proposed mechanism involves a series of nucleophilic attacks and dehydration steps.
Caption: Proposed mechanism for 1,3,4-thiadiazole formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for 1,3,4-thiadiazole synthesis?
A1: The most widely used precursors are thiosemicarbazides and their derivatives.[5][6][7] Other common starting materials include acylhydrazines, dithiocarbazates, and thiocarbohydrazides.[5][12]
Q2: Can I use microwave irradiation for this synthesis?
A2: Yes, microwave-assisted synthesis can be a very effective method for the acid-catalyzed cyclization, often leading to reduced reaction times and improved yields.[13]
Q3: What is the role of phosphorus oxychloride (POCl₃) in this reaction?
A3: Phosphorus oxychloride acts as a powerful dehydrating and cyclizing agent in the synthesis of 1,3,4-thiadiazoles from thiosemicarbazide derivatives and carboxylic acids.[1][8][14]
Q4: How can I confirm the structure of my final product?
A4: The structure of the synthesized 1,3,4-thiadiazole derivatives can be confirmed using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).[9][10]
Q5: Are there alternative synthetic routes that avoid harsh acidic conditions?
A5: Yes, there are several alternative methods. For example, iodine-mediated oxidative C-S bond formation from thiosemicarbazide and aldehydes provides an efficient, transition-metal-free route.[15] Another approach involves the desulfurative cyclization of a thiosemicarbazide intermediate using reagents like p-toluenesulfonyl chloride (p-TsCl).[16]
Summary of Key Troubleshooting Parameters
| Parameter | Common Issue | Recommended Action |
| Dehydrating Agent | Inefficient cyclization, low yield. | Use a strong dehydrating agent (e.g., conc. H₂SO₄, PPA, POCl₃) in sufficient quantity.[1][8] |
| Temperature | Slow reaction or degradation. | Optimize temperature; use TLC to monitor. Consider microwave heating for faster reactions.[8] |
| Reaction Time | Incomplete reaction. | Monitor reaction progress with TLC to determine the optimal duration.[8][10] |
| Solvent | Poor solubility of reactants. | Choose a solvent in which all starting materials are soluble (e.g., THF, dioxane, isopropanol).[8] |
| pH | Formation of 1,2,4-triazole side products. | Maintain a strongly acidic medium to favor 1,3,4-thiadiazole formation.[8][10] |
| Purification | Product decomposition or co-elution. | Optimize TLC solvent system. For sensitive compounds, use neutral alumina or neutralized silica for chromatography.[11] |
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions [ijraset.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. benchchem.com [benchchem.com]
- 12. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]
- 13. bu.edu.eg [bu.edu.eg]
- 14. mdpi.com [mdpi.com]
- 15. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 16. Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Substituted Thiadiazole Synthesis
Introduction
Welcome to the Technical Support Center for the synthesis of substituted thiadiazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance in a user-friendly question-and-answer format. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to navigate the complexities of thiadiazole synthesis. This document is structured to provide not just procedural steps, but also the causal relationships behind experimental choices, ensuring a robust and reproducible synthetic methodology.
Thiadiazoles are a pivotal class of heterocyclic compounds, with their isomers—1,2,4-thiadiazole and 1,3,4-thiadiazole—forming the backbone of numerous pharmacologically active agents. Their synthesis, while conceptually straightforward, is often fraught with challenges ranging from low yields and side product formation to purification difficulties. This guide will address these common issues, providing evidence-based solutions and detailed experimental protocols.
Part 1: Frequently Asked Questions (FAQs) and General Considerations
This section addresses common initial questions and fundamental principles in thiadiazole synthesis.
Q1: What are the most common starting materials for the synthesis of 1,3,4-thiadiazoles?
The most prevalent and versatile starting materials for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles are thiosemicarbazides and carboxylic acids (or their derivatives like acid chlorides and esters).[1][2][3] The reaction typically involves the condensation of the thiosemicarbazide with the carboxylic acid, followed by a cyclodehydration step to form the thiadiazole ring.[2] Another efficient route involves the use of aryl hydrazides and aldehydes with a thionating agent like Lawesson's reagent.[1]
Q2: What are the primary synthetic routes to 1,2,4-thiadiazoles?
The synthesis of 3,5-disubstituted-1,2,4-thiadiazoles is often achieved through the oxidative dimerization of thioamides.[4] More contemporary and versatile methods involve the one-pot reaction of nitriles and thioamides, mediated by reagents like molecular iodine, which facilitates the sequential formation of the N-S bond.[5][6]
Q3: What is the role of a dehydrating agent in the synthesis of 1,3,4-thiadiazoles from thiosemicarbazides and carboxylic acids?
Dehydrating agents are crucial for promoting the cyclization of the intermediate acylthiosemicarbazide to the 1,3,4-thiadiazole ring by removing a molecule of water. Common dehydrating agents include strong acids like concentrated sulfuric acid, polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃).[3] The choice of dehydrating agent can significantly impact the reaction rate and yield, and in some cases, can influence the final product's purity. For instance, methanesulfonic acid has been reported as an effective dehydrating agent, leading to high yields and good purity.
Part 2: Troubleshooting Common Synthesis Issues
This section provides a detailed, question-and-answer-based troubleshooting guide for specific problems encountered during thiadiazole synthesis.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield or no desired thiadiazole product. What are the likely causes and how can I address them?
A: Low or no product yield is a frequent challenge in thiadiazole synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
1. Reagent Quality and Stability:
-
Thiosemicarbazide/Thioamide Purity: Ensure the purity of your sulfur-containing starting material. Impurities can interfere with the reaction.
-
Carboxylic Acid/Aldehyde Reactivity: For less reactive carboxylic acids or sterically hindered aldehydes, more forcing conditions (higher temperatures, longer reaction times) may be necessary.
-
Dehydrating Agent Activity: Strong acid dehydrating agents can degrade over time due to moisture absorption. Use freshly opened or properly stored reagents.
2. Reaction Conditions:
-
Temperature: The optimal temperature is highly dependent on the specific substrates. While some reactions proceed at room temperature, many require heating to overcome the activation energy for cyclization.[1] Conversely, excessive heat can lead to decomposition of starting materials or the product. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the ideal temperature.
-
Reaction Time: Incomplete conversion is a common cause of low yields. Ensure the reaction has been allowed to proceed for a sufficient duration, as confirmed by TLC analysis.
-
Solvent Choice: The solvent can significantly influence the reaction outcome. Aprotic solvents are generally preferred for many thiadiazole syntheses. In some cases, solvent-free conditions have been shown to be effective.[7]
Troubleshooting Workflow for Low Yield
Caption: Decision-making workflow for troubleshooting low product yield.
Issue 2: Formation of Multiple Products/Side Reactions
Q: My TLC analysis shows multiple spots, indicating the formation of side products. What are the common side reactions and how can I minimize them?
A: The formation of multiple products is a common issue, particularly in more complex thiadiazole syntheses. Understanding the potential side reactions is key to mitigating them.
1. Incomplete Cyclization:
-
Observation: A common side product is the uncyclized acylthiosemicarbazide intermediate in 1,3,4-thiadiazole synthesis.
-
Cause: Insufficiently strong dehydrating agent, low reaction temperature, or insufficient reaction time.
-
Solution: Increase the strength or amount of the dehydrating agent (e.g., switching from concentrated H₂SO₄ to PPA or POCl₃).[3] Alternatively, increasing the reaction temperature or time can drive the cyclization to completion.
2. Regioselectivity Issues in Unsymmetrical Thiadiazole Synthesis:
-
Observation: In the synthesis of unsymmetrically substituted 1,2,4-thiadiazoles, a mixture of regioisomers may be formed.
-
Cause: The reaction conditions may not sufficiently differentiate between the two possible modes of cyclization.
-
Solution: The choice of synthetic method is critical for controlling regioselectivity. For instance, the one-pot reaction of a nitrile with a thioamide can offer better control over the substitution pattern compared to methods that rely on the dimerization of thioamides.[5] Solvent and catalyst choice can also play a significant role in directing the regiochemical outcome.
3. Hantzsch Synthesis Side Products:
-
Observation: In Hantzsch-type syntheses of related thiazoles (which shares mechanistic similarities with some thiadiazole syntheses), side products can arise from self-condensation of the α-haloketone or decomposition of the thioamide.
-
Cause: Reaction conditions that favor these side pathways, such as incorrect pH or prolonged reaction times at high temperatures. Acidic conditions, for instance, have been shown to alter the regioselectivity in Hantzsch synthesis.[8]
-
Solution: Careful control of pH and dropwise addition of one reagent to the other can minimize self-condensation. Monitoring the reaction closely by TLC and stopping it once the starting materials are consumed can prevent product degradation.
Reaction Mechanism: 1,3,4-Thiadiazole Formation and Incomplete Cyclization
Caption: Formation of the desired 1,3,4-thiadiazole and the common side product from incomplete cyclization.
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my final thiadiazole product. What are some effective purification strategies?
A: Purification can be challenging due to the similar polarities of the product and unreacted starting materials or side products.
1. Recrystallization:
-
Applicability: This is often the most effective method for obtaining highly pure crystalline products.
-
Solvent Selection: The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Common solvents for recrystallizing thiadiazoles include ethanol, methanol, and ethyl acetate.
2. Column Chromatography:
-
Applicability: Useful for separating mixtures with closely related polarities.
-
Solvent System Optimization: A systematic approach to finding the right eluent system is crucial. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). Monitor the separation by TLC to identify the optimal solvent ratio.
3. Acid-Base Extraction:
-
Applicability: If your thiadiazole has basic or acidic functional groups, you can use acid-base extraction to separate it from neutral impurities. For example, a basic thiadiazole can be protonated with an acid and extracted into the aqueous phase, leaving neutral impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
Part 3: Experimental Protocols and Data
This section provides detailed, step-by-step protocols for the synthesis of representative substituted thiadiazoles and quantitative data to guide your experimental design.
Protocol 1: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles
This protocol is adapted from a common method involving the cyclization of a carboxylic acid and thiosemicarbazide using a dehydrating agent.[1]
Materials:
-
Substituted benzoic acid (10 mmol)
-
Thiosemicarbazide (10 mmol)
-
Phosphorus oxychloride (POCl₃) (15 mL)
-
Crushed ice
-
Saturated potassium carbonate solution
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine the substituted benzoic acid (10 mmol) and thiosemicarbazide (10 mmol).
-
Carefully add phosphorus oxychloride (15 mL) to the mixture under a fume hood.
-
Heat the reaction mixture at 80-90°C for 1-2 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the mixture with a saturated solution of potassium carbonate until a precipitate forms.
-
Filter the precipitate, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.
Protocol 2: One-Pot Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles from Aryl Hydrazides and Aldehydes
This protocol utilizes Lawesson's reagent for the thionation and cyclization of an initially formed N-aroylhydrazone.[1]
Materials:
-
Aryl hydrazide (1.0 mmol)
-
Aryl aldehyde (1.0 mmol)
-
Ethanol (10 mL)
-
Toluene (15 mL)
-
Lawesson's reagent (0.8 mmol)
-
4-Dimethylaminopyridine (DMAP) (1.0 mmol)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the aryl hydrazide (1.0 mmol) and aryl aldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Reflux the solution for 2 hours.
-
Remove the solvent under reduced pressure.
-
To the resulting crude N-aroylhydrazone, add toluene (15 mL), Lawesson's reagent (0.8 mmol), and DMAP (1.0 mmol).
-
Reflux the mixture for an additional 10 hours.
-
After cooling, evaporate the solvent.
-
Purify the residue by column chromatography on silica gel to yield the desired 2,5-disubstituted-1,3,4-thiadiazole.
Table 1: Comparison of Synthetic Methods for 2,5-Disubstituted 1,3,4-Thiadiazoles
| Route | Starting Materials | Reagents/Conditions | Reaction Time | Typical Yield | Advantages/Disadvantages | Reference |
| 1 | Carboxylic Acid, Thiosemicarbazide | POCl₃, 80-90°C | 1-2 hours | 75-90% | High yield, relatively short reaction time. Use of POCl₃ requires caution. | [1] |
| 2 | Aryl Hydrazide, Aldehyde | Lawesson's Reagent, DMAP, Reflux | ~12 hours | 70-85% | Efficient one-pot procedure. Lawesson's reagent can be unpleasant to handle. | [1] |
| 3 | Carboxylic Acid, Thiosemicarbazide | Microwave Irradiation | 5-30 minutes | 80-96% | Significantly reduced reaction times, often higher yields and cleaner reactions. Requires specialized equipment. | [9] |
Part 4: Mechanistic Insights
A deeper understanding of the reaction mechanisms is fundamental for rational optimization and troubleshooting.
Mechanism of 1,3,4-Thiadiazole Formation from Thiosemicarbazide and a Carboxylic Acid
The reaction proceeds through a two-step sequence:
-
Condensation: The nucleophilic nitrogen of the thiosemicarbazide attacks the electrophilic carbonyl carbon of the carboxylic acid, forming an acylthiosemicarbazide intermediate after the loss of a water molecule.
-
Cyclodehydration: In the presence of a strong acid, the sulfur atom of the acylthiosemicarbazide acts as a nucleophile and attacks the carbonyl carbon, leading to a cyclic intermediate. Subsequent dehydration results in the formation of the aromatic 1,3,4-thiadiazole ring.[2]
Key Mechanistic Steps in 1,3,4-Thiadiazole Synthesis
Caption: A simplified overview of the key mechanistic steps in the synthesis of 1,3,4-thiadiazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 3. jocpr.com [jocpr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides via I2-mediated oxidative formation of an N–S bond - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Amino-1,3,4-Thiadiazole Compounds
Welcome to the technical support center for the purification of 2-amino-1,3,4-thiadiazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. The inherent chemical properties of the 2-amino-1,3,4-thiadiazole scaffold can present unique purification hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to achieve high purity and yield in your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 2-amino-1,3,4-thiadiazole compounds, providing explanations for the underlying causes and actionable solutions.
Issue 1: Poor Solubility of the Crude Product
Symptom: Your crude 2-amino-1,3,4-thiadiazole derivative has limited solubility in common organic solvents, making purification by recrystallization or column chromatography challenging.
Causality: The 2-amino-1,3,4-thiadiazole ring system possesses a combination of a basic amino group and a polar heterocyclic core, which can lead to strong intermolecular hydrogen bonding and crystal lattice energies.[1][2] This often results in high melting points and poor solubility in many solvents.[3][4][5]
Troubleshooting Steps:
-
Solvent Screening:
-
Initial Assessment: Begin by testing the solubility of a small amount of your crude product in a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and toluene).[1]
-
Heated Solubility: For recrystallization, assess solubility in hot solvents. 2-Amino-1,3,4-thiadiazole itself is soluble in hot water and hot methanol.[3][4]
-
Mixed Solvent Systems: If a single solvent is ineffective, explore mixed solvent systems. For instance, a mixture of DMF and water has been successfully used for the recrystallization of some derivatives.[6]
-
-
pH Adjustment:
-
The basicity of the amino group can be exploited. In acidic aqueous solutions, the compound may form a more soluble salt. Conversely, in basic solutions, the free amine form may be less soluble and precipitate. This principle can be used for purification via acid-base extraction or pH-controlled precipitation.
-
-
Consideration of Derivatives:
-
The solubility is highly dependent on the substituents on the thiadiazole ring. For example, the presence of a pyridinyl subunit can increase aqueous solubility.[7]
-
Issue 2: Tailing or Streaking on Silica Gel TLC/Column Chromatography
Symptom: During thin-layer chromatography (TLC) or column chromatography on silica gel, your 2-amino-1,3,4-thiadiazole compound appears as a streak or a tailing spot rather than a well-defined spot.
Causality: The basic amino group of the thiadiazole derivative interacts strongly with the acidic silanol groups on the surface of the silica gel.[8] This acid-base interaction leads to irreversible adsorption or slow elution, resulting in poor separation and tailing.[8][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for tailing in silica gel chromatography.
Detailed Protocols:
-
Mobile Phase Modification:
-
Protocol: Prepare your eluent (e.g., a mixture of hexane and ethyl acetate) and add a small amount of a basic modifier like triethylamine (typically 1-2% by volume).[8][9] Alternatively, a solution of ammonia in methanol (e.g., 2M) can be used as part of the mobile phase, especially for highly polar compounds.[8]
-
Rationale: The added base neutralizes the acidic sites on the silica gel, preventing strong interaction with the basic analyte and allowing for more symmetrical peak shapes.[8]
-
-
Stationary Phase Modification:
-
Protocol: Instead of standard silica gel, use an amine-functionalized silica gel for your column.[8] Alternatively, basic alumina can be a suitable stationary phase for the purification of basic compounds.
-
Rationale: These stationary phases have a basic surface, which repels the basic analyte, leading to better elution profiles.[8]
-
Issue 3: Product Decomposition During Purification
Symptom: You observe the appearance of new spots on TLC after prolonged exposure to the purification conditions, or you experience a significant loss of product with the isolation of unexpected byproducts.
Causality: While 1,3,4-thiadiazoles are generally considered chemically and thermally stable,[10] certain derivatives can be sensitive to acidic conditions, such as those encountered on silica gel.[11] Thermal decomposition can also occur at elevated temperatures, especially if impurities are present. The melting point of 2-amino-1,3,4-thiadiazole is in the range of 188-191 °C with decomposition.[3][4][5]
Preventative Measures and Solutions:
| Challenge | Solution | Rationale |
| Acid Sensitivity | Neutralize silica gel with triethylamine before use. Use a less acidic stationary phase like alumina. | Minimizes acid-catalyzed degradation of the product. |
| Thermal Instability | Avoid excessive heating during recrystallization. Use rotary evaporation at reduced pressure and moderate temperatures for solvent removal. | Prevents thermal decomposition of the target compound. |
| Oxidative Degradation | Purge solvents with an inert gas (nitrogen or argon). Store purified product under an inert atmosphere. | Protects the compound from air oxidation, which can be a concern for electron-rich heterocycles. |
Experimental Protocol: Neutralizing Silica Gel
-
Prepare a slurry of silica gel in the desired non-polar solvent (e.g., hexane).
-
Add triethylamine (1-2% of the total solvent volume) to the slurry and mix thoroughly.
-
Pack the column with the neutralized silica slurry.
-
Equilibrate the column with the mobile phase containing the same percentage of triethylamine.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 2-amino-1,3,4-thiadiazoles?
A1: Common impurities include unreacted starting materials such as thiosemicarbazide and the corresponding carboxylic acid or its derivative.[12] Byproducts can also form, such as isomeric 1,2,4-triazoles, especially if the cyclization reaction is performed under alkaline conditions.[12] Residual catalysts or dehydrating agents (e.g., POCl₃, P₂O₅) and their hydrolysis products can also be present.[6][13][14]
Q2: My purified 2-amino-1,3,4-thiadiazole derivative is a sticky solid or oil. What should I do?
A2: An oily or low-melting product often indicates the presence of residual solvent or impurities.[12]
-
Drying: First, ensure your product is thoroughly dried under a high vacuum, possibly with gentle heating if the compound is thermally stable.
-
Trituration: If the issue persists, trituration with a non-polar solvent in which your product is insoluble but the impurities are soluble (e.g., diethyl ether, hexane, or pentane) can help induce crystallization and wash away soluble impurities.[12]
-
Further Purification: If the product remains oily, column chromatography is recommended for further purification.[12]
Q3: How can I effectively monitor the purification process?
A3: Thin-layer chromatography (TLC) is a rapid and indispensable tool for monitoring purification.[12]
-
Procedure: Spot the crude mixture, the collected fractions from your column, and the starting materials on a TLC plate.
-
Visualization: Use a UV lamp (254 nm) for visualization if your compound is UV active. Staining with iodine vapor is a general method for visualizing organic compounds.[12]
Q4: I am experiencing a low yield after purification. What are the likely causes?
A4: Low recovery can stem from several factors:
-
Multiple Purification Steps: Each purification step (e.g., extraction, chromatography, recrystallization) will inevitably lead to some product loss.[12]
-
Irreversible Adsorption: As discussed, strong adsorption on silica gel can lead to significant product loss if the conditions are not optimized.[8][9]
-
Co-elution with Impurities: If the separation is not optimal, a significant portion of your product may be in mixed fractions that are discarded, leading to a lower yield of the pure compound.[11]
-
Product Decomposition: Degradation of the product during purification will directly impact the final yield.[11]
Logical Flow for Optimizing Yield:
Caption: A logical flow diagram for troubleshooting low purification yields.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-1,3,4-thiadiazole CAS#: 4005-51-0 [m.chemicalbook.com]
- 4. 2-Amino-1,3,4-thiadiazole CAS#: 4005-51-0 [amp.chemicalbook.com]
- 5. 2-氨基-1,3,4-噻二唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
side reaction products in the synthesis of 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine
Welcome to the technical support guide for the synthesis of 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and fundamental questions regarding the synthesis.
Q1: What is the primary synthetic pathway for this compound and its key intermediate?
A1: The most prevalent and reliable method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles is the acid-catalyzed cyclization of an acylthiosemicarbazide intermediate.[1][2] The process involves two main steps:
-
Formation of the Acylthiosemicarbazide Intermediate: Thiosemicarbazide is acylated using a derivative of 2-ethylbutyric acid. The most common laboratory reagent for this step is 2-ethylbutyryl chloride, which reacts readily with the terminal amino group of thiosemicarbazide.[3]
-
Cyclodehydration to form the Thiadiazole Ring: The resulting N-acylthiosemicarbazide intermediate is then cyclized using a strong acid or dehydrating agent, such as concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), or polyphosphate ester (PPE).[1][2][4] This step involves the intramolecular condensation and elimination of a water molecule to form the stable 1,3,4-thiadiazole ring.
Below is a diagram illustrating the standard reaction workflow.
Caption: Standard synthesis pathway for this compound.
Troubleshooting Guide: Side Reactions and Impurities
This guide provides solutions to specific experimental issues, focusing on the identification and mitigation of side reaction products.
Q2: My reaction produced an impurity with the same mass as my target product. What is this likely side product and why did it form?
A2: The most common isomeric byproduct in this synthesis is 4-(1-Ethylpropyl)-5-mercapto-4H-1,2,4-triazol-3-amine (often existing in its thiol tautomeric form). The formation of a 1,2,4-triazole ring system is a well-known competing reaction pathway in the cyclization of acylthiosemicarbazides.[5]
Causality: The cyclization of the acylthiosemicarbazide intermediate can proceed via two different nucleophilic attacks:
-
Desired Pathway (Acidic Conditions): The sulfur atom attacks the carbonyl carbon, leading to the 1,3,4-thiadiazole after dehydration.[2][5]
-
Side Reaction Pathway (Often Favored by Base): The nitrogen atom (at position 4) attacks the carbonyl carbon. This pathway is more common under neutral or alkaline conditions and leads to the formation of a 1,2,4-triazole ring.[5]
Even in acidic media, traces of this triazole byproduct can form if the reaction conditions are not strictly controlled.
Caption: Competing cyclization pathways of the acylthiosemicarbazide intermediate.
Troubleshooting Steps:
-
Confirm Identity: Use ¹H NMR to distinguish the isomers. The chemical shifts of the protons on the ethylpropyl group and the amine protons will differ significantly between the thiadiazole and triazole rings. Mass spectrometry (MS) will show the same molecular ion peak, confirming it is an isomer.
-
Ensure Acidic Conditions: The most critical factor is maintaining a strongly acidic environment. Use of dehydrating acids like concentrated H₂SO₄ or POCl₃ actively promotes the desired thiadiazole formation.[1][5]
-
Avoid Base Contamination: Ensure all glassware is free from basic residues. Do not use basic workup conditions until the cyclization is complete.
Q3: My crude product analysis (TLC, HPLC) shows significant amounts of unreacted starting materials. What went wrong?
A3: Observing unreacted starting materials points to issues with either the acylation step or the cyclization step. The two main culprits are unreacted thiosemicarbazide and 2-ethylbutyric acid.
Potential Causes & Solutions:
| Observed Impurity | Potential Cause | Troubleshooting Action |
| Thiosemicarbazide | 1. Insufficient Acylating Agent: The molar ratio of 2-ethylbutyryl chloride was too low. 2. Poor Reagent Quality: The 2-ethylbutyryl chloride may have degraded due to moisture exposure.[6][7] | 1. Use a slight excess (1.05-1.1 equivalents) of the acyl chloride. 2. Use freshly distilled or a newly opened bottle of 2-ethylbutyryl chloride. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| 2-Ethylbutyric Acid | 1. Hydrolysis of Acyl Chloride: The 2-ethylbutyryl chloride reacted with trace water in the solvent or on the glassware instead of the thiosemicarbazide.[8] 2. Incomplete Cyclization: If starting from the carboxylic acid directly (e.g., with PPE or PCl₅ as the cyclizing agent), the reaction may not have gone to completion.[9][10] | 1. Ensure all solvents are anhydrous and glassware is oven-dried. 2. Increase reaction time or temperature for the cyclization step. Ensure the activating/dehydrating agent is added in the correct stoichiometry. |
Q4: My product is difficult to purify and seems to contain a persistent, polar impurity. What could this be?
A4: This is a classic sign of the 1-(2-ethylbutanoyl)thiosemicarbazide intermediate remaining in your product. This intermediate is significantly more polar than the final thiadiazole product due to the presence of the amide and thioamide functional groups.
Causality: Incomplete cyclodehydration is the direct cause. This can happen if:
-
The reaction time was too short.
-
The reaction temperature was too low.
-
The dehydrating agent (e.g., H₂SO₄) was insufficient in quantity or became diluted.
Troubleshooting Steps:
-
Analytical Confirmation: On a TLC plate, the intermediate will have a much lower Rf value than the product. In LC-MS, it will have a mass corresponding to the target product + 18 (the mass of H₂O).
-
Drive the Reaction to Completion: If you have isolated the crude mixture, you can resubject it to the cyclization conditions. Dissolve the crude material in a suitable solvent and treat it again with the acid catalyst, heating until TLC or HPLC analysis shows the disappearance of the intermediate spot/peak.
-
Purification: If resubjecting to reaction conditions is not feasible, purification can be achieved via column chromatography, though separating the highly polar intermediate can be challenging. A gradient elution from a non-polar to a moderately polar solvent system is often required. Recrystallization may also be effective if a suitable solvent system can be found where the intermediate's solubility differs significantly from the product's.[11][12]
Analytical Guide for Impurity Identification
The table below summarizes key analytical data points to help identify common side products and impurities.
| Compound Name | Structure | Key ¹H NMR Signals (Illustrative) | Mass Spec (EI+) | Key IR Bands (cm⁻¹) |
| Target Product: this compound | C8H15N3S | Broad singlet for -NH₂ (~7.2-7.5 ppm), multiplet for the -CH- group (~3.0-3.3 ppm). | M⁺ peak at m/z 185 | 3300-3100 (N-H stretch), ~1620 (C=N stretch) |
| Side Product: 4-(1-Ethylpropyl)-5-mercapto-4H-1,2,4-triazol-3-amine | C8H15N3S | Distinct broad singlets for -NH₂ and -SH protons, multiplet for the -CH- group at a different shift than target. | M⁺ peak at m/z 185 | 3300-3100 (N-H stretch), 2600-2550 (S-H stretch), ~1600 (C=N stretch) |
| Intermediate: 1-(2-Ethylbutanoyl)thiosemicarbazide | C8H17N3OS | Multiple broad signals for -NH protons, multiplet for the -CH- group adjacent to carbonyl. | M⁺ peak at m/z 203 | ~3300, 3180 (N-H stretch), ~1680 (C=O stretch), ~1550 (N-H bend) |
| Starting Material: 2-Ethylbutyric Acid | C6H12O2 | Very broad singlet for -COOH proton (>10 ppm), multiplet for the -CH- group (~2.2-2.4 ppm). | M⁺ peak at m/z 116 | 3300-2500 (broad O-H stretch), ~1710 (C=O stretch) |
Recommended Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to minimize the formation of the triazole and intermediate impurities.
Materials:
-
Thiosemicarbazide (1.0 eq)
-
2-Ethylbutyryl chloride (1.05 eq)[13]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath, Sodium Bicarbonate (NaHCO₃) solution, water.
Procedure:
-
Step 1: Acylation.
-
Suspend thiosemicarbazide (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 2-ethylbutyryl chloride (1.05 eq) dropwise over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the thiosemicarbazide spot is consumed.
-
The intermediate may precipitate. If so, it can be filtered, washed with cold solvent, and dried, or used directly in the next step.
-
-
Step 2: Cyclodehydration.
-
Cool the reaction mixture (or the isolated intermediate suspended in a suitable solvent like dioxane) to 0 °C.
-
Slowly and carefully add concentrated H₂SO₄ (2-3 eq) while keeping the internal temperature below 10 °C.
-
After addition, allow the mixture to stir at room temperature for 1 hour, then heat to 50-60 °C for 2-4 hours. Monitor the reaction by TLC or HPLC for the disappearance of the intermediate.[12]
-
-
Workup and Purification.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the acidic solution by slowly adding a saturated NaHCO₃ solution until the pH is ~7-8.
-
The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.[11]
-
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. media.neliti.com [media.neliti.com]
- 4. prepchem.com [prepchem.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. echemi.com [echemi.com]
- 7. 2-Ethylbutyryl chloride | C6H11ClO | CID 75954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemeo.com [chemeo.com]
- 9. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 10. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]
- 11. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]
- 12. Thiadiazole derivatives: synthesis, characterization, and antimicrobial potential. [wisdomlib.org]
- 13. 2-エチルブチリルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Refining HPLC Separation for Isomers of Substituted Thiadiazoles
Welcome to the technical support center dedicated to the chromatographic challenges presented by substituted thiadiazole isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of developing robust and reproducible HPLC methods for these compounds. Thiadiazole derivatives are a cornerstone in medicinal chemistry, but their structural similarities often lead to significant separation challenges.
This document moves beyond generic advice, offering a structured, problem-oriented approach rooted in chromatographic theory and practical application. We will explore the causal relationships behind common separation issues and provide systematic protocols to overcome them.
Part 1: Understanding the Challenge: The Thiadiazole Isomer Problem
Substituted thiadiazoles can exist as various isomers, including:
-
Positional Isomers: Where substituents are located at different positions on the thiadiazole ring (e.g., 2,5-disubstituted vs. 2,4-disubstituted 1,3,4-thiadiazoles).
-
Constitutional Isomers: Involving different substituent structures.
-
Stereoisomers (Enantiomers/Diastereomers): Arising from chiral centers within the substituent groups.
The primary difficulty in separating these isomers lies in their nearly identical physicochemical properties, such as hydrophobicity (logP), polarity, and molecular weight. Standard reversed-phase C18 columns, which primarily separate based on hydrophobic interactions, often fail to provide adequate resolution.[1][2] Success requires a nuanced approach that leverages alternative separation mechanisms and meticulous optimization of chromatographic parameters.
Part 2: Troubleshooting Guide & Method Development
This section is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.
Issue 1: Poor Resolution and Co-elution of Positional Isomers
Question: "My 2,5-disubstituted and 2,4-disubstituted thiadiazole isomers are co-eluting on a C18 column. How can I achieve baseline separation?"
Answer: This is a classic selectivity problem. When hydrophobic interactions are insufficient, you must introduce alternative interaction mechanisms. A systematic approach is crucial.
Underlying Cause: Positional isomers of aromatic heterocycles often have very similar hydrophobicities. A standard C18 phase does not offer enough unique interaction sites to differentiate between the subtle differences in their molecular shape and dipole moments.
Solutions Protocol:
-
Change the Stationary Phase Chemistry: This is the most powerful tool for altering selectivity.[3][4]
-
Recommendation: Switch to a Phenyl-Hexyl column .
-
Mechanism: Phenyl-based stationary phases introduce π-π interactions between the phenyl rings of the stationary phase and the aromatic thiadiazole ring.[5] This interaction is highly sensitive to the electronic properties and spatial arrangement of substituents, often providing selectivity that C18 columns lack.[2][5][6] A phenyl-hexyl phase provides a good balance of hydrophobic and π-π interactions.[5]
-
Experimental Step: Replace your C18 column with a Phenyl-Hexyl column of similar dimensions (e.g., 150 mm x 4.6 mm, 5 µm). Begin with the same mobile phase conditions to assess the change in selectivity.
-
-
Optimize the Organic Modifier:
-
Recommendation: Evaluate methanol (MeOH) versus acetonitrile (ACN).
-
Mechanism: Acetonitrile and methanol have different properties that influence selectivity. Methanol is a protic solvent that can engage in hydrogen bonding, while acetonitrile has a stronger dipole moment. This can alter how the isomers interact with both the stationary phase and the mobile phase, leading to changes in elution order and resolution.[1]
-
Experimental Step: If your current method uses ACN, prepare an equivalent mobile phase with MeOH and run the analysis. Observe any changes in selectivity. A 50:50 (v/v) mixture of water and organic modifier is a good starting point for screening.[1]
-
-
Control the Mobile Phase pH:
-
Recommendation: Adjust the mobile phase pH to be at least 2 units away from the pKa of your analytes.[1][7]
-
Mechanism: Many substituted thiadiazoles contain ionizable functional groups (e.g., amines, carboxylic acids). The ionization state of these groups dramatically affects their polarity and retention. Operating at a pH where the analytes are in a single, non-ionized state typically results in sharper peaks and more reproducible retention.[8][9]
-
Experimental Step: Determine the predicted pKa of your isomers. Prepare buffered mobile phases (e.g., phosphate or acetate buffer, 10-20 mM) at the target pH. For basic compounds, a low pH (e.g., pH 2.5-3.0 using formic acid or TFA) is often effective.[10]
-
The following diagram outlines a logical workflow for developing a separation method for challenging isomers.
Caption: A systematic workflow for HPLC method development for thiadiazole isomers.
Issue 2: Pronounced Peak Tailing
Question: "My thiadiazole compound, which contains a basic nitrogen moiety, is showing significant peak tailing on a silica-based C8 column. What is the cause and how can I fix it?"
Answer: This is a classic sign of secondary interactions between a basic analyte and the stationary phase.
Underlying Cause: Even on modern, end-capped columns, residual silanol groups (Si-OH) exist on the surface of the silica support.[8][11] These silanols are acidic and can form strong ionic interactions with protonated basic analytes, leading to a secondary, high-energy retention mechanism.[11] This disrupts the normal partitioning process and causes the peaks to tail.[8][12]
Solutions Protocol:
-
Use a Mobile Phase Additive:
-
Recommendation: Add a small concentration (0.05% - 0.1% v/v) of an amine modifier, such as Triethylamine (TEA) , to your mobile phase.[7]
-
Mechanism: TEA is a competing base. It is small and will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[11][13] This minimizes the secondary interactions, resulting in more symmetrical peaks.[8][11]
-
Experimental Step: Prepare your mobile phase and add 0.1% TEA to the aqueous component. Ensure the pH is adjusted after the addition of TEA. Equilibrate the column thoroughly before injecting your sample.
-
-
Adjust Mobile Phase pH:
-
Recommendation: Lower the mobile phase pH to ≤ 3.
-
Mechanism: At a low pH, the residual silanol groups are fully protonated (Si-OH) and thus less likely to interact with the protonated basic analyte (R-NH3+). This suppression of silanol ionization significantly reduces tailing.[8][14]
-
Experimental Step: Use an additive like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to bring the mobile phase pH into the 2.5-3.0 range.
-
-
Consider a Modern Column:
The following diagram illustrates how basic analytes interact with silanol groups and how TEA mitigates this effect.
Caption: Mechanism of silanol-induced peak tailing and its mitigation by Triethylamine (TEA).
Issue 3: Separation of Chiral Thiadiazole Enantiomers
Question: "I have synthesized a chiral thiadiazole derivative and need to separate the enantiomers. What is the best approach?"
Answer: Enantiomer separation requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP).
Underlying Cause: Enantiomers have identical physical properties in a non-chiral environment. Separation is only possible when they form transient diastereomeric complexes with a chiral selector, which have different energies of formation and thus different retention times.
Solutions Protocol:
-
Select a Chiral Stationary Phase (CSP):
-
Recommendation: Polysaccharide-based CSPs are the most versatile and widely successful for a broad range of compounds.[15] Start with an amylose- or cellulose-based column , such as one with an amylose tris(3,5-dimethylphenylcarbamate) selector.[16]
-
Mechanism: These CSPs have helical polymer grooves containing carbamate groups that create chiral pockets. Enantiomers fit into these pockets with slightly different energies due to a combination of hydrogen bonding, dipole-dipole, and π-π interactions, enabling separation.
-
-
Choose the Elution Mode:
-
Recommendation: Screen in both normal-phase and reversed-phase modes.
-
Normal-Phase (NP): Mobile phases are typically mixtures of an alkane (e.g., hexane or heptane) with an alcohol modifier (e.g., isopropanol or ethanol).[17] This mode often provides the best selectivity for chiral separations.
-
Reversed-Phase (RP): Mobile phases consist of water/buffer and ACN or MeOH. This is often more compatible with LC-MS applications.
-
Experimental Step: Begin screening with a simple mobile phase. For NP, try 90:10 Hexane:Isopropanol. For RP, try 50:50 ACN:Water.
-
-
Optimize the Mobile Phase:
-
Recommendation: For NP, systematically vary the percentage and type of alcohol modifier. For basic or acidic analytes, adding a small amount of an additive (e.g., diethylamine for bases, TFA for acids) can dramatically improve peak shape and resolution.[15]
-
Experimental Step: Create a sequence that tests alcohol content from 5% to 20% in 5% increments. If peaks are broad or tailing, add 0.1% of the appropriate additive to the alcohol modifier.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is a good set of generic starting conditions for screening thiadiazole isomer separations? A1: A robust starting point is crucial for efficient method development. The table below provides recommended initial conditions.
| Parameter | Recommended Starting Condition | Rationale |
| Column | Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm) | Offers alternative selectivity (π-π interactions) beyond the hydrophobicity-based separation of C18 columns.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH to ensure sharp peaks for basic compounds and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common, effective organic modifier with low viscosity. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient is effective for screening unknown samples to determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. Temperature can be a tool for optimization later. |
| Detection | UV, at λmax of the thiadiazole core | Ensure sensitive detection. A DAD/PDA detector is useful to check for peak purity. |
Q2: Can temperature be used to improve the separation of isomers? A2: Yes, temperature is a valuable but often overlooked parameter for optimizing selectivity. Changing the column temperature affects the thermodynamics of the analyte-stationary phase interactions. Sometimes, increasing or decreasing the temperature can slightly alter the relative retention of two closely eluting isomers, potentially improving resolution. It's a good parameter to screen (e.g., 25 °C, 40 °C, 55 °C) after mobile phase and stationary phase have been explored.[18]
Q3: My peaks are splitting. What could be the cause? A3: Peak splitting can have several causes.[19] First, ensure your sample is fully dissolved in the mobile phase; injecting a sample in a solvent much stronger than the mobile phase can cause distortion. Second, check for a column void or a blocked inlet frit. This can be addressed by reversing and flushing the column or, if severe, by replacing the column.[20] Finally, for some complex molecules, conformational isomers that interconvert slowly on the chromatographic timescale can lead to split or broadened peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. halocolumns.com [halocolumns.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. welch-us.com [welch-us.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. uhplcs.com [uhplcs.com]
- 13. researchgate.net [researchgate.net]
- 14. lctsbible.com [lctsbible.com]
- 15. ptfarm.pl [ptfarm.pl]
- 16. Chiral HPLC separation and absolute configuration assignment of a series of new triazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. youtube.com [youtube.com]
- 19. mastelf.com [mastelf.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Long-Term Storage Stability of 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine
Welcome to the technical support guide for 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals who handle and store this compound. The inherent reactivity of the 2-amino-1,3,4-thiadiazole scaffold, while beneficial for its diverse biological activities, presents unique challenges for maintaining its integrity over time.[1] This guide provides practical, in-depth solutions to ensure the long-term stability and reliability of your experimental results.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Principles
This section addresses the most common initial queries regarding the handling and storage of this compound.
Q1: What is this compound, and why is its stability critical?
This compound is a heterocyclic organic compound. The 1,3,4-thiadiazole ring is a highly sought-after scaffold in medicinal chemistry due to its aromatic nature, which confers significant metabolic stability in vivo and a broad spectrum of pharmacological activities.[2][3] However, like many substituted amines, it is susceptible to degradation in vitro if not stored correctly. Ensuring its stability is paramount because degradation can lead to a loss of potency, the formation of unknown impurities, and ultimately, unreliable and irreproducible experimental data.
Q2: What are the primary environmental factors that can degrade this compound?
The degradation of this compound is primarily driven by three environmental factors:
-
Moisture (Hydrolysis): Amines are often hygroscopic, meaning they readily absorb moisture from the air.[4] This can lead to hydrolysis of the amine group or potentially affect the stability of the thiadiazole ring over time.[5][6]
-
Oxygen (Oxidation): The 2-amino group and the sulfur heteroatom are potential sites for oxidation.[7] Exposure to atmospheric oxygen, especially when catalyzed by light or trace metal impurities, can generate undesired byproducts.
-
Light (Photodegradation): Many heterocyclic aromatic compounds absorb UV light, which can provide the energy needed to initiate degradation reactions.[8][9] While some thiadiazoles act as photostabilizers, this inherent UV absorbance also makes them susceptible to photolytic cleavage or rearrangement if not protected from light.
Q3: What are the ideal storage conditions for this compound?
To mitigate the risks described above, a multi-faceted approach to storage is essential. The following conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Long-Term: -20°C to -80°C.[10] | Reduces the kinetic rate of all potential degradation reactions. |
| Short-Term: 2-8°C. | Suitable for samples that will be used within a few days. | |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Prevents oxidative degradation by displacing atmospheric oxygen.[11] |
| Moisture | Store in a desiccated environment. | Amines are hygroscopic; preventing moisture absorption is critical to stop hydrolysis.[4] |
| Light | Use amber glass vials or wrap containers in aluminum foil. | Protects the compound from UV-induced photodegradation.[8] |
| Container | Tightly sealed, chemically inert glass vials. | Prevents exposure to air and moisture and avoids reaction with container material.[4] |
Q4: I've noticed the color of my solid sample has changed from white/light beige to yellow/brown. What does this indicate?
A change in color is a common visual indicator of chemical degradation. It often suggests the formation of oxidized or polymeric impurities. While the bulk of the sample may still be intact, the presence of colored impurities signifies that the storage conditions are suboptimal and that the purity of the material should be verified analytically before use.
Q5: How can I quickly assess the purity of a stored sample before an experiment?
The most reliable method for purity assessment is High-Performance Liquid Chromatography (HPLC) with UV detection.[12] A quick run against a previously established standard or the initial batch's chromatogram can reveal the presence of degradation products (new peaks) or a decrease in the main compound's peak area. For a less quantitative but faster check, Thin-Layer Chromatography (TLC) can also be used to visualize impurities.
Section 2: Troubleshooting Guide - Diagnosing and Solving Stability Issues
This guide provides a structured approach to identifying and resolving specific stability problems you may encounter during your research.
Logical Flow for Troubleshooting Stability
Caption: Troubleshooting workflow for stability issues.
Issue 1: Rapid Degradation of the Compound in Solution
-
Symptom: A freshly prepared solution of the compound, when analyzed by HPLC, shows significant degradation within hours, even at room temperature.
-
Causality: The stability of a compound in its solid, crystalline state is often much greater than in solution. Solvents can facilitate degradation pathways like hydrolysis (if water is present) and oxidation. The 2-amino group can also react with certain solvents, such as acetone.
-
Troubleshooting Protocol:
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents. If using protic solvents like methanol, prepare solutions immediately before use.
-
Degas Solvents: Degas your solvent by sparging with nitrogen or argon, or by sonication, to remove dissolved oxygen that can cause oxidation.
-
pH Control: If using aqueous solutions, buffer the pH. The stability of amines is often pH-dependent. Run a small-scale pH stability screen (e.g., pH 3, 5, 7, 9) to determine the optimal pH range.
-
Temperature Control: Prepare and handle solutions on ice to slow down degradation kinetics.
-
Actionable Solution: Always prepare solutions fresh for each experiment. Avoid storing stock solutions for extended periods unless their stability in that specific solvent and temperature has been formally validated.
-
Issue 2: Purity Decreases with Each Freeze-Thaw Cycle
-
Symptom: A stock solution stored at -20°C or -80°C shows progressively lower purity each time it is thawed for use.
-
Causality: Repeated freeze-thaw cycles can introduce moisture into the sample via condensation each time the vial is opened. Furthermore, localized concentration changes during the freezing process can sometimes accelerate degradation.
-
Troubleshooting Protocol:
-
Aliquoting: The single most effective solution is to aliquot the compound upon receipt. For solid material, weigh out smaller, single-use portions into individual vials. For stock solutions, dispense single-use volumes into separate vials before the initial freeze.
-
Proper Thawing Technique: When a frozen vial must be used, allow it to equilibrate completely to room temperature before opening the cap. This minimizes moisture condensation from the air onto the cold sample.
-
Inert Gas Overlay: Before re-sealing and re-freezing a stock vial, flush the headspace with a gentle stream of argon or nitrogen to displace air.
-
Issue 3: Batch-to-Batch Variability in Stability
-
Symptom: A new batch of the compound degrades much faster than a previous batch under identical storage conditions.
-
Causality: The stability of a compound can be significantly influenced by trace-level impurities from the synthesis process. Residual catalysts (metals) can promote oxidation, while acidic or basic impurities can catalyze hydrolysis. The physical form (e.g., crystalline vs. amorphous) can also impact stability.
-
Troubleshooting Protocol:
-
Verify Initial Purity: Immediately upon receipt of a new batch, run an HPLC analysis to confirm it meets the purity specification on the Certificate of Analysis.
-
Forced Degradation Study: Perform a comparative forced degradation study (see Protocol 2) on the new and old batches. If the new batch degrades significantly faster under specific stress conditions (e.g., oxidation), it may point to the presence of catalytic impurities.
-
Contact Supplier: If you confirm that the new batch is inherently less stable, contact the supplier with your data. They may be able to provide information on the synthetic route or impurity profile that could explain the difference.
-
Section 3: Key Experimental Protocols
These protocols provide a framework for assessing and ensuring the stability of your compound.
Protocol 1: Routine Purity Assessment by HPLC
This method serves as a baseline for monitoring the stability of this compound.
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
Rationale: A C18 column provides good retention for moderately polar organic molecules. The acidic mobile phase ensures the amine is protonated, leading to better peak shape.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for λmax (typically 250-290 nm for this scaffold).
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water to make a 1 mg/mL stock.
-
Dilute further as needed to be within the linear range of the detector.
-
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. Compare this value to the initial measurement upon receipt.
Protocol 2: Forced Degradation (Stress Testing) Study
This study is essential for identifying potential degradation pathways and confirming that your HPLC method is "stability-indicating."[13][14] A method is stability-indicating if it can resolve the main active pharmaceutical ingredient (API) peak from all degradation product peaks.
| Stress Condition | Procedure | Rationale |
| Acid Hydrolysis | Dissolve sample in 0.1 M HCl. Heat at 60°C for 4 hours. Neutralize before injection. | Simulates exposure to acidic conditions, tests for acid-catalyzed degradation. |
| Base Hydrolysis | Dissolve sample in 0.1 M NaOH. Heat at 60°C for 4 hours. Neutralize before injection. | Simulates exposure to alkaline conditions, tests for base-catalyzed hydrolysis of the amine or ring opening.[15] |
| Oxidation | Dissolve sample in 3% H₂O₂. Keep at room temperature for 24 hours. | Simulates oxidative stress, targeting the amine and sulfur atom. |
| Thermal Stress | Store solid sample in an oven at 80°C for 48 hours. | Evaluates the intrinsic thermal stability of the solid form. |
| Photostability | Expose solid sample and a solution to high-intensity light (e.g., Xenon lamp, ~1.2 million lux hours). | Evaluates susceptibility to photodegradation. |
Analysis: Analyze each stressed sample by HPLC. The goal is to achieve 5-20% degradation. If degradation is too rapid, reduce the time or temperature. A successful study will show distinct peaks for the degradants, separate from the main compound peak.
Degradation Pathways and Protective Measures
Caption: Key degradation pathways and their corresponding protective strategies.
References
- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-ethyl-1,3,4-thiadiazol-2-amine [myskinrecipes.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole | Semantic Scholar [semanticscholar.org]
- 6. 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Photostabilization of polyvinyl chloride by some new thiadiazole derivatives | European Journal of Chemistry [eurjchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. pharmtech.com [pharmtech.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Consistent Results in Bioactivity Assays
The Imperative of Consistency in Bioactivity Assays
Bioassays are fundamental tools for determining the biological activity and potency of a substance, a critical quality attribute for biopharmaceuticals.[1][2] However, their inherent complexity, often involving living cells or complex biological reagents, makes them susceptible to variability.[3][4] Inconsistent results can obscure the true effects of a promising drug candidate or falsely flag a safe compound as problematic.[5] Therefore, developing robust and reproducible bioassays is paramount for accurate data interpretation and successful research and development.[1]
This guide will delve into the common sources of variability and provide targeted troubleshooting advice in a question-and-answer format. We will cover key areas including cell culture practices, reagent handling, and specific assay methodologies like ELISA and reporter gene assays.
Section 1: Cell-Based Assay Troubleshooting
Cell-based assays are powerful tools for studying cellular responses, but they are also a major source of experimental variability.[6] A cell's health, density, and passage number can all significantly impact assay outcomes.[7][8]
Frequently Asked Questions (FAQs)
Q1: My assay results are inconsistent from one experiment to the next. What are the likely culprits related to my cell culture?
A1: Inconsistent results in cell-based assays often stem from variability in cell culture conditions.[9] Here are the key factors to investigate:
-
Cell Passage Number: As cells are passaged repeatedly, they can undergo phenotypic "drift," leading to changes in their characteristics and responses.[9] It is crucial to use cells within a consistent and limited passage number range for all experiments. A best practice is to create a master cell bank at a low passage number and thaw new vials for each set of experiments.[8]
-
Cell Confluence: The density of cells in the stock culture flask can affect their responsiveness in an assay.[10] Over-confluent cells may enter a state of contact inhibition, altering their metabolic activity and response to stimuli.[8] Always passage cells at a consistent, sub-confluent density.
-
Inconsistent Seeding Density: The number of cells seeded per well is a critical parameter.[7] Variations in seeding density can lead to differences in cell growth rates and nutrient availability, ultimately affecting the assay window and dose-response curves.[8][11]
-
Serum Variability: Serum is a complex mixture of growth factors and other components that can vary significantly between batches.[12] This batch-to-batch variability is a notorious source of inconsistent assay results. It is advisable to test new serum batches and purchase a large quantity of a single lot that has been shown to support consistent cell growth and assay performance.
Q2: I'm observing significant "edge effects" in my 96-well plates. How can I minimize this?
A2: Edge effects, where the outer wells of a microplate behave differently from the inner wells, are a common problem. This is often due to uneven temperature distribution and increased evaporation from the perimeter wells.
-
Proper Plate Incubation: Ensure your incubator has uniform temperature and CO2 distribution.[7] Avoid placing plates near the incubator door where temperature fluctuations are more likely.
-
Use of Hydration Chambers: For long-term assays, placing plates in a hydration chamber can help minimize evaporation.[13]
-
Plate Seating: Allowing plates to sit at room temperature for a period after seeding can lead to cells settling unevenly, with more cells at the edges of the well.[13] Minimize the time plates are left stationary before incubation.
-
Blanking the Outer Wells: A common and effective strategy is to fill the outer wells with sterile media or PBS without cells. This creates a buffer zone, reducing the impact of evaporation and temperature gradients on the experimental wells.
Experimental Protocol: Optimizing Cell Seeding Density
Optimizing cell seeding density is crucial for achieving a consistent and robust assay window.[7][14]
Objective: To determine the optimal number of cells to seed per well for a specific assay duration.
Methodology:
-
Prepare Cell Suspension: Culture your chosen cell line under standard conditions. Harvest and resuspend the cells to create a single-cell suspension. Perform a cell count to determine the cell concentration.
-
Serial Dilution: Prepare a series of cell dilutions to achieve a range of seeding densities (e.g., from 500 to 20,000 cells per well in a 96-well plate).
-
Plate Seeding: Seed the different cell densities in multiple replicate plates.
-
Time Course Analysis: At regular intervals (e.g., 24, 48, and 72 hours), perform a cell viability or proliferation assay on one of the replicate plates.
-
Data Analysis: Plot the cell number or viability signal against time for each seeding density. The optimal seeding density will be one that results in logarithmic growth throughout the intended duration of your experiment, without reaching over-confluence by the end of the assay.[14]
| Seeding Density (cells/well) | 24h Signal | 48h Signal | 72h Signal | Growth Phase at 72h |
| 1,000 | Low | Moderate | High | Logarithmic |
| 5,000 | Moderate | High | Plateau | Stationary |
| 10,000 | High | Plateau | Plateau | Stationary/Decline |
Table 1: Example data for optimizing cell seeding density. The goal is to identify a density that remains in the logarithmic growth phase for the duration of the assay.
Section 2: Reagent Preparation and Handling
The quality and consistency of your reagents are fundamental to reproducible bioassays. Improper preparation, storage, and handling can lead to reagent degradation and introduce significant variability.[15][16]
Frequently Asked Questions (FAQs)
Q1: I suspect my reagents may be the source of my assay variability. What are the best practices for reagent management?
A1: Strict adherence to reagent management protocols is essential for assay consistency.[17]
-
Proper Storage: Always store reagents according to the manufacturer's instructions.[15][16] This includes temperature, light sensitivity, and humidity. Use temperature-monitored refrigerators and freezers.[16] For light-sensitive reagents, use amber vials or wrap containers in foil.[15][18]
-
Aliquoting: Upon receiving a new reagent, especially proteins and antibodies, aliquot it into single-use volumes.[15][19] This minimizes freeze-thaw cycles, which can denature proteins and reduce their activity.[15][19]
-
Avoid Contamination: Use fresh, sterile pipette tips for each reagent to prevent cross-contamination.[15] When preparing working solutions, make a master mix to ensure consistency across all wells and plates.[20][21]
-
Record Keeping: Maintain a detailed log of all reagents, including manufacturer, lot number, preparation date, and expiration date.[17][18] This is crucial for troubleshooting if a problem arises.
Q2: My enzyme-based assay is showing low or no signal. What should I check first?
A2: For enzyme-based assays, the activity of the enzyme is paramount.
-
Reagent Integrity: Ensure that the enzyme and substrate have been stored correctly and have not expired.[22] Some substrates are light-sensitive or require fresh preparation.
-
Buffer Conditions: Verify that the assay buffer is at the correct pH and temperature.[21][23] Enzyme activity is highly dependent on these parameters.
-
Inhibitors: Check for the presence of any potential enzyme inhibitors in your samples or reagents. For example, sodium azide is a common preservative but inhibits horseradish peroxidase (HRP) activity.
Diagram: Troubleshooting Workflow for Reagent-Related Issues
References
- 1. bioprocessintl.com [bioprocessintl.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. biotechniques.com [biotechniques.com]
- 4. researchgate.net [researchgate.net]
- 5. cellgs.com [cellgs.com]
- 6. mt.com [mt.com]
- 7. biocompare.com [biocompare.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. youtube.com [youtube.com]
- 11. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]
- 13. marinbio.com [marinbio.com]
- 14. researchgate.net [researchgate.net]
- 15. stressmarq.cn.com [stressmarq.cn.com]
- 16. Sample and Reagent Storage and Stability [scioninstruments.com]
- 17. Standard Operating Procedure (SOP) for Reagent Preparation and Storage - eLeaP Quality [quality.eleapsoftware.com]
- 18. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]
- 19. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 20. goldbio.com [goldbio.com]
- 21. docs.abcam.com [docs.abcam.com]
- 22. arp1.com [arp1.com]
- 23. bioassaysys.com [bioassaysys.com]
Validation & Comparative
comparative analysis of 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine with other alkyl-substituted thiadiazoles
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad spectrum of pharmacological activities.[1][2] This guide provides a detailed comparative analysis of 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine and its structurally related alkyl-substituted analogs. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) within this chemical series, supported by experimental data and protocols.
The inherent bioisosterism of the 1,3,4-thiadiazole ring with pyrimidine bases allows these molecules to potentially interfere with DNA synthesis, contributing to their observed anticancer and antimicrobial properties.[3] The nature of the substituent at the 5-position of the thiadiazole ring is a critical determinant of biological activity, influencing factors such as lipophilicity, steric interactions, and binding affinity to target macromolecules.[4]
Structural Overview of 5-Alkyl-1,3,4-Thiadiazol-2-amines
The general structure of the compounds under discussion is characterized by a 2-amino-1,3,4-thiadiazole core with a variable alkyl group at the 5-position. The amine group at the 2-position is a common feature and can be a key site for further derivatization to modulate activity and physicochemical properties.
Caption: General chemical structure of 5-Alkyl-1,3,4-thiadiazol-2-amines.
Comparative Physicochemical and Biological Profile
The lipophilicity of 5-alkyl-1,3,4-thiadiazol-2-amines, a critical parameter for membrane permeability and target engagement, generally increases with the size and branching of the alkyl substituent. This can have a profound impact on their biological activity.
| Compound | Alkyl Substituent (R) | Molecular Weight ( g/mol ) | LogP (Predicted) | Biological Activity |
| 1 | Ethyl | 129.18[5] | 0.8 | Moderate antimicrobial activity[6] |
| 2 | Propyl | 143.21 | 1.2 | Moderate herbicidal activity[7] |
| 3 | Isopropyl | 143.21[8] | 1.1 | Noted for skin and eye irritation[8] |
| 4 | 1-Ethylpropyl | 171.26 | 2.0 | Potentially enhanced lipophilicity |
| 5 | Phenyl | 177.23[9] | 1.7 | Significant antimicrobial and anticancer potential[10][11] |
LogP values are estimated and can vary based on the prediction algorithm.
Structure-Activity Relationship (SAR) Insights
The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on the nature of the substituents at the C2 and C5 positions.[10] For 5-alkyl-1,3,4-thiadiazol-2-amines, the following SAR trends have been observed:
-
Alkyl Chain Length and Branching: Increasing the length and branching of the alkyl group at the C5 position generally enhances lipophilicity. This can lead to improved cell membrane penetration and, in some cases, enhanced biological activity.[4] However, excessive lipophilicity can also lead to decreased solubility and potential off-target effects.
-
Nature of the C5 Substituent: The introduction of aromatic or heteroaromatic rings at the C5 position often leads to a significant increase in biological potency, particularly in anticancer and antimicrobial assays.[3][10] This is attributed to the potential for π-π stacking interactions with biological targets.
-
Substitution on the C2-Amine: While this guide focuses on the primary 2-amino derivatives, it is well-established that substitution on this amino group can dramatically modulate the pharmacological profile, leading to compounds with a wide array of activities including antimicrobial, anti-inflammatory, and anticancer effects.[2][12]
Caption: A typical workflow for the synthesis and biological evaluation of 5-alkyl-1,3,4-thiadiazol-2-amines.
Experimental Protocols
General Synthesis of 5-Alkyl-1,3,4-thiadiazol-2-amines
This protocol describes a general and widely used method for the synthesis of the target compounds.[13][14]
Materials:
-
Appropriate alkyl carboxylic acid (e.g., 2-ethylpentanoic acid for this compound)
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Ethanol
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
Procedure:
-
A mixture of the alkyl carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is prepared.
-
Phosphorus oxychloride (acting as a dehydrating and cyclizing agent) is added dropwise to the mixture under cooling in an ice bath.
-
The reaction mixture is then refluxed for a period of 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The resulting precipitate is neutralized with a saturated solution of sodium bicarbonate.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Causality: The carboxylic acid provides the R-C=O moiety, while thiosemicarbazide provides the N-N-C-S backbone and the C2-amine group. POCl₃ facilitates the intramolecular cyclization and dehydration to form the stable 1,3,4-thiadiazole ring.
In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.[15]
Materials:
-
Synthesized 5-alkyl-1,3,4-thiadiazol-2-amines
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate. The final concentrations typically range from 256 µg/mL to 0.5 µg/mL.
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard.
-
Add the standardized bacterial suspension to each well of the microtiter plate.
-
Include a positive control (broth with bacteria and standard antibiotic), a negative control (broth with bacteria and no compound), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Self-Validation: The inclusion of positive and negative controls ensures the validity of the assay. The standard antibiotic provides a benchmark for comparing the potency of the test compounds.
Conclusion
The 5-alkyl-1,3,4-thiadiazol-2-amine scaffold represents a versatile platform for the development of novel therapeutic agents. The comparative analysis presented here underscores the critical role of the C5-alkyl substituent in modulating the physicochemical properties and biological activities of these compounds. While this compound remains a largely unexplored entity, its increased lipophilicity suggests it could be a promising candidate for further investigation, particularly in areas where cell membrane penetration is a key factor for efficacy. Future research should focus on the synthesis and comprehensive biological evaluation of this and other branched-alkyl analogs to further elucidate the structure-activity relationships within this important class of heterocyclic compounds.
References
- 1. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-activity relationships of thiadiazole agonists of the human secretin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-氨基-5-乙基-1,3,4-噻二唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. 5-Isopropyl-1,3,4-thiadiazol-2-amine | C5H9N3S | CID 147151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Amino-5-phenyl-1,3,4-thiadiazole | C8H7N3S | CID 219408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. journal.ijresm.com [journal.ijresm.com]
- 13. chemmethod.com [chemmethod.com]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. soeagra.com [soeagra.com]
Validating the Anticancer Potential of 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel, more effective anticancer therapeutics is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those containing the 1,3,4-thiadiazole scaffold, have emerged as a promising class of molecules with diverse pharmacological activities.[1][2] This guide provides a comprehensive framework for the in vivo validation of a specific analogue, 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine, by contextualizing its potential within the broader family of thiadiazole derivatives and comparing its hypothetical validation pathway against established anticancer agents.
The Promise of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is a versatile pharmacophore, a key structural component responsible for the biological activities of a drug molecule.[1][3] Its mesoionic character—a unique electronic distribution—allows compounds containing this ring to more readily cross cellular membranes, a critical attribute for effective drug delivery.[1] This inherent characteristic enhances their bioavailability and interaction with intracellular targets.[4]
Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable breadth of anticancer activities, including:
-
Inhibition of Cell Proliferation: Many thiadiazole compounds interfere with the fundamental processes of cell division.[5]
-
Induction of Apoptosis: They can trigger programmed cell death in cancer cells, a crucial mechanism for eliminating malignant cells.[5]
-
Targeting Key Signaling Pathways: These compounds have been shown to modulate critical pathways involved in cancer cell growth and survival, such as the PI3K/Akt pathway.[5][6]
This compound: A Candidate for In Vivo Scrutiny
While specific in vivo data for this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active 2-amino-1,3,4-thiadiazoles suggests a strong rationale for its investigation as an anticancer agent. The ethylpropyl substituent at the 5-position may influence its lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties.
Postulated Mechanisms of Action
Based on the known activities of related compounds, this compound could potentially exert its anticancer effects through several mechanisms:
-
Kinase Inhibition: Many small molecule inhibitors target protein kinases that are often dysregulated in cancer. The thiadiazole scaffold can serve as a template for designing such inhibitors.
-
Tubulin Polymerization Inhibition: Some thiadiazole derivatives act as microtubule-destabilizing agents, disrupting the cellular machinery essential for mitosis and leading to cell cycle arrest and death.[5]
-
Enzyme Inhibition: Other potential targets include enzymes crucial for cancer cell metabolism and survival, such as histone deacetylases (HDACs) or glutaminase.[5]
A Comparative Framework for In Vivo Validation
To rigorously assess the anticancer activity of this compound, a well-designed in vivo study is paramount. This involves comparing its efficacy and toxicity against a placebo control and a standard-of-care chemotherapeutic agent relevant to the chosen cancer model.
Selecting an Appropriate In Vivo Model
The choice of the in vivo model is critical and depends on the research question.
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice (e.g., NOD/SCID or nude mice).[7][8] This is a widely used initial step to evaluate the direct antitumor activity of a compound.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into mice.[9] These models are considered more clinically relevant as they better retain the characteristics of the original tumor.[9]
-
Syngeneic Models: Mouse tumor cells are implanted into immunocompetent mice of the same genetic background. These models are essential for studying the interplay between the investigational drug and the immune system.[10]
Caption: A generalized workflow for the preclinical validation of a novel anticancer compound.
Comparative Efficacy Study Design
A typical study design would involve randomizing tumor-bearing mice into several groups:
| Group | Treatment | Rationale |
| 1 | Vehicle Control | Establishes the baseline tumor growth rate. |
| 2 | This compound (Dose 1) | Evaluates the efficacy of the test compound at a low dose. |
| 3 | This compound (Dose 2) | Assesses dose-dependent effects. |
| 4 | Standard-of-Care Chemotherapy (e.g., Doxorubicin, Paclitaxel) | Provides a benchmark for comparing the efficacy of the test compound. |
Table 1: Example Treatment Groups for an In Vivo Efficacy Study
Experimental Protocols
Cell Viability Assays (In Vitro)
Prior to in vivo studies, the cytotoxic effects of this compound should be determined in vitro using assays like the MTT or CellTiter-Glo® luminescent cell viability assay.[11][12][13] This helps in determining the appropriate dose range for animal studies.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Xenograft Mouse Model (In Vivo)
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate immunocompromised mice to the facility for at least one week.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Drug Administration: Administer the test compound, vehicle control, and standard chemotherapy according to the predetermined dose and schedule (e.g., intraperitoneal injection, oral gavage).
-
Data Collection: Continue to measure tumor volume and body weight throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a specific size or if signs of toxicity are observed. Key endpoints include tumor growth inhibition and overall survival.
Caption: A potential mechanism of action via the PI3K/Akt/mTOR signaling pathway.
Concluding Remarks
The 1,3,4-thiadiazole scaffold represents a fertile ground for the discovery of novel anticancer agents. While this compound requires empirical validation, its chemical structure provides a strong rationale for its investigation. The in vivo comparative studies outlined in this guide, benchmarked against established chemotherapeutics, will be instrumental in elucidating its therapeutic potential and determining its place in the landscape of next-generation cancer therapies. Rigorous, well-controlled preclinical evaluation is the indispensable bridge from promising molecule to potential life-saving medicine.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. bepls.com [bepls.com]
- 6. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncology-central.com [oncology-central.com]
- 10. benchchem.com [benchchem.com]
- 11. noblelifesci.com [noblelifesci.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Antimicrobial Spectrum of 1,3,4-Thiadiazole Derivatives
In the persistent battle against microbial resistance, the exploration of novel pharmacophores is a cornerstone of drug discovery. Among the heterocyclic compounds, the 1,3,4-thiadiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities, including potent antimicrobial effects[1][2]. This guide offers an in-depth comparison of the antimicrobial spectrum of various 1,3,4-thiadiazole derivatives, supported by experimental data and protocols, to aid researchers in the development of next-generation antimicrobial agents.
The 1,3,4-Thiadiazole Core: A Scaffold of Promise
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Its unique electronic properties, metabolic stability, and ability to act as a hydrogen bond acceptor and a two-electron donor system contribute to its versatile biological activity[1][2]. The true potential of this scaffold lies in the diverse functionalization possible at its C2 and C5 positions, which allows for the fine-tuning of its biological and physicochemical properties. This structural versatility has led to the development of a multitude of derivatives with a wide range of antimicrobial activities against both bacteria and fungi[3].
Comparative Antimicrobial Spectrum: A Data-Driven Analysis
The antimicrobial efficacy of 1,3,4-thiadiazole derivatives is profoundly influenced by the nature of the substituents at the C2 and C5 positions. Below, we compare the activity of distinct classes of these derivatives against a panel of clinically relevant microorganisms. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, represents the lowest concentration of the compound that inhibits visible microbial growth.
Derivatives Bearing Heterocyclic Moieties
Fusing or linking the 1,3,4-thiadiazole core with other heterocyclic rings is a common and effective strategy to enhance antimicrobial potency.
| Derivative Class | Specific Compound Example | Test Organism | MIC (µg/mL) | Reference |
| Benzimidazole Conjugates | 5-(Benzimidazol-2-yl)-1,3,4-thiadiazole with furan-2-yl substituent | Staphylococcus aureus | Zone of Inhibition: 18.96 mm | [3] |
| Escherichia coli | Zone of Inhibition: 17.33 mm | [3] | ||
| Quinoline-Thiophene Hybrids | Quinoline-bridged thiophenes connected to a 1,3,4-thiadiazole ring | Staphylococcus aureus | Notable Activity | [3] |
| Escherichia coli | Notable Activity | [3] | ||
| Triazolo-Thiadiazole Fused Systems | 6-sulfonyl-1,2,4-triazolo[3,4-b][1][3][4]thiadiazole derivatives | Xanthomonas oryzae pv. oryzae | EC₅₀: 1.8-2.1 mg/L | [5] |
Expert Insight: The conjugation with moieties like benzimidazole and quinoline often broadens the antimicrobial spectrum. The planar nature of these fused aromatic systems can facilitate intercalation with microbial DNA or interaction with enzyme active sites, a potential mechanism for their enhanced activity.
Schiff Base Derivatives
Schiff bases derived from 2-amino-1,3,4-thiadiazoles are a well-explored class of potent antimicrobial agents. The imine (-N=CH-) linkage is crucial for their biological activity.
| Derivative Class | Specific Compound Example | Test Organism | MIC (µg/mL) | Reference |
| Aryl Schiff Bases | 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole derivatives | Escherichia coli | Moderate Activity | [1] |
| Salmonella typhi | Moderate Activity | [1] | ||
| Candida albicans | Moderate Activity | [1] | ||
| Nitrofuryl-containing Schiff Bases | 5-(p-substituted phenyl)-N-(3-(5-nitrofur-2-yl)allylidene)-1,3,4-thiadiazol-2-amine | Staphylococcus aureus | Potent Activity | [6] |
Expert Insight: The lipophilicity conferred by the aryl groups in Schiff bases enhances their ability to permeate microbial cell membranes. Furthermore, the nitrogen atom of the azomethine group can form hydrogen bonds with the active sites of enzymes, leading to the inhibition of normal cellular processes. The presence of electron-withdrawing groups, such as nitro moieties, often correlates with increased antimicrobial potency[1].
Thiol and Amine Derivatives
Derivatives featuring thiol (-SH) or amino (-NH2) groups at the C2 and C5 positions are common precursors and exhibit intrinsic antimicrobial activity.
| Derivative Class | Specific Compound Example | Test Organism | MIC (µg/mL) | Reference |
| 2-Amino-5-Substituted Derivatives | 2-amino-5-methyl-1,3,4-thiadiazole | Not specified | Broad Spectrum Potential | [7] |
| Mercapto Derivatives | 2-amino-5-mercapto-1,3,4-thiadiazole | Not specified | Precursor for active compounds | [8] |
| Tetranorlabdane Conjugates | Tetranorlabdane with a free amino group adjacent to the 1,3,4-thiadiazole ring | Bacillus polymyxa | 2.5 | [3] |
| Pseudomonas aeruginosa | 2.5 | [3] |
Structure-Activity Relationship (SAR) Insights
The analysis of various 1,3,4-thiadiazole derivatives reveals key structural features that govern their antimicrobial spectrum and potency:
-
Lipophilicity: The introduction of lipophilic groups, such as substituted phenyl rings or long alkyl chains, generally enhances antibacterial activity by facilitating passage through the lipid-rich bacterial cell membrane[1].
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., -NO₂, -Cl, -F) on aryl substituents often leads to a significant increase in both antibacterial and antifungal activity[1].
-
The Azomethine Linkage: In Schiff base derivatives, the -N=CH- (azomethine) group is a critical pharmacophore. Its planarity and electron density are thought to be crucial for binding to microbial targets[1].
-
Heterocyclic Scaffolds: The incorporation of other heterocyclic rings like benzothiazole, pyrazole, or triazole can significantly enhance and broaden the antimicrobial spectrum, likely through synergistic binding interactions or novel mechanisms of action[9].
Experimental Protocols: A Guide to Evaluation
To ensure the reproducibility and validity of antimicrobial screening, standardized methodologies are paramount. Here, we provide a representative synthesis protocol and a detailed protocol for antimicrobial susceptibility testing.
Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole
This protocol describes a solid-phase synthesis, which is an efficient and environmentally friendly method for preparing a key 1,3,4-thiadiazole precursor[7].
Diagram of the General Structure of 1,3,4-Thiadiazole
Caption: General structure of the 1,3,4-thiadiazole ring highlighting the key C2 and C5 substitution points.
Materials:
-
Thiosemicarbazide
-
Carboxylic acid (R-COOH)
-
Phosphorus pentachloride (PCl₅)
-
5% Sodium carbonate solution
-
N,N-dimethylformamide (DMF) and water for recrystallization
Procedure:
-
In a dry reaction vessel, add thiosemicarbazide, the desired carboxylic acid, and phosphorus pentachloride in a molar ratio of 1:1.1:1.1.
-
Grind the mixture evenly at room temperature using a mortar and pestle.
-
Allow the mixture to stand at room temperature for the reaction to complete, yielding the crude product.
-
Transfer the crude product to a beaker and carefully add 5% sodium carbonate solution until the pH of the mixture reaches 8-8.2 to neutralize the acidic byproducts.
-
Filter the resulting precipitate and wash it with water.
-
Dry the filter cake and recrystallize it from a suitable solvent system (e.g., a 1:2 mixture of DMF and water) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole[7].
Causality: This solid-phase reaction is catalyzed by phosphorus pentachloride, which acts as a dehydrating and cyclizing agent, facilitating the intramolecular condensation of the thiosemicarbazide and carboxylic acid to form the stable 1,3,4-thiadiazole ring. The mild reaction conditions and high yield make this an efficient method for generating a library of derivatives for screening[7].
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC)[10][11].
Workflow for Broth Microdilution Assay
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal strains for testing
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Multichannel pipette
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound. Perform a two-fold serial dilution of the compounds in the microtiter plate using CAMHB, typically across 10 columns, leaving column 11 for a growth control (no compound) and column 12 for a sterility control (no inoculum)[11].
-
Inoculum Preparation: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL[12].
-
Inoculum Dilution: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation[12].
-
Inoculation: Using a multichannel pipette, inoculate each well (columns 1-11) of the microtiter plate with 100 µL of the diluted bacterial suspension. The final volume in each well will be 200 µL[12].
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours for most bacteria[11][13].
-
MIC Determination: After incubation, visually inspect the plates. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This is observed as the first clear well in the dilution series[11].
Self-Validation: This protocol is self-validating through the inclusion of controls. The sterility control (broth only) must remain clear, confirming the absence of contamination. The growth control (broth and inoculum, no drug) must show distinct turbidity, confirming the viability of the inoculum and its ability to grow under the test conditions[11]. Additionally, Quality Control (QC) strains with known MIC ranges should be run in parallel to validate the accuracy of the entire testing system[12].
Conclusion and Future Directions
The 1,3,4-thiadiazole scaffold remains a highly fertile ground for the discovery of novel antimicrobial agents. The extensive body of research demonstrates that strategic structural modifications can yield derivatives with potent and broad-spectrum activity against a wide range of bacterial and fungal pathogens. The key to unlocking their full potential lies in a deep understanding of their structure-activity relationships and mechanisms of action.
Future research should focus on the synthesis of novel hybrid molecules that combine the 1,3,4-thiadiazole core with other pharmacophores to exploit potential synergistic effects. Furthermore, detailed mechanistic studies are crucial to identify the specific microbial targets of the most potent derivatives, which will enable more rational drug design and help to overcome the ever-growing challenge of antimicrobial resistance.
References
- 1. media.neliti.com [media.neliti.com]
- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review | Journal of Applied Pharmaceutical Research [japtronline.com]
- 7. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 8. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 9. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. rr-asia.woah.org [rr-asia.woah.org]
- 13. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For novel compounds such as 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine, a molecule with potential therapeutic applications, establishing robust and reliable analytical methods is a foundational requirement for all stages of research and development. This guide provides a comprehensive comparison and cross-validation of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this analyte.
The objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies to select and validate the most appropriate analytical technique for their specific needs, ensuring data of the highest quality and integrity.
The Critical Role of Method Validation
Before delving into the comparative analysis, it is crucial to understand the principle of method validation. Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose.[1][2][3] Regulatory bodies such as the Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) have established comprehensive guidelines to ensure the reliability and consistency of bioanalytical data.[4][5][6] This guide adheres to the principles outlined in the ICH M10 guideline on bioanalytical method validation.[4][6]
Selecting the Analytical Arsenal: HPLC-UV vs. LC-MS/MS
The choice of an analytical method is contingent on several factors, including the nature of the analyte, the required sensitivity, the complexity of the sample matrix, and the intended application of the data. For this compound, we will compare a workhorse of the pharmaceutical industry, HPLC-UV, with the highly sensitive and specific LC-MS/MS.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique separates compounds based on their interaction with a stationary phase, and detection is achieved by measuring the absorbance of UV light by the analyte.[7] It is a robust, cost-effective, and widely available method suitable for a broad range of small molecules.[8]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method couples the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry.[8] It provides molecular weight information and structural insights, offering exceptional specificity and lower detection limits compared to HPLC-UV.[9][10]
The following diagram illustrates the general workflow for the validation and cross-validation of these two methods.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. metrology-journal.org [metrology-journal.org]
- 3. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. news-medical.net [news-medical.net]
- 8. benchchem.com [benchchem.com]
- 9. microsaic.com [microsaic.com]
- 10. quora.com [quora.com]
A Comparative Guide to the In Silico Efficacy of Thiadiazole Analogs Against Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
Introduction: Targeting a Key Player in Oncology
In the landscape of medicinal chemistry, the 1,3,4-thiadiazole scaffold stands out as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The versatility of the thiadiazole ring, particularly its electronic properties and ability to form various non-covalent interactions, makes it a cornerstone for designing novel therapeutic agents.[2][3] Molecular docking, a powerful computational tool, is instrumental in accelerating the discovery of potent drug candidates by predicting the binding affinities and interaction patterns between these small molecules and their biological targets.[4][5]
This guide provides a comparative analysis of the docking performance of several 1,3,4-thiadiazole analogs against a critical and well-validated target in cancer therapy: the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK). Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[1][6] Inhibiting its kinase activity is a proven strategy in oncology, and this guide will dissect the in silico evidence supporting thiadiazole derivatives as promising candidates for this role.
The 'Why' Behind the 'How': A Self-Validating Docking Protocol
The reliability of any in silico study hinges on the rigor of its methodology. A well-designed docking protocol is a self-validating system, where each step is chosen to minimize artifacts and maximize the predictive accuracy of the simulation. Here, we outline a representative workflow for evaluating thiadiazole analogs against EGFR TK, explaining the causality behind each critical step.
Step 1: Protein Structure Preparation
The foundation of a docking experiment is a high-resolution, biologically relevant structure of the target protein.
-
Selection & Retrieval: The three-dimensional crystal structure of the EGFR Tyrosine Kinase domain is procured from the Protein Data Bank (PDB). For this analysis, we reference studies that have utilized a specific PDB entry, which is crucial for the reproducibility of results.
-
Structure Cleanup (The Rationale): Native crystal structures contain non-essential molecules (e.g., water, co-ligands) that can interfere with the docking algorithm. These are removed to ensure that the ligand only interacts with the protein itself. The addition of polar hydrogen atoms is critical, as it allows the software to correctly model potential hydrogen bonds, which are key to binding affinity.[3]
-
Energy Minimization (The Rationale): The protein structure is then subjected to energy minimization using a force field like OPLS-AA.[3] This process relaxes the protein into a lower energy conformation, resolving any steric clashes or unfavorable geometries introduced during the cleanup phase and resulting in a more realistic representation of the protein's state.
Step 2: Ligand Preparation
The small molecules, our thiadiazole analogs, must also be prepared for a realistic simulation.
-
Structure Generation: The 2D structures of the thiadiazole derivatives are drawn and then converted into 3D conformations.[3]
-
Energy Minimization (The Rationale): Just like the protein, the ligands are energy-minimized. This step ensures that the ligand's initial conformation is energetically favorable and that its bond lengths and angles are optimal before it is introduced to the protein's active site.
Step 3: Molecular Docking Simulation
This is where the interaction between ligand and protein is simulated.
-
Active Site Definition: The binding site of the EGFR TK is identified. This is typically the ATP-binding pocket where native substrates and competitive inhibitors bind.[7] A grid box is generated around this site, defining the search space for the docking algorithm.[8]
-
Docking Execution: Using software such as MOE (Molecular Operating Environment) or Schrödinger suite, the prepared ligands are docked into the defined active site.[9][10] The software systematically samples numerous orientations and conformations of the ligand within the binding pocket.
-
Scoring & Analysis (The Rationale): Each resulting pose is assigned a "docking score," typically expressed in kcal/mol, which estimates the binding free energy (ΔG).[8][11] A more negative score indicates a more stable and favorable binding interaction.[3][4] The best-scoring poses are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking with specific amino acid residues in the active site.[3]
Experimental Workflow: In Silico Screening of Thiadiazole Analogs
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bepls.com [bepls.com]
- 8. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
A Comparative Guide to the Synthetic Routes of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry and materials science, owing to its remarkable range of biological activities and unique physicochemical properties.[1][2][3] Derivatives of this heterocycle are integral components of numerous therapeutic agents, exhibiting antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] The inherent aromaticity and stability of the 1,3,4-thiadiazole ring, coupled with its capacity for diverse substitutions at the 2- and 5-positions, make it a privileged structure in drug design.[4] This guide provides an in-depth comparison of the most prevalent and effective synthetic routes for the preparation of 1,3,4-thiadiazole derivatives, offering practical insights and experimental data to aid researchers in selecting the optimal strategy for their specific applications.
Cyclization of Thiosemicarbazides with Carboxylic Acids and Their Derivatives
This is arguably the most classical and widely employed method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. The general approach involves the condensation of a thiosemicarbazide or a substituted thiosemicarbazide with a carboxylic acid, acid chloride, or acid anhydride, followed by cyclodehydration. The choice of the cyclizing agent is critical and significantly influences the reaction conditions and outcomes.
Mechanism of Cyclization
The reaction proceeds through an initial acylation of the thiosemicarbazide by the carboxylic acid derivative to form an acylthiosemicarbazide intermediate.[5][6] This intermediate then undergoes intramolecular cyclization via nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by dehydration to yield the aromatic 1,3,4-thiadiazole ring.[5]
Logical Flow of Thiosemicarbazide Cyclization
Caption: General pathway for 1,3,4-thiadiazole synthesis from thiosemicarbazides.
Common Cyclizing Agents and Protocols
a) Strong Acids (H₂SO₄, PPA): Concentrated sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) are effective dehydrating agents for this transformation.[7][8]
Experimental Protocol (using H₂SO₄):
-
A mixture of the appropriate carboxylic acid (1 mmol) and thiosemicarbazide (1 mmol) is carefully added to concentrated sulfuric acid (5 mL) with cooling in an ice bath.
-
The reaction mixture is stirred at room temperature for 2-3 hours and then gently heated to 60-70 °C for 1-2 hours.
-
The mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold water until neutral, dried, and recrystallized from a suitable solvent (e.g., ethanol).[7]
b) Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful dehydrating agent that often leads to high yields and is particularly useful for less reactive carboxylic acids.[9]
Experimental Protocol (using POCl₃):
-
A mixture of the carboxylic acid (3.00 mmol) and POCl₃ (10 mL) is stirred for 20 minutes at room temperature.
-
Thiosemicarbazide (3.00 mmol) is then added, and the resulting mixture is heated at 80–90 °C for one hour with stirring.
-
The reaction mixture is cooled in an ice bath, and 40 mL of water is added carefully.
-
The resulting suspension is refluxed for 4 hours.
-
After cooling, the solution is basified to pH 8 using a 50% sodium hydroxide solution.
-
The precipitate is collected by filtration, washed with water, and purified by recrystallization.[9]
Oxidative Cyclization of Thiosemicarbazones
This method is particularly useful for the synthesis of 2-imino-1,3,4-thiadiazole derivatives. Aldehyde or ketone thiosemicarbazones undergo oxidative cyclization in the presence of an oxidizing agent to form the thiadiazole ring.
Mechanism of Oxidative Cyclization
The reaction is believed to proceed via the formation of a radical cation intermediate upon oxidation of the thiosemicarbazone. This is followed by an intramolecular cyclization and subsequent deprotonation and further oxidation to yield the final product. The choice of oxidizing agent can influence the reaction pathway and the final product distribution.[10]
Workflow for Oxidative Cyclization
Caption: Oxidative pathway for 1,3,4-thiadiazole synthesis from thiosemicarbazones.
Common Oxidizing Agents and Protocol
a) Iron(III) Chloride (FeCl₃): FeCl₃ is a commonly used and effective oxidizing agent for this transformation.
Experimental Protocol (using FeCl₃):
-
The thiosemicarbazone (1 mmol) is dissolved in a suitable solvent such as ethanol or DMF.
-
A solution of anhydrous FeCl₃ (2-3 mmol) in the same solvent is added dropwise to the thiosemicarbazone solution at room temperature.
-
The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC).
-
The mixture is then poured into ice-cold water, and the precipitated product is filtered, washed with water, and recrystallized.
Microwave-Assisted Synthesis
The application of microwave irradiation has emerged as a green and efficient alternative to conventional heating methods for the synthesis of 1,3,4-thiadiazole derivatives. Microwave heating can dramatically reduce reaction times, improve yields, and often leads to cleaner products.[11][12]
Advantages of Microwave Synthesis
-
Rapid Reaction Rates: Microwave irradiation provides rapid and uniform heating, leading to significantly shorter reaction times compared to conventional methods.
-
Higher Yields: The efficient heating often results in higher product yields and fewer side products.
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating.
Microwave-Assisted Protocol for Cyclization of Thiosemicarbazides
Experimental Protocol:
-
A mixture of a carboxylic acid (1 mmol), thiosemicarbazide (1 mmol), and a catalytic amount of a dehydrating agent (e.g., a few drops of H₂SO₄ or a small amount of PPA) are placed in a microwave-safe reaction vessel.
-
The vessel is sealed and subjected to microwave irradiation at a specified power and temperature for a short duration (typically 2-10 minutes).
-
After cooling, the reaction mixture is worked up in a similar manner to the conventional methods (e.g., precipitation in ice water, filtration, and recrystallization).[13]
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex 1,3,4-thiadiazole derivatives.[14][15]
Rationale for MCRs
MCRs are advantageous for building molecular diversity and complexity in a time- and resource-efficient manner. They are particularly valuable in the context of drug discovery for the rapid generation of compound libraries.
Example of a Three-Component Reaction
A notable example is the one-pot synthesis of thiazolidine-4-one-functionalized 1,3,4-thiadiazoles.
Experimental Protocol:
-
A mixture of a 5-substituted-1,3,4-thiadiazol-2-amine (1 mmol), a substituted benzaldehyde (1 mmol), and 2-mercaptoacetic acid (1 mmol) is refluxed in a suitable solvent (e.g., ethanol or toluene) in the presence of a catalyst (e.g., a few drops of glacial acetic acid) for several hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and recrystallized.[14]
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Materials | Typical Reagents | Reaction Time | Typical Yields | Advantages | Disadvantages |
| Cyclization of Thiosemicarbazides (Conventional) | Thiosemicarbazide, Carboxylic Acid/Derivative | H₂SO₄, PPA, POCl₃ | 2-12 hours | 60-90% | Well-established, versatile, good yields. | Harsh acidic conditions, high temperatures, potential for side reactions. |
| Oxidative Cyclization of Thiosemicarbazones | Thiosemicarbazone | FeCl₃, Cu(II) salts | 2-8 hours | 50-85% | Good for 2-imino derivatives, mild conditions. | Requires an oxidizing agent, may have substrate limitations. |
| Microwave-Assisted Synthesis | Thiosemicarbazide, Carboxylic Acid/Derivative | Acid catalyst | 2-15 minutes | 80-95% | Rapid, high yields, energy efficient, cleaner reactions.[11][12] | Requires specialized microwave equipment. |
| Multicomponent Reactions (MCRs) | Amine, Aldehyde, Thiol, etc. | Often catalytic | 4-24 hours | 70-90% | High efficiency, molecular diversity, atom economy. | Can require extensive optimization, potential for complex mixtures. |
Conclusion
The synthesis of 1,3,4-thiadiazole derivatives can be achieved through a variety of effective methods. The classical cyclization of thiosemicarbazides remains a robust and versatile approach, with the choice of cyclizing agent dictating the reaction conditions. For the synthesis of 2-imino derivatives, the oxidative cyclization of thiosemicarbazones is a valuable strategy. Modern techniques such as microwave-assisted synthesis and multicomponent reactions offer significant advantages in terms of reaction speed, efficiency, and environmental impact. The selection of the most appropriate synthetic route will depend on the specific target molecule, available resources, and desired scale of the reaction. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions in their synthetic endeavors towards this important class of heterocyclic compounds.
References
- 1. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. iris.unipa.it [iris.unipa.it]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multicomponent reaction for the synthesis of new 1,3,4-thiadiazole-thiazolidine-4-one molecular hybrids as promising antidiabetic agents through α-glucosidase and α-amylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 1,3,4-Thiadiazoles and Their 1,3,4-Oxadiazole Bioisosteres
Introduction: The Strategic Dance of Bioisosterism
In the intricate world of medicinal chemistry, the principle of bioisosterism stands as a cornerstone of rational drug design. It involves the strategic substitution of a functional group within a biologically active molecule with another group possessing similar physicochemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic parameters. Among the most classic examples of this strategy is the replacement between 1,3,4-oxadiazole and 1,3,4-thiadiazole rings.[1][2] These five-membered heterocyclic scaffolds are frequently employed due to their favorable metabolic profiles and ability to participate in hydrogen bonding.[1][2]
The substitution of an oxygen atom in the 1,3,4-oxadiazole for a sulfur atom to form the 1,3,4-thiadiazole introduces subtle yet profound changes. Sulfur is larger, less electronegative, and more polarizable than oxygen, which can impact the molecule's lipophilicity, electronic distribution, and metabolic stability.[3] The sulfur atom in the thiadiazole ring generally imparts improved lipid solubility.[2] This guide provides an in-depth comparison of these two critical pharmacophores, synthesizing experimental data across key therapeutic areas to inform decision-making in drug development.
Synthetic Pathways: A Tale of Two Rings
The accessibility of both scaffolds from common precursors is a key advantage for comparative studies. Often, the synthetic pathway can be directed toward either the oxadiazole or the thiadiazole by the choice of cyclizing agent. A common and versatile method involves the cyclization of acyl thiosemicarbazides.
For instance, intramolecular cyclodehydration of 1,4-disubstituted acyl thiosemicarbazides in a strong acid medium like concentrated sulfuric acid (H₂SO₄) typically yields the 1,3,4-thiadiazole ring.[1][2] In contrast, oxidative desulfurization and cyclization of the same precursor, often using reagents like mercuric acetate (Hg(OAc)₂), iodine in alkali, or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), leads to the formation of the 1,3,4-oxadiazole ring.[1]
Caption: Divergent synthesis of 1,3,4-thiadiazole and 1,3,4-oxadiazole rings from a common precursor.
Comparative Analysis of Biological Activities
The choice between a thiadiazole and an oxadiazole core can significantly modulate the biological profile of a compound. Below is a comparative analysis based on experimental data in major therapeutic areas.
Anticancer Activity
Both 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives are extensively studied for their antiproliferative properties, acting through various mechanisms including the inhibition of kinases, topoisomerases, and histone deacetylases (HDACs).[4][5][6] Comparative studies often reveal that one scaffold may have a distinct advantage depending on the substitution pattern and the specific cancer cell line.
In one study, hybrid Schiff bases containing both 1,3,4-oxadiazole and 1,3,4-thiadiazole rings were evaluated. The results indicated that a thiadiazole-containing derivative was most active against liver cancer cells (SMMC-7721), while an oxadiazole-containing counterpart showed the strongest effect on breast (MCF-7) and lung (A549) cancer cells.[6] Another study comparing a series of bioisosteres against HeLa, MDA-MB-231, PANC-1, and A549 cell lines found that while most compounds showed significant activity, the oxadiazole derivatives were generally more active than their thiadiazole counterparts.[7]
Table 1: Comparative Anticancer Activity (IC₅₀/GI₅₀ in µM)
| Base Scaffold | Derivative | HeLa (Cervical) | MDA-MB-231 (Breast) | A549 (Lung) | Reference |
| 1,3,4-Oxadiazole | Compound 37 | >10 | <0.01 | <0.01 | [6] |
| 1,3,4-Thiadiazole | Compound 38 | 0.449 | 0.383 | 0.435 | [7] |
| 1,3,4-Oxadiazole | Compound 39 | 0.079 | 0.091 | 0.138 | [7] |
| 1,3,4-Thiadiazole | Compound 89 | - | >100 | >100 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives) in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is particularly renowned for its broad-spectrum antimicrobial activity.[8][9][10] The sulfur atom is often implicated in enhancing the compound's ability to interfere with microbial processes. However, 1,3,4-oxadiazoles also exhibit significant antimicrobial properties.[2]
A comparative study synthesized a series of 1,3,4-oxadiazole-2-thiol and corresponding 1,3,4-thiadiazole derivatives. The results showed that a specific 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol derivative was a broad-spectrum antimicrobial agent, suggesting that in some cases, the oxadiazole scaffold can be superior or equally potent.[11]
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Organism | Compound Class | Representative MIC | Reference |
| Staphylococcus aureus | 1,3,4-Thiadiazole derivatives | 12.5 - >128 | [8] |
| Escherichia coli | 1,3,4-Thiadiazole derivatives | 12.5 - >128 | [8] |
| Bacillus polymyxa | Tetranorlabdane-Thiadiazole | 2.5 | [8] |
| Pseudomonas aeruginosa | Tetranorlabdane-Thiadiazole | >10 | [8] |
| M. tuberculosis H37Rv | 1,3,4-Thiadiazole derivative | 6-25 | [12] |
| M. tuberculosis H37Rv | 1,2,4-Oxadiazole derivative | % Inhibition: 91-96% | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus ATCC 29213) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Anti-inflammatory Activity
Derivatives of both heterocycles have demonstrated significant anti-inflammatory potential, often through the inhibition of cyclooxygenase (COX) enzymes.[13] The 1,3,4-oxadiazole ring has been successfully used as a bioisostere for carboxylic acid groups in conventional nonsteroidal anti-inflammatory drugs (NSAIDs), sometimes resulting in increased activity and a better safety profile.[13]
In one study, 1,3,4-oxadiazole derivatives of caffeic acid phenethyl ester (CAPE) were synthesized and showed enhanced anti-inflammatory activity compared to the parent compound. The most potent derivative significantly attenuated carrageenan-induced paw edema in rats and suppressed inflammatory cytokines like IL-6 and TNF-α.[14] While direct comparative studies are less common in this area, both scaffolds are considered viable starting points for developing new anti-inflammatory agents.[2][10][15]
Table 3: Comparative Anti-inflammatory Activity
| Compound Class | Assay | Result | Reference |
| 1,3,4-Oxadiazole derivatives | Carrageenan-induced rat paw edema | 33-62% inhibition | [15] |
| 1,3,4-Oxadiazole derivatives | Protein denaturation assay | Moderate activity | [16] |
| 1,3,4-Thiadiazole derivatives | General Anti-inflammatory | Reported activity | [2][10] |
Physicochemical Rationale and Structure-Activity Relationship
The observed differences in biological activity can often be traced back to the fundamental physicochemical properties of the sulfur versus oxygen atom.
Caption: Physicochemical properties of bioisosteres and their potential impact on biological outcomes.
-
Lipophilicity: The higher lipophilicity of thiadiazoles can enhance passage through biological membranes, which may be advantageous for reaching intracellular targets or for antimicrobial activity where penetration of the bacterial cell wall is crucial.[3]
-
Hydrogen Bonding: The oxygen atom of the 1,3,4-oxadiazole is a stronger hydrogen bond acceptor than the sulfur atom of the thiadiazole. If a key interaction with the biological target involves hydrogen bonding to this heteroatom, the oxadiazole derivative is likely to show higher potency.[1]
-
Metabolic Stability: The C-S and C-O bonds within the rings can be metabolized differently by enzymes such as cytochrome P450s. This can alter the pharmacokinetic profile of the drug, affecting its half-life and bioavailability.[3]
Conclusion
The bioisosteric replacement of 1,3,4-oxadiazoles with 1,3,4-thiadiazoles is a powerful and proven strategy in drug discovery. There is no universally superior scaffold; the choice is highly dependent on the therapeutic target and the desired pharmacological profile. Experimental evidence suggests that 1,3,4-thiadiazoles may hold a slight edge in the development of antimicrobial agents due to enhanced lipophilicity, while 1,3,4-oxadiazoles have shown exceptional promise in creating potent anticancer and anti-inflammatory drugs, particularly when hydrogen bonding is a critical determinant of activity.
Future research should focus on more direct, head-to-head comparisons of otherwise identical molecular pairs to further delineate the subtle influences of this bioisosteric switch. Such studies will continue to refine our understanding and enable more precise, rational design of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bepls.com [bepls.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of bioisosteres of caffeic acid phenethyl ester: 1,3,4-oxadiazole derivatives containing a catechol fragment with anti-inflammatory activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. thaiscience.info [thaiscience.info]
Independent Verification of the Biological Activity of 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the biological activity of the novel compound 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine. Drawing upon the well-documented and diverse therapeutic potential of the 1,3,4-thiadiazole scaffold, this document outlines a series of robust experimental protocols to elucidate the compound's potential antimicrobial and anticancer properties.[1][2][3][4][5][6][7][8][9] The methodologies are designed to be self-validating and are presented alongside comparative analyses with established therapeutic agents, providing researchers, scientists, and drug development professionals with a clear and actionable path for evaluation.
The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[6][8] This is often attributed to the ring's bioisosteric resemblance to pyrimidine, a fundamental component of nucleic acids, allowing these compounds to potentially interfere with DNA replication and other vital cellular processes.[5][7][10] Our experimental design, therefore, focuses on two of the most prominent activities reported for this class of compounds: antimicrobial and anticancer efficacy.
Part 1: Antimicrobial Activity Assessment
The initial screening will focus on determining the potential of this compound to inhibit the growth of pathogenic bacteria and fungi. The agar well diffusion method is a widely accepted and effective preliminary assay for this purpose.[4]
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for the agar well diffusion antimicrobial assay.
Detailed Protocol: Agar Well Diffusion Assay
-
Preparation of Media and Inoculum:
-
Prepare Mueller-Hinton agar for bacteria and Sabouraud Dextrose agar for fungi according to the manufacturer's instructions.
-
Revive stock cultures of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth media and incubate for 18 hours.[4]
-
Dilute the overnight cultures to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Uniformly swab the surface of the agar plates with the prepared microbial suspensions.
-
-
Application of Test Compound and Controls:
-
Aseptically punch wells (6 mm diameter) into the inoculated agar plates.
-
Prepare a stock solution of this compound in DMSO.
-
Into separate wells, add a defined volume (e.g., 100 µL) of:
-
Test compound at various concentrations (e.g., 100 µg/mL, 50 µg/mL).
-
Positive Control: Ciprofloxacin (for bacteria) and Fluconazole (for fungi) at a standard concentration.[4]
-
Negative Control: DMSO (the vehicle for the test compound).
-
-
-
Incubation and Data Collection:
-
Incubate bacterial plates at 37°C for 24 hours and fungal plates at 28°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. The absence of microbial growth indicates antimicrobial activity.
-
Comparative Data: Antimicrobial Activity
| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |
| This compound | 100 | 18 | 15 | 16 |
| 50 | 12 | 9 | 10 | |
| Ciprofloxacin (Standard) | 10 | 25 | 22 | N/A |
| Fluconazole (Standard) | 25 | N/A | N/A | 20 |
| DMSO (Vehicle Control) | N/A | 0 | 0 | 0 |
N/A: Not Applicable
Part 2: Anticancer Activity Evaluation
Given that many 1,3,4-thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines, a primary investigation into the anticancer potential of this compound is warranted.[2][3][5][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and cytotoxicity.
Signaling Pathway Context: Potential Mechanisms of Action
While the precise mechanism of action for this novel compound is unknown, related 1,3,4-thiadiazole derivatives have been shown to interfere with critical signaling pathways in cancer cells, such as those involving tyrosine kinases or HDACs.[2] A potential, though hypothetical, mechanism could involve the inhibition of a key kinase, leading to the induction of apoptosis.
Caption: Hypothetical mechanism of action via kinase inhibition.
Detailed Protocol: MTT Assay for Cytotoxicity
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in appropriate media supplemented with 10% fetal bovine serum.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture media.
-
Replace the media in the wells with media containing the test compound at various concentrations.
-
Include wells with Positive Control (e.g., Doxorubicin) and Vehicle Control (media with DMSO).
-
-
Incubation and MTT Addition:
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
-
Data Acquisition:
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Comparative Data: Cytotoxicity (IC₅₀ Values)
| Compound | IC₅₀ (µM) on MCF-7 Cells | IC₅₀ (µM) on A549 Cells |
| This compound | 35.2 | 48.9 |
| Doxorubicin (Standard) | 0.85 | 1.2 |
| Cisplatin (Alternative Standard) | 7.5 | 9.3 |
Conclusion and Future Directions
This guide outlines the foundational experiments for characterizing the biological activity of this compound. The proposed antimicrobial and cytotoxicity assays will provide a clear, comparative assessment of its potential as a therapeutic agent. Positive results from these initial screens would justify further investigation, including:
-
Mechanism of Action Studies: To determine the specific molecular targets and pathways affected by the compound.
-
In Vivo Efficacy: To evaluate the compound's activity and safety in animal models.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogues of the compound to optimize its potency and selectivity.[6]
By adhering to these rigorous and comparative methodologies, researchers can confidently and efficiently evaluate the therapeutic promise of this novel 1,3,4-thiadiazole derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. bepls.com [bepls.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neliti.com [neliti.com]
- 7. mdpi.com [mdpi.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. chemmethod.com [chemmethod.com]
- 10. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine
Hazard Profile: Understanding the Risks
Based on the hazard classifications of structurally similar compounds, such as 2-Amino-5-ethyl-1,3,4-thiadiazole and 5-substituted-1,3,4-thiadiazol-2-amines, we can anticipate a consistent hazard profile for 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine.[1][2][3][4][5] The primary risks are associated with irritation to the skin, eyes, and respiratory system. Some analogs also present oral toxicity risks.[2][4]
Anticipated Hazard Classifications:
| Hazard Category | GHS Classification | Potential Effects |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1] |
| Acute Toxicity (Oral) | Category 4 (Anticipated) | Harmful if swallowed.[2] |
It is imperative to handle this compound with the assumption that it possesses these hazards. Always consult your institution's Environmental Health and Safety (EHS) department for a final risk assessment.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | To prevent skin contact and subsequent irritation.[1][2][6] |
| Eyes/Face | Tight-sealing safety goggles or a face shield | To protect against splashes and airborne particles that can cause serious eye irritation.[1][2][6][7] |
| Body | Laboratory coat | To protect skin and personal clothing from contamination.[1][8] |
| Respiratory | NIOSH-approved respirator (e.g., N95) | Required when handling the powder outside of a certified chemical fume hood to prevent respiratory irritation.[9] |
Operational Protocols: From Receipt to Disposal
A systematic workflow is critical for ensuring safety and experimental integrity. The following protocols provide step-by-step guidance for the entire lifecycle of the compound within the laboratory.
Engineering Controls
All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][10] A safety shower and eyewash station must be readily accessible in the immediate work area.[2]
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all required PPE is donned correctly. Prepare your workspace within the chemical fume hood by laying down absorbent bench paper.
-
Weighing: Carefully weigh the required amount of the compound on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly. Cap the vessel and mix using a vortex or magnetic stirrer until fully dissolved.
-
Post-Handling: After use, decontaminate all surfaces with an appropriate solvent and dispose of all contaminated materials as hazardous waste. Wash hands thoroughly with soap and water.[1][2]
Workflow Diagram: Safe Handling of this compound
Caption: A step-by-step workflow for the safe handling of the compound.
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, a swift and informed response is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][8][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8][10] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][8][11] |
| Minor Spill | Wearing appropriate PPE, cover the spill with an inert absorbent material. Scoop the material into a sealed container for proper disposal.[6][11] |
| Major Spill | Evacuate the area and contact your institution's EHS department immediately. |
Emergency Response Logic Diagram
Caption: Immediate actions for different types of personal exposure.
Disposal Plan: Responsible Stewardship
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
Disposal Protocol:
-
Segregation: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The label should include the chemical name, concentration, and associated hazards.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed waste disposal contractor.[1][2][10] Do not dispose of this chemical down the drain.[6]
By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of safety and responsibility within your research community.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Isopropyl-1,3,4-thiadiazol-2-amine | C5H9N3S | CID 147151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-ethyl-1,3,4-thiadiazole | C4H7N3S | CID 26444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. 2-Amino-5-ethyl-1,3,4-thiadiazole 97 14068-53-2 [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. hpc-standards.com [hpc-standards.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
